2,3-Dimethoxy-5-methylbenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethoxy-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-8(6-11)10(13-3)9(5-7)12-2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKPYPQAAVDBPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470242 | |
| Record name | 2,3-Dimethoxy-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5701-86-0 | |
| Record name | 2,3-Dimethoxy-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dimethoxy-5-methylbenzaldehyde (CAS No. 5701-86-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Substituted Benzaldehydes in Medicinal Chemistry
Substituted benzaldehydes are a cornerstone in the field of organic synthesis and medicinal chemistry. Their inherent reactivity, stemming from the electrophilic aldehyde functional group and the tunable electronic properties of the benzene ring, makes them invaluable starting materials for a diverse array of complex molecules.[1] These compounds serve as crucial building blocks in the synthesis of numerous pharmaceuticals, agrochemicals, and fine chemicals. The strategic placement of various substituents on the aromatic ring can profoundly influence the biological activity, metabolic stability, and pharmacokinetic properties of the resulting molecules.[2]
Among this important class of compounds is 2,3-Dimethoxy-5-methylbenzaldehyde, a molecule with the Chemical Abstracts Service (CAS) number 5701-86-0.[3] Its structure, featuring two methoxy groups and a methyl group, offers a unique combination of steric and electronic properties that can be exploited in drug design and discovery. This guide provides a comprehensive technical overview of 2,3-Dimethoxy-5-methylbenzaldehyde, covering its physicochemical properties, synthesis, potential applications in research and drug development, and essential safety and handling protocols.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 2,3-Dimethoxy-5-methylbenzaldehyde are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 5701-86-0 | [3] |
| Molecular Formula | C₁₀H₁₂O₃ | [4] |
| Molecular Weight | 180.20 g/mol | [4] |
| Melting Point | 40°C | [3] |
| Boiling Point | 536.3°C at 760 mmHg | [3] |
| Density | 1.445 g/cm³ | [3] |
| Flash Point | 278.2°C | [3] |
| LogP | 1.82470 | [3] |
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton (around 9.5-10.5 ppm), the aromatic protons, the two methoxy groups (around 3.8-4.0 ppm), and the methyl group (around 2.3-2.5 ppm). The aromatic protons would likely appear as two distinct singlets or narrow doublets due to their substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will feature a signal for the carbonyl carbon of the aldehyde at the downfield end (around 190 ppm). The aromatic carbons, the two methoxy carbons, and the methyl carbon will also have characteristic chemical shifts.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. C-H stretching vibrations for the aromatic ring and the alkyl groups, as well as C-O stretching for the methoxy groups, will also be prominent.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 180.20). Fragmentation patterns would likely involve the loss of the aldehyde proton, the methyl group, and the methoxy groups.
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
A logical approach to the synthesis of 2,3-Dimethoxy-5-methylbenzaldehyde would involve the formylation of a corresponding substituted benzene derivative. A plausible precursor is 3,4-dimethoxytoluene. The introduction of the aldehyde group can be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction or the Duff reaction. The Vilsmeier-Haack reaction is often preferred for its high efficiency with electron-rich aromatic compounds.
Caption: Proposed synthetic workflow for 2,3-Dimethoxy-5-methylbenzaldehyde.
Step-by-Step Experimental Protocol (Proposed)
Materials:
-
3,4-Dimethoxytoluene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-Dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 3,4-dimethoxytoluene in dichloromethane (DCM) and add it to the dropping funnel. Add the solution of 3,4-dimethoxytoluene dropwise to the Vilsmeier reagent at a controlled rate, ensuring the reaction temperature does not exceed 20°C. After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis and Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium acetate. Stir vigorously for 30 minutes to hydrolyze the intermediate.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Final Purification: The crude 2,3-Dimethoxy-5-methylbenzaldehyde can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Causality and Experimental Choices:
-
The choice of the Vilsmeier-Haack reaction is based on its high regioselectivity for formylation at the most electron-rich position of the aromatic ring, which in the case of 3,4-dimethoxytoluene is ortho to one of the methoxy groups.
-
The use of an ice bath during the formation of the Vilsmeier reagent and the initial stages of the reaction is crucial to control the exothermic nature of the reaction and prevent side product formation.
-
Aqueous work-up with a mild base like sodium acetate is necessary to hydrolyze the iminium salt intermediate formed during the reaction and to neutralize the acidic byproducts.
Applications in Research and Drug Discovery
While specific biological activities for 2,3-Dimethoxy-5-methylbenzaldehyde are not extensively documented, the broader class of dimethoxybenzaldehyde derivatives has shown significant potential in various therapeutic areas.[5] These compounds often serve as precursors to more complex molecules with a range of pharmacological effects.
Potential as a Scaffold for Biologically Active Compounds
The structural features of 2,3-Dimethoxy-5-methylbenzaldehyde make it an attractive starting point for the synthesis of novel compounds with potential biological activity. The aldehyde group provides a reactive handle for transformations into other functional groups or for the construction of heterocyclic systems.[2] The methoxy and methyl substituents can influence the lipophilicity, metabolic stability, and binding interactions of the final compounds.
Derivatives of dimethoxybenzaldehydes have been investigated for a variety of biological activities, including:
-
Anticancer Activity: Some substituted benzaldehydes and their derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6]
-
Antifungal and Antimicrobial Activity: Benzaldehyde derivatives are known to possess antimicrobial and antifungal properties.[5]
-
Enzyme Inhibition: Certain benzaldehyde derivatives have been explored as inhibitors of enzymes such as aldehyde dehydrogenase (ALDH), which is implicated in cancer stem cell survival.[7]
Caption: Potential role as a precursor in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2,3-Dimethoxy-5-methylbenzaldehyde. The following information is based on available safety data sheets.
Hazard Identification:
-
The compound is generally considered to be an irritant.
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
First Aid Measures:
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Consult a physician if irritation persists.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleaning: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Conclusion
2,3-Dimethoxy-5-methylbenzaldehyde is a valuable substituted benzaldehyde with significant potential as a building block in organic synthesis and drug discovery. While specific applications and biological activities are still emerging areas of research, its structural features and the known activities of related compounds suggest that it could serve as a key intermediate in the development of novel therapeutic agents. This guide has provided a comprehensive overview of its physicochemical properties, a proposed synthetic route with mechanistic insights, and essential safety and handling information to aid researchers and scientists in their work with this versatile compound. Further investigation into the biological profile of derivatives of 2,3-Dimethoxy-5-methylbenzaldehyde is warranted to fully explore its potential in medicinal chemistry.
References
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- 7. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 2,3-Dimethoxy-5-methylbenzaldehyde: Synthesis, Characterization, and Applications
Introduction: A Versatile Building Block in Bioactive Synthesis
2,3-Dimethoxy-5-methylbenzaldehyde is an aromatic aldehyde of significant interest to researchers in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring two adjacent methoxy groups and a para-methyl group relative to the aldehyde, makes it a valuable precursor for the synthesis of complex molecular architectures, most notably quinone derivatives with significant biological activity. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, methods for its characterization, and a discussion of its primary applications, particularly as a key intermediate in the synthesis of Coenzyme Q analogs.
With the CAS Registry Number 5701-86-0 and a molecular formula of C₁₀H₁₂O₃, this compound serves as a critical link in the synthetic pathway to molecules that play a role in cellular metabolism and have demonstrated potential as therapeutic agents.[1][2] This document is intended to provide researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to effectively utilize this compound in their work.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of 2,3-Dimethoxy-5-methylbenzaldehyde are summarized below.
| Property | Value | Source |
| CAS Number | 5701-86-0 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 40 °C | [2] |
| Density | 1.089 g/cm³ | [2] |
The structure consists of a benzene ring substituted with an aldehyde group, two methoxy groups at positions 2 and 3, and a methyl group at position 5.
Caption: Structural formula of 2,3-Dimethoxy-5-methylbenzaldehyde.
Synthesis Pathway: Formylation of 3,4-Dimethoxytoluene
The primary route to 2,3-Dimethoxy-5-methylbenzaldehyde is through the electrophilic formylation of 3,4-dimethoxytoluene. This substrate, also known as homoveratrole, possesses an activated aromatic ring due to the electron-donating effects of the two methoxy groups and the methyl group. Formylation introduces an aldehyde group onto the ring. The regioselectivity of this reaction is critical. The ortho- and para-directing nature of the substituents favors substitution at positions ortho or para to them. In the case of 3,4-dimethoxytoluene, the position ortho to the 3-methoxy group and meta to the 4-methoxy and 1-methyl groups (the C6 position) is sterically accessible and electronically activated, leading to the desired product.
A key publication by Sato et al. (1972) outlines a synthetic pathway to 2,3-dimethoxy-5-methyl-p-benzoquinone, which implies the synthesis of our target aldehyde as a crucial, unisolated or purified intermediate.[3][4] While the full experimental details for the aldehyde synthesis are not provided in the abstract, established formylation methods, such as the Vilsmeier-Haack or Rieche formylation, are applicable. The following protocol describes a representative Vilsmeier-Haack reaction, a widely used and reliable method for the formylation of electron-rich aromatic compounds.
Caption: Synthetic workflow for 2,3-Dimethoxy-5-methylbenzaldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation
Disclaimer: This protocol is a representative procedure based on established Vilsmeier-Haack reactions for similar substrates. Researchers should perform their own risk assessment and optimization.
Materials and Reagents:
-
3,4-Dimethoxytoluene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel while stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a solid or viscous oil.
-
Aromatic Substrate Addition: Dissolve 3,4-dimethoxytoluene (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (around 40-50 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis (Workup): Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate until the pH is neutral. This step is exothermic and may release gas. Perform this addition slowly to control the reaction rate. Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the intermediate iminium salt.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 2,3-Dimethoxy-5-methylbenzaldehyde.
Causality and Self-Validation: The Vilsmeier-Haack reaction is a robust method for formylating activated aromatic rings. The use of POCl₃ activates DMF to form the electrophilic Vilsmeier reagent (an iminium cation). The electron-rich 3,4-dimethoxytoluene then attacks this electrophile. The reaction's success is validated by monitoring the consumption of the starting material via TLC. The aqueous workup with sodium acetate hydrolyzes the resulting iminium intermediate to the final aldehyde and neutralizes the acidic environment. The subsequent washing steps are crucial to remove unreacted reagents and byproducts, ensuring the purity of the final product.
Spectroscopic Characterization
Definitive structural confirmation of the synthesized product is achieved through a combination of spectroscopic methods. While a comprehensive, publicly available dataset for 2,3-Dimethoxy-5-methylbenzaldehyde is scarce, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Expected ¹H NMR Spectral Data (in CDCl₃):
-
Aldehyde Proton (-CHO): A singlet around δ 10.0-10.5 ppm.
-
Aromatic Protons: Two singlets (or narrow doublets, J ≈ 2-3 Hz) in the aromatic region (δ 6.8-7.5 ppm), corresponding to the two protons on the benzene ring.
-
Methoxy Protons (-OCH₃): Two distinct singlets around δ 3.8-4.0 ppm, each integrating to 3H.
-
Methyl Proton (-CH₃): A singlet around δ 2.2-2.4 ppm, integrating to 3H.
Expected ¹³C NMR Spectral Data (in CDCl₃):
-
Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 190-195 ppm.
-
Aromatic Carbons: Six distinct signals in the range of δ 110-160 ppm. The carbons attached to the methoxy groups will be the most deshielded.
-
Methoxy Carbons (-OCH₃): Two signals around δ 55-62 ppm.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 20-22 ppm.
Expected Infrared (IR) Spectroscopy Data:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.
-
C-H Stretch (Aldehyde): Two characteristic medium peaks around 2720 cm⁻¹ and 2820 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Methoxy): Strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.
-
Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region, indicative of the substitution pattern.
Mass Spectrometry (MS):
-
The electron ionization mass spectrum is expected to show a molecular ion (M⁺) peak at m/z = 180, corresponding to the molecular weight of the compound.
Applications in Drug Development and Research
The primary significance of 2,3-Dimethoxy-5-methylbenzaldehyde in the field of drug development lies in its role as a precursor to 2,3-Dimethoxy-5-methyl-1,4-benzoquinone , also known as Coenzyme Q₀ (CoQ₀) .[5][6]
Caption: Role as a precursor to the bioactive Coenzyme Q₀.
Coenzyme Q₀ is the core benzoquinone structure of the broader family of ubiquinones, including the vital Coenzyme Q₁₀, which is a critical component of the electron transport chain in mitochondria.[7][8] Research has demonstrated that Coenzyme Q₀ itself possesses significant biological activities:
-
Anticancer Properties: Coenzyme Q₀ has been shown to inhibit the growth of various cancer cell lines, including human ovarian carcinoma cells.[5] It can induce apoptosis (programmed cell death) and autophagy, and halt the cell cycle at the G₂/M phase.[5][9] Mechanistically, it has been found to downregulate key oncogenic pathways like HER-2 and PI3K/Akt/mTOR.[5]
-
Intermediate for Coenzyme Q Analogs: As the fundamental building block, 2,3-Dimethoxy-5-methylbenzaldehyde is essential for the synthesis of a wide range of Coenzyme Q analogs.[10] By modifying the side chain attached to the quinone ring (a reaction that follows the formation of CoQ₀), researchers can develop novel compounds with tailored antioxidant properties for combating oxidative stress.[10]
The synthesis of CoQ₀ from the aldehyde typically involves an oxidation step. This transformation underscores the utility of 2,3-Dimethoxy-5-methylbenzaldehyde as a stable, accessible precursor to a highly functionalized and biologically active quinone system.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 2,3-Dimethoxy-5-methylbenzaldehyde.
Hazard Identification:
-
This compound may be harmful if swallowed, inhaled, or comes into contact with skin.[11]
-
It may cause respiratory irritation.[12]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13][14]
-
Avoid the formation of dust.[11]
-
Avoid breathing vapors, mist, or gas.[11]
-
Wash hands thoroughly after handling.[13]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.
Conclusion
2,3-Dimethoxy-5-methylbenzaldehyde is a strategically important chemical intermediate. Its synthesis, primarily through the formylation of 3,4-dimethoxytoluene, provides access to a versatile scaffold. The principal application of this aldehyde is as a direct precursor to Coenzyme Q₀, a molecule with demonstrated anticancer properties and the core structure for a class of vital biological antioxidants. The methodologies and data presented in this guide are intended to equip researchers with the foundational knowledge to confidently and safely incorporate this valuable building block into their synthetic and drug discovery programs.
References
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Chemsrc. (n.d.). 2,3-dimethoxy-5-methylbenzaldehyde. Retrieved from [Link]
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Sato, K., Inoue, S., & Sato, H. (1972). The Synthesis of 2,3-Dimethoxy-5-methyl-p-benzoquinone. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
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OChem Incorporation. (n.d.). Aldehyde Products. Retrieved from [Link]
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Mindat.org. (n.d.). Bulletin of the Chemical Society of Japan Vol. 45 (11). Retrieved from [Link]
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National Library of Medicine. (n.d.). Bulletin of the Chemical Society of Japan. Retrieved from [Link]
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化源网 (Chemsrc). (n.d.). 2,3-二甲氧基-5-甲基苯甲醛. Retrieved from [Link]
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Internet Archive. (2021, February 28). Bulletin of the Chemical Society of Japan 1972: Vol 45 Index. Retrieved from [Link]
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ResearchGate. (n.d.). Formylation of phenols, methoxy-and methylbenzenes. Retrieved from [Link]
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SciSpace. (n.d.). Bulletin of the Chemical Society of Japan. Retrieved from [Link]
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designer-drug.com. (n.d.). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]
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ResearchGate. (n.d.). The synthesis route of the title compound. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone: A Key Fragment in Coenzyme-Q Series. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and X-ray diffraction analysis of coenzyme Q derivatives obtained from natural polyalkoxyallylbenzenes. Retrieved from [Link]
- Pierrel, F., et al. (2020). Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors. Metabolites, 10(11), 445.
-
PathWhiz. (n.d.). Ubiquinone Biosynthesis. Retrieved from [Link]
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An In-Depth Technical Guide to 2,3-Dimethoxy-5-methylbenzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,3-Dimethoxy-5-methylbenzaldehyde, a substituted aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. We will delve into its physicochemical properties, detailed analytical characterization, established synthetic protocols, and its emerging role as a versatile precursor in the development of novel therapeutic agents.
Core Molecular Attributes of 2,3-Dimethoxy-5-methylbenzaldehyde
2,3-Dimethoxy-5-methylbenzaldehyde, with the CAS Number 5701-86-0, is a crystalline solid at room temperature.[1] Its fundamental properties are crucial for its handling, characterization, and application in synthetic chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of 2,3-Dimethoxy-5-methylbenzaldehyde is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.20 g/mol | [2] |
| Melting Point | ~40 °C | [2] |
| Appearance | Crystalline Solid | |
| CAS Number | 5701-86-0 | [1] |
These properties are foundational for designing reaction conditions, purification strategies, and for the spectroscopic identification of the compound.
Molecular Structure
The structure of 2,3-Dimethoxy-5-methylbenzaldehyde is characterized by a benzene ring substituted with an aldehyde group, two methoxy groups at positions 2 and 3, and a methyl group at position 5. This specific arrangement of functional groups dictates its reactivity and potential for further chemical modifications.
Caption: 2D structure of 2,3-Dimethoxy-5-methylbenzaldehyde.
Synthesis and Purification
Synthetic Approach: A Representative Protocol
A plausible synthetic route to 2,3-dimethoxy-5-methylbenzaldehyde can be adapted from the synthesis of its isomer, 2,5-dimethoxy-3-methylbenzaldehyde, which involves the oxidation of the corresponding hydroxymethyl-dimethoxytoluene.[3]
Experimental Protocol (Adapted from the synthesis of 2,5-dimethoxy-3-methylbenzaldehyde[3])
-
Preparation of the Precursor: The synthesis would likely begin with a suitable dimethoxy-methylphenol precursor, which would be subjected to a hydroxymethylation reaction.
-
Oxidation Step: The resulting hydroxymethyl derivative is then oxidized to the aldehyde. A common and effective oxidizing agent for this transformation is selenium dioxide.[3]
-
Procedure: The hydroxymethyl precursor is dissolved in a suitable solvent, such as benzene. Finely powdered selenium dioxide is added to the solution. The suspension is then azeotropically distilled to remove the water formed during the reaction.
-
-
Work-up and Purification:
-
Following the reaction, the mixture is distilled under reduced pressure to isolate the crude product.
-
Purification is typically achieved through recrystallization from a suitable solvent, such as ligroin, to yield the pure crystalline product.[3]
-
A Chinese patent describes a method for preparing 2,3-dimethoxybenzaldehyde, which involves the formylation of o-bromophenol, followed by reaction with sodium methoxide and dimethyl carbonate.[4] Purification in this process is achieved by recrystallization from ethanol after an acidic workup and extraction.[4]
Caption: Generalized synthetic workflow for 2,3-Dimethoxy-5-methylbenzaldehyde.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. Standard spectroscopic techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (typically δ 9.5-10.5 ppm), the methoxy protons (two singlets around δ 3.8-4.0 ppm), the aromatic protons (in the region of δ 6.5-7.5 ppm), and the methyl protons (a singlet around δ 2.2-2.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon of the aldehyde (δ > 190 ppm). The aromatic carbons will appear in the δ 110-160 ppm region, with the carbons attached to the methoxy groups being deshielded. The methoxy carbons will resonate around δ 55-60 ppm, and the methyl carbon will be observed at approximately δ 20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
C=O stretch (aldehyde): A strong absorption band around 1700-1680 cm⁻¹.
-
C-H stretch (aldehyde): Two weak bands around 2850 and 2750 cm⁻¹.
-
C-O stretch (methoxy): Strong bands in the region of 1250-1000 cm⁻¹.
-
Aromatic C=C stretches: Bands in the 1600-1450 cm⁻¹ region.
-
C-H stretches (aromatic and aliphatic): Bands above and below 3000 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 180.20 g/mol .
Applications in Drug Discovery and Development
Substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The unique substitution pattern of 2,3-dimethoxy-5-methylbenzaldehyde makes it a valuable precursor for creating complex molecular architectures with potential biological activity. Dimethoxybenzaldehyde derivatives, in general, are recognized as important intermediates for drugs.[1] For instance, 2,3-dimethoxybenzaldehyde is used in the synthesis of berberine, an alkaloid with a range of pharmacological activities.[4][6]
The aldehyde functional group is particularly useful for constructing various heterocyclic systems and for introducing pharmacophoric features through reactions such as:
-
Reductive amination: To synthesize substituted benzylamines.
-
Wittig reaction: To form stilbene and other alkene-containing structures.
-
Condensation reactions: To create chalcones, Schiff bases, and other conjugated systems.
While specific applications of 2,3-dimethoxy-5-methylbenzaldehyde in drug discovery are still an emerging area of research, its structural motifs suggest potential for the development of novel compounds targeting a variety of therapeutic areas. The strategic placement of the methoxy and methyl groups can influence the lipophilicity, metabolic stability, and binding interactions of the final drug candidates.
Conclusion
2,3-Dimethoxy-5-methylbenzaldehyde is a valuable building block for organic synthesis, offering a unique combination of functional groups that can be strategically manipulated to create diverse and complex molecules. Its well-defined physicochemical properties and the availability of established synthetic and purification methodologies for related compounds provide a solid foundation for its use in research and development. As the demand for novel therapeutic agents continues to grow, the role of such versatile intermediates in drug discovery is poised to expand, making a thorough understanding of their chemistry essential for researchers in the field.
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designer-drug.com. Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Available at: [Link].
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Spectroscopic Analysis of 2,3-Dimethoxy-5-methylbenzaldehyde: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 2,3-Dimethoxy-5-methylbenzaldehyde (C₁₀H₁₂O₃), a substituted aromatic aldehyde of interest in synthetic chemistry and drug discovery. The structural elucidation of such molecules is fundamentally reliant on a synergistic application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document serves as a comprehensive resource for researchers and professionals, offering not only spectral data but also the underlying principles and experimental considerations for its accurate interpretation.
Molecular Structure and Spectroscopic Overview
2,3-Dimethoxy-5-methylbenzaldehyde possesses a benzene ring substituted with a formyl group (-CHO), two methoxy groups (-OCH₃) at positions 2 and 3, and a methyl group (-CH₃) at position 5. This specific substitution pattern gives rise to a unique spectral fingerprint, which we will dissect in the subsequent sections. The molecular weight of this compound is 180.20 g/mol .
Molecular Structure with Atom Numbering
Caption: Numbering scheme for 2,3-Dimethoxy-5-methylbenzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity and spatial arrangement of atoms.
¹H NMR Spectroscopy
The proton NMR spectrum of 2,3-Dimethoxy-5-methylbenzaldehyde is expected to show distinct signals for the aldehyde proton, the aromatic protons, the two methoxy groups, and the methyl group. Due to the substitution pattern, the two aromatic protons are not equivalent.
Table 1: Predicted ¹H NMR Data for 2,3-Dimethoxy-5-methylbenzaldehyde
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-aldehyde (C7-H) | ~10.3 | Singlet | 1H |
| H-6 (Aromatic) | ~7.2 | Singlet (or narrow doublet) | 1H |
| H-4 (Aromatic) | ~7.0 | Singlet (or narrow doublet) | 1H |
| OCH₃ (C8-H₃) | ~3.9 | Singlet | 3H |
| OCH₃ (C9-H₃) | ~3.8 | Singlet | 3H |
| CH₃ (C10-H₃) | ~2.3 | Singlet | 3H |
Note: These are predicted values. Actual experimental values may vary slightly.
Interpretation:
-
Aldehyde Proton: The proton attached to the carbonyl carbon is highly deshielded and appears as a sharp singlet far downfield, typically above 10 ppm.
-
Aromatic Protons: The protons on the benzene ring (H-4 and H-6) are in different chemical environments. Their signals are expected to appear as singlets or very narrowly split doublets due to the lack of adjacent protons.
-
Methoxy Protons: The two methoxy groups are in slightly different environments and are expected to appear as two distinct singlets.
-
Methyl Protons: The protons of the methyl group at C-5 will give a singlet around 2.3 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.
Table 2: Predicted ¹³C NMR Data for 2,3-Dimethoxy-5-methylbenzaldehyde
| Assignment | Chemical Shift (δ, ppm) |
| C=O (C7) | ~191 |
| C-2 | ~153 |
| C-3 | ~148 |
| C-5 | ~138 |
| C-1 | ~130 |
| C-6 | ~125 |
| C-4 | ~123 |
| OCH₃ (C8) | ~62 |
| OCH₃ (C9) | ~56 |
| CH₃ (C10) | ~21 |
Note: These are predicted values. Actual experimental values may vary slightly.
Interpretation:
-
Carbonyl Carbon: The aldehyde carbonyl carbon (C-7) is the most deshielded carbon and appears significantly downfield.[1]
-
Aromatic Carbons: The carbons of the benzene ring appear in the range of 120-160 ppm. The carbons directly attached to the electron-donating methoxy groups (C-2 and C-3) are shifted downfield.
-
Methoxy Carbons: The carbons of the two methoxy groups (C-8 and C-9) will have distinct signals in the 55-65 ppm region.
-
Methyl Carbon: The methyl carbon (C-10) will appear upfield, typically around 20-25 ppm.
Experimental Workflow: NMR Sample Preparation and Acquisition
Caption: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Predicted IR Absorption Bands for 2,3-Dimethoxy-5-methylbenzaldehyde
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2950-2850 | C-H stretch | Aliphatic (CH₃, OCH₃) |
| ~2820, ~2720 | C-H stretch | Aldehyde |
| ~1700 | C=O stretch | Aldehyde |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1270 | C-O stretch | Aryl ether |
| ~1080 | C-O stretch | Aryl ether |
Note: These are predicted values based on characteristic group frequencies.
Interpretation:
-
C-H Stretches: The spectrum will show characteristic C-H stretching vibrations for the aliphatic (methyl and methoxy) and aldehyde groups. The two weak bands for the aldehyde C-H stretch are particularly diagnostic.
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the carbonyl group of the aldehyde.
-
Aromatic C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching in the benzene ring.
-
C-O Stretches: Strong bands corresponding to the asymmetric and symmetric stretching of the aryl ether C-O bonds will be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For 2,3-Dimethoxy-5-methylbenzaldehyde, the molecular ion peak (M⁺) is expected at an m/z of 180.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 180 | [M]⁺ (Molecular ion) |
| 179 | [M-H]⁺ |
| 165 | [M-CH₃]⁺ |
| 151 | [M-CHO]⁺ |
| 135 | [M-CHO-CH₃]⁺ |
Proposed Fragmentation Pathway:
The fragmentation is likely to be initiated by the loss of a hydrogen atom, a methyl radical from a methoxy group, or the formyl radical. Subsequent fragmentations can then occur.
Fragmentation Pathway of 2,3-Dimethoxy-5-methylbenzaldehyde
Caption: A simplified representation of potential fragmentation pathways.
Conclusion
The structural characterization of 2,3-Dimethoxy-5-methylbenzaldehyde is unequivocally established through the combined application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. While experimental data for this specific molecule is not widely published, predictions based on the well-understood principles of spectroscopy and data from analogous compounds provide a robust framework for its identification and analysis. The protocols and interpretations presented in this guide offer a solid foundation for researchers engaged in the synthesis and characterization of novel organic compounds.
References
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NIST. (n.d.). Benzaldehyde, 2,3-dimethoxy- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxy-5-methylbenzaldehyde. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 2,5-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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Royal Society of Chemistry. (2012). Supporting Information for A mild and efficient palladium-catalyzed ligand-free Suzuki–Miyaura reaction in an ionic liquid. Retrieved from [Link]
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Song, S. S. (2016). The Synthesis Route Design And Preparation Of 2,3-dimethoxy Benzaldehyde. (Master's thesis). Retrieved from [Link]
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PubChem. (n.d.). 2,3-Dimethoxy-5-methylbenzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dimethoxy-4-methylbenzaldehyde. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental ¹H NMR spectrum of 2,5-dimethoxybenzaldehyde in CDCl3. Retrieved from [Link]
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Designer-drug.com. (n.d.). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Supporting Information for Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes. Retrieved from [Link]
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The Elusive Presence of 2,3-Dimethoxy-5-methylbenzaldehyde in Nature: A Technical Guide for Researchers
Introduction: A Molecule of Synthetic Origin with Natural Analogs
For researchers, scientists, and professionals in drug development, understanding the provenance of a chemical entity is fundamental. This guide delves into the natural occurrence and sources of 2,3-Dimethoxy-5-methylbenzaldehyde (CAS No. 5701-86-0), a substituted aromatic aldehyde. While this specific compound is readily available from commercial suppliers for research and synthesis, a thorough review of scientific literature indicates a notable absence of its isolation as a natural product from plant, fungal, or microbial sources.[1][2][3][4][5][6][7]
This guide, therefore, serves a dual purpose. Firstly, it addresses the current state of knowledge regarding the lack of evidence for the natural occurrence of 2,3-Dimethoxy-5-methylbenzaldehyde. Secondly, and crucially for the research audience, it provides a comprehensive overview of the natural landscape of structurally similar benzaldehydes. Understanding the natural existence, isolation, and biological activities of these analogs offers a valuable framework for contextualizing the potential significance and applications of their synthetic counterpart.
The Natural Context: A Family of Structurally Related Benzaldehydes
While 2,3-Dimethoxy-5-methylbenzaldehyde itself has not been reported as a natural isolate, the core benzaldehyde structure with various methoxy and methyl substitutions is a common motif in secondary metabolites found in a wide array of organisms. These compounds contribute to the aroma, flavor, and defense mechanisms of their biological sources.
Notable Naturally Occurring Methoxy- and Methyl-Substituted Benzaldehydes:
A variety of substituted benzaldehydes have been identified in nature. For instance, derivatives of benzaldehyde have been isolated from marine fungi of the Aspergillus species.[8] These fungi are a rich source of diverse secondary metabolites with novel structures.[8]
The following table summarizes the occurrence of some benzaldehyde derivatives that are structurally related to the topic compound, providing a glimpse into their natural distribution.
| Compound Name | Natural Source(s) | Plant/Organism Part | Noteworthy Aspects |
| 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) | Fungi | Not specified | Exhibits antifungal activity.[9] |
| 2,5-Dimethoxybenzaldehyde | Various | Not specified | A known synthetic precursor with antifungal properties.[9] |
| 2,5-Dimethoxy-4-methylbenzaldehyde | Not specified in searches | Not specified | A commercially available synthetic analog.[10][11] |
| 5-Methyl-1,3-benzenediol | Lichen (Parmotrema tinctorum) | Thallus | A metabolite with potent apoptotic and anti-angiogenesis effects.[12] |
| 3-Methoxy-5-methylbenzaldehyde | Not specified in searches | Not specified | A commercially available synthetic analog.[13] |
General Methodologies for the Extraction and Isolation of Benzaldehydes from Natural Sources
For researchers aiming to explore natural sources for novel benzaldehydes or to isolate known analogs, a general workflow is typically followed. The choice of solvent and chromatographic technique is critical and is dictated by the polarity of the target molecule.
Step-by-Step Protocol for Extraction and Isolation:
-
Sample Preparation: The plant, fungal, or microbial biomass is harvested, dried, and ground to a fine powder to increase the surface area for extraction.
-
Solvent Extraction: A suitable solvent is chosen based on the polarity of the target compounds. For moderately polar benzaldehydes, solvents like methanol, ethanol, ethyl acetate, or dichloromethane are commonly used. Maceration, Soxhlet extraction, or ultrasound-assisted extraction are common techniques.
-
Fractionation: The crude extract is often partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatographic Purification: The fractions are then subjected to one or more chromatographic techniques to isolate the pure compounds.
-
Column Chromatography: Often the first step, using silica gel or alumina as the stationary phase.
-
High-Performance Liquid Chromatography (HPLC): Used for final purification, offering high resolution. Normal-phase or reverse-phase columns can be employed.
-
-
Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Chemical Synthesis of 2,3-Dimethoxy-5-methylbenzaldehyde
Given the lack of known natural sources, chemical synthesis is the primary route to obtain 2,3-Dimethoxy-5-methylbenzaldehyde for research purposes. While a detailed synthetic protocol is beyond the scope of this guide, it is important for researchers to be aware that this compound is typically synthesized from readily available precursors. The synthesis often involves electrophilic formylation of a corresponding dimethoxytoluene or multi-step sequences involving the introduction of the aldehyde and methoxy groups onto a methylated phenolic precursor.
Potential Biological Significance and Research Applications
The interest in substituted benzaldehydes stems from their diverse biological activities. Many naturally occurring and synthetic benzaldehydes exhibit antifungal, antimicrobial, and antioxidant properties.[9] For instance, the metabolism of certain benzaldehyde derivatives is being studied in the context of developing new therapeutic agents.[14] The structural similarity of 2,3-Dimethoxy-5-methylbenzaldehyde to these bioactive compounds makes it a molecule of interest for screening in various biological assays, particularly in the fields of drug discovery and agrochemicals.
Conclusion
References
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- CAS 5701-86-0 | 2,3-DIMETHOXY-5-METHYLBENZALDEHYDE - Alchem Pharmtech. (n.d.).
- 2,3-DIMETHOXY-5-METHYL-BENZALDEHYDE | 5701-86-0 - ChemicalBook. (n.d.).
- 5701-86-0|2,3-Dimethoxy-5-methylbenzaldehyde|BLD Pharm. (n.d.).
- 2,3-dimethoxy-5-methylbenzaldehyde | CAS#:5701-86-0 | Chemsrc. (2025, August 20).
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- A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells. (2021). PubMed Central.
- Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. (2011). ResearchGate.
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- The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. (n.d.). PubMed Central.
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- Characterization of the metabolism of benzaldehyde dimethane sulfonate (NSC 281612, DMS612). (n.d.). PubMed Central.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,3-Dimethoxy-5-methylbenzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the safety protocols and handling guidelines for 2,3-Dimethoxy-5-methylbenzaldehyde (CAS No. 5701-86-0), a key intermediate in various synthetic pathways. As Senior Application Scientist, my objective is to present a framework grounded in established safety principles, enabling research professionals to mitigate risks and ensure both personal safety and experimental integrity. The causality behind each recommendation is emphasized to foster a proactive safety culture within the laboratory.
Compound Profile and Hazard Identification
The primary hazards associated with this class of compounds include irritation to the skin, eyes, and respiratory system. Aromatic aldehydes can be sensitizers and may be harmful if ingested.[2][3][4] Therefore, all handling procedures must be designed to prevent direct contact and aerosol generation.
Inferred Hazard Classification
Drawing from data on related isomers like 3,4-Dimethoxybenzaldehyde and Syringaldehyde, we can infer the likely hazards.[2][4] This approach allows for a conservative risk assessment in the absence of compound-specific, peer-reviewed toxicological data.
| Hazard Category | GHS Classification (Inferred) | Associated Hazard Statements (Inferred) | Rationale / Supporting Data Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on 3,4-Dimethoxybenzaldehyde.[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Common to most benzaldehyde derivatives.[2][3][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Common to most benzaldehyde derivatives.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | H335: May cause respiratory irritation | A known risk for aldehyde dusts/vapors.[4] |
Disclaimer: This table is an inferred classification based on related compounds and should be used for risk assessment purposes. All laboratory work should proceed with the assumption that these hazards are present.
Exposure Controls and Personal Protective Equipment (PPE)
The cornerstone of safe handling is a multi-layered approach to exposure prevention. This begins with engineering controls and is supplemented by appropriate PPE.
Engineering Controls
All manipulations of 2,3-Dimethoxy-5-methylbenzaldehyde solid or its solutions must be conducted within a certified chemical fume hood. The rationale is to contain any dust or vapors at the source, preventing inhalation, which is a primary exposure route.[3] The fume hood also provides a contained space to manage spills effectively. An eyewash station and safety shower must be readily accessible in the immediate vicinity of the workstation.
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent dermal and ocular exposure.
| Protection Type | Specification | Causality and Best Practices |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles. | Protects against accidental splashes of solutions or airborne particles of the solid compound.[2] |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended). | Prevents direct skin contact. Gloves must be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin. Contaminated gloves must be disposed of as hazardous waste.[2] |
| Body Protection | A flame-resistant laboratory coat, fully fastened. | Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | Not typically required if work is performed within a properly functioning fume hood. | If engineering controls are insufficient or during a large spill clean-up, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter may be necessary. |
Core Laboratory Handling & Storage Protocols
Adherence to standardized protocols is essential for mitigating risk during routine laboratory operations.
General Handling Workflow
The following diagram outlines the standard workflow for handling 2,3-Dimethoxy-5-methylbenzaldehyde, emphasizing critical safety checkpoints.
Protocol Steps:
-
Preparation : Before any work begins, review this guide and the available Safety Data Sheet.[1] Verify that the chemical fume hood is operational and don all required PPE.
-
Handling :
-
Always handle the solid form of the compound within the fume hood to prevent inhalation of dust.[1]
-
When weighing, use a draft shield or weigh boat to minimize the generation of airborne particles.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Storage : Store 2,3-Dimethoxy-5-methylbenzaldehyde in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
-
Waste Disposal : Dispose of unused material and contaminated items (e.g., gloves, weigh boats) in a designated, sealed hazardous waste container in accordance with institutional and local regulations.[2]
Emergency Procedures: A Self-Validating System
Preparedness is the key to managing unexpected events. The following decision tree provides a clear, actionable plan for common laboratory emergencies.
First Aid Measures
The immediate response to an exposure is critical to minimizing harm.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation occurs or persists, seek medical attention.[1][2]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2]
Spill and Fire Response
-
Accidental Release : For a small spill, ensure adequate ventilation and wear appropriate PPE. Absorb the material with an inert, non-combustible material (e.g., vermiculite, sand) and collect it into a sealed container for hazardous waste disposal. Prevent the material from entering drains.[1] For large spills, evacuate the area and contact your institution's environmental health and safety department.
-
Fire Fighting : Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[1] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products, such as carbon oxides.[2]
Stability and Reactivity
Understanding the chemical stability of 2,3-Dimethoxy-5-methylbenzaldehyde is crucial for safe storage and for preventing hazardous reactions.
-
Reactivity : No specific hazardous reactions are reported under normal processing.
-
Chemical Stability : The compound is considered stable under recommended storage conditions.
-
Conditions to Avoid : Avoid dust formation, excess heat, and exposure to incompatible materials.
-
Incompatible Materials : Keep away from strong oxidizing agents, which can react exothermically with aldehydes.
References
-
Title : 2,3-dimethoxy-5-methylbenzaldehyde | CAS#:5701-86-0 Source : Chemsrc URL : [Link]
Sources
Core Introduction: The Strategic Importance of 2,3-Dimethoxy-5-methylbenzaldehyde
An In-depth Technical Guide on 2,3-Dimethoxy-5-methylbenzaldehyde for Drug Development Professionals
2,3-Dimethoxy-5-methylbenzaldehyde is a substituted aromatic aldehyde whose molecular architecture is of significant interest in the field of organic synthesis. The strategic placement of two electron-donating methoxy groups and a methyl group on the benzaldehyde framework activates the molecule for a variety of chemical transformations. This specific substitution pattern is not arbitrary; it is a key feature that allows chemists to construct complex molecular scaffolds, making it a valuable precursor in the synthesis of novel pharmaceutical agents.[1] The aldehyde functional group serves as a versatile reactive handle, enabling chain extensions, cyclizations, and the formation of diverse derivatives such as Schiff bases, which are widely studied for their biological activities.[2]
Synthesis and Mechanism: The Vilsmeier-Haack Approach
The efficient and reliable synthesis of 2,3-Dimethoxy-5-methylbenzaldehyde is paramount for its use in research and development. The Vilsmeier-Haack reaction stands out as a preferred method for the formylation of electron-rich aromatic systems like the precursor to our target molecule, 3,4-dimethoxytoluene. This reaction is renowned for its mild conditions and high efficiency.[3]
The Underlying Chemistry: Why This Protocol Works
The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[4][5] The precursor, 3,4-dimethoxytoluene, is an ideal substrate. Its two methoxy groups and the methyl group are electron-donating, which significantly increases the nucleophilicity of the aromatic ring, making it highly susceptible to attack by the electrophilic Vilsmeier reagent. The formyl group is directed to the position ortho to one of the methoxy groups and para to the other, a position that is sterically accessible and electronically activated.
Step-by-Step Experimental Protocol
Objective: To synthesize 2,3-Dimethoxy-5-methylbenzaldehyde via the Vilsmeier-Haack formylation of 3,4-dimethoxytoluene.
Materials:
-
3,4-Dimethoxytoluene
-
N,N-Dimethylformamide (DMF)
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous DMF in an ice bath to 0 °C. Add POCl₃ dropwise with vigorous stirring over 30 minutes, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Substrate Addition: Dissolve 3,4-dimethoxytoluene in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (around 40-45 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Workup: Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice. Stir vigorously for 30 minutes. Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with DCM (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2,3-Dimethoxy-5-methylbenzaldehyde.
Visualizing the Synthetic Pathway
Caption: Vilsmeier-Haack synthesis of 2,3-Dimethoxy-5-methylbenzaldehyde.
Physicochemical and Safety Data
A comprehensive understanding of the compound's properties is essential for its effective use and safe handling.
Key Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₃ | [6] |
| Molecular Weight | 180.20 g/mol | [7] |
| CAS Number | 5701-86-0 | [6] |
| Appearance | Crystalline solid | |
| Melting Point | 40 °C | [6] |
| Density | 1.089 g/cm³ | [6] |
Safety and Handling
2,3-Dimethoxy-5-methylbenzaldehyde, like many benzaldehyde derivatives, requires careful handling in a laboratory setting.
-
Hazards: May cause skin, eye, and respiratory irritation.[7][8] It is harmful if swallowed.[9]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[10] Handle in a well-ventilated area or under a chemical fume hood.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11]
-
In case of exposure:
Applications in Drug Discovery and Development
The true utility of 2,3-Dimethoxy-5-methylbenzaldehyde is realized in its role as a versatile starting material for synthesizing libraries of compounds for biological screening. Its structure is a key component in building more complex molecules with potential therapeutic value.
Scaffold for Heterocyclic Synthesis
The aldehyde group is a prime site for condensation reactions with various nucleophiles (e.g., amines, hydrazines), leading to the formation of imines (Schiff bases) and hydrazones. These intermediates can be further cyclized to generate a wide array of heterocyclic systems, such as quinolines, benzodiazepines, and pyrimidines, which are privileged scaffolds in medicinal chemistry.
Precursor for Bioactive Molecules
The specific arrangement of the methoxy and methyl groups can influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate. This substitution pattern is found in various natural products and synthetic compounds explored for their potential as:
-
Antimicrobial Agents: Schiff bases derived from substituted benzaldehydes are known to exhibit antibacterial and antifungal activities.[2]
-
Anticancer Agents: The core structure can be elaborated to design molecules that interact with specific targets in cancer cells.
-
CNS-Active Agents: The phenethylamine backbone, accessible from benzaldehyde precursors, is central to many neurologically active drugs. For example, the related compound 2,5-Dimethoxy-4-methylamphetamine (DOM) is a known psychedelic, highlighting the potent bioactivity of this class of molecules.[12]
A Workflow for Derivative-Based Drug Discovery
Caption: Drug discovery workflow using 2,3-Dimethoxy-5-methylbenzaldehyde.
Conclusion
2,3-Dimethoxy-5-methylbenzaldehyde is more than just a chemical reagent; it is a strategic building block that offers significant potential for innovation in drug discovery. Its well-defined synthesis, versatile reactivity, and presence in bioactive scaffolds make it a compound of high interest. As researchers continue to push the boundaries of medicinal chemistry, the intelligent application of such foundational molecules will remain critical in the quest for novel and effective therapeutics.
References
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The Good Scents Company. (2025). 2,5-dimethoxybenzaldehyde. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Wikipedia. (2024). 2,5-Dimethoxy-4-methylamphetamine. Retrieved from [Link]
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Global Thesis. (2016). The Synthesis Route Design And Preparation Of 2,3-dimethoxy Benzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethoxy-4-methylbenzaldehyde. Retrieved from [Link]
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Supporting Information. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. Retrieved from [Link]
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Arkivoc. (n.d.). The extended Vilsmeier reaction of dimethoxy-activated indoles. Retrieved from [Link]
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Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]
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Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
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International Journal of Pharmaceutical Erudition. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-5-methylbenzaldehyde. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: 2,3-Dimethoxy-5-methylbenzaldehyde as a Key Pharmaceutical Intermediate
Introduction: The Strategic Importance of 2,3-Dimethoxy-5-methylbenzaldehyde
2,3-Dimethoxy-5-methylbenzaldehyde, hereafter referred to as DMMB, is a highly functionalized aromatic aldehyde that serves as a critical building block in the synthesis of complex pharmaceutical compounds. Its strategic importance lies in the precise arrangement of its methoxy and methyl groups on the benzene ring, which pre-configures the molecule for direct incorporation into high-value active pharmaceutical ingredients (APIs).
The primary and most significant application of DMMB is as a key precursor to the benzoquinone ring of Coenzyme Q10 (CoQ10), also known as ubiquinone-10.[1] CoQ10 is an essential component of the mitochondrial electron transport chain, vital for cellular energy production (ATP synthesis).[1][2][3] It also functions as a powerful lipid-soluble antioxidant, protecting cellular membranes from oxidative damage.[2][3] Given CoQ10's therapeutic applications in cardiovascular diseases, neurodegenerative disorders, and as a widely used nutritional supplement, the demand for a robust and efficient synthetic route is paramount.[1][4] DMMB provides an advanced, structurally ideal starting point for the construction of the CoQ10 core, making its synthesis and application a subject of significant interest in pharmaceutical development.
This document provides a detailed guide for researchers and drug development professionals, outlining the physicochemical properties, validated synthetic protocols, and its cornerstone application in the synthesis of Coenzyme Q10.
Physicochemical & Safety Data
A thorough understanding of the physical properties and hazard profile of an intermediate is fundamental to its safe and effective use in a laboratory or manufacturing setting.
Physical and Chemical Properties
The structural attributes of DMMB dictate its reactivity and handling requirements. Key data is summarized below.
| Property | Value | Source |
| CAS Number | 5701-86-0 | [5][6] |
| Molecular Formula | C₁₀H₁₂O₃ | Alchem Pharmtech |
| Molecular Weight | 180.20 g/mol | Alchem Pharmtech |
| Appearance | Typically a solid | N/A |
| Purity | >98% (typical for commercial grades) | N/A |
Hazard Identification and Safety Protocols
DMMB, like many benzaldehyde derivatives, requires careful handling. Based on data for structurally similar compounds, the following hazards are anticipated.[7][8]
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8] Harmful if swallowed.[9]
-
Precautionary Measures:
-
First Aid:
-
If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[9]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[7][9]
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[9]
-
Causality Behind Safety Choices: The aldehyde functional group can be irritating to mucous membranes and skin. The aromatic nature of the compound necessitates containment to prevent inhalation of dust particles. Standard laboratory PPE, including safety glasses, lab coats, and nitrile gloves, is mandatory to prevent accidental exposure.
Synthesis of 2,3-Dimethoxy-5-methylbenzaldehyde (DMMB)
The synthesis of DMMB is a multi-step process that requires precise control over reaction conditions. The following protocol is a representative pathway, starting from commercially available 2,3-dimethoxytoluene. The key transformation is the introduction of the aldehyde group (formylation) at the para-position relative to the methyl group.
Synthetic Workflow Overview
The logical flow from starting material to the final product involves activating the aromatic ring and introducing the formyl group under controlled conditions to ensure correct regioselectivity.
Caption: Synthetic workflow for DMMB production.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic rings. The causality for this choice is its high efficiency and the use of relatively common reagents. The Vilsmeier reagent, a chloroiminium ion, acts as the electrophile.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Molar Eq. | Amount |
| 2,3-Dimethoxytoluene | 152.19 | 1.0 | 15.2 g (0.1 mol) |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.2 | 11.0 mL (0.12 mol) |
| N,N-Dimethylformamide (DMF) | 73.09 | 3.0 | 23.2 mL (0.3 mol) |
| Dichloromethane (DCM) | - | - | 200 mL |
| Saturated NaHCO₃ solution | - | - | As needed |
| Anhydrous MgSO₄ | - | - | As needed |
Step-by-Step Protocol:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and nitrogen inlet, add N,N-Dimethylformamide (DMF). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise over 30 minutes, ensuring the temperature does not exceed 10°C. Stir the mixture at 0°C for an additional 30 minutes to form the Vilsmeier reagent.
-
Scientific Rationale: This exothermic reaction forms the electrophilic chloroiminium salt. Slow, cooled addition is critical to control the reaction and prevent side product formation.
-
-
Formylation Reaction: Dissolve 2,3-dimethoxytoluene in dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 40°C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Scientific Rationale: The electron-rich aromatic ring attacks the Vilsmeier reagent. The methoxy groups activate the ring, directing the formylation primarily to the less sterically hindered para-position to the methyl group.
-
-
Hydrolysis and Workup: Cool the reaction mixture back to 0°C. Slowly and carefully quench the reaction by adding crushed ice, followed by a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is neutral (~7). This step hydrolyzes the iminium intermediate to the final aldehyde.
-
Scientific Rationale: Hydrolysis is essential to convert the intermediate to the carbonyl group. The use of a base neutralizes the acidic byproducts of the reaction. This step can be highly exothermic and must be performed with caution.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield pure 2,3-Dimethoxy-5-methylbenzaldehyde.[11][12]
-
Scientific Rationale: Recrystallization is a cost-effective and efficient method for purifying solid organic compounds, removing residual starting materials and side products to achieve the high purity required for pharmaceutical applications.
-
Application Protocol: Synthesis of Coenzyme Q10 Core
DMMB is the direct precursor to the aromatic head of CoQ10. The process involves the condensation of the aromatic core with the decaprenyl side chain. A common strategy involves converting DMMB to its corresponding hydroquinone, which is then alkylated.
Coenzyme Q10 Synthesis Workflow
This workflow illustrates the transformation of DMMB into the final CoQ10 molecule, highlighting the key chemical transformations.
Caption: Key stages in the synthesis of CoQ10 from DMMB.
Protocol: Alkylation of the Hydroquinone Intermediate
This protocol describes the crucial C-C bond formation that attaches the isoprenoid tail to the aromatic ring.
Step-by-Step Protocol:
-
Preparation of the Hydroquinone: Convert DMMB to 2,3-dimethoxy-5-methylhydroquinone. This is typically achieved via a Baeyer-Villiger oxidation of the aldehyde to a formate ester, followed by hydrolysis to the phenol, and a subsequent oxidation/reduction sequence to yield the hydroquinone.
-
Alkylation Reaction: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dimethoxy-5-methylhydroquinone (1.0 eq) in a suitable anhydrous solvent (e.g., dioxane or toluene).
-
Scientific Rationale: An inert atmosphere is crucial to prevent the premature oxidation of the electron-rich hydroquinone.
-
-
Catalyst Addition: Add a Lewis acid catalyst (e.g., BF₃·OEt₂ or ZnCl₂, 1.1 eq). The choice of catalyst is critical for activating the decaprenyl side chain and promoting the reaction.[4]
-
Scientific Rationale: The Lewis acid coordinates to the decaprenyl precursor (e.g., decaprenol or decaprenyl bromide), facilitating the formation of an allylic carbocation, which is the active electrophile.
-
-
Side Chain Addition: Slowly add the decaprenyl side-chain precursor (e.g., decaprenol, 1.0 eq) to the reaction mixture at a controlled temperature (often 50-70°C).
-
Reaction Monitoring & Quenching: Monitor the reaction by HPLC or TLC. Upon completion, cool the mixture and quench by carefully adding water or a mild aqueous acid.
-
Workup and Purification: Extract the product with an organic solvent (e.g., hexanes or ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Final Oxidation: The resulting alkylated hydroquinone is often oxidized to the final quinone form of Coenzyme Q10 in a separate step, using a mild oxidizing agent like air, ferric chloride, or silver(I) oxide.
-
Final Purification: The crude Coenzyme Q10 is purified by column chromatography followed by recrystallization to yield the final API with high purity.
This self-validating protocol relies on chromatographic monitoring (TLC/HPLC) at each critical stage to ensure the reaction has proceeded to completion before moving to the subsequent step, thereby maximizing yield and purity.
References
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- Fisher Scientific.
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- ChemicalBook. 2,3-Dimethoxybenzaldehyde synthesis.
- Alchem Pharmtech. CAS 5701-86-0 | 2,3-DIMETHOXY-5-METHYLBENZALDEHYDE.
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- Reddit. (2025-12-12). 2,5-dimethoxybenzaldehyde : r/crystalgrowing.
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Application Notes and Protocols for the Claisen Rearrangement of 2,3-Dimethoxy-5-methylbenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides detailed application notes and experimental protocols for the strategic application of the Claisen rearrangement to synthesize C-allylated derivatives of 2,3-dimethoxy-5-methylbenzaldehyde. As direct allylation of the benzaldehyde is not feasible, this guide focuses on a robust, multi-step synthetic strategy commencing with the preparation of the requisite phenol precursor, its subsequent allylation, and the final thermal rearrangement to yield the target molecule. This approach is pivotal for the introduction of a carbon-carbon bond at a sterically hindered position, a common challenge in the synthesis of complex molecules and pharmacologically active compounds.
I. Scientific Principles and Strategic Considerations
The Claisen rearrangement is a powerful and reliable[1][1]-sigmatropic rearrangement that transforms an allyl aryl ether into an ortho-allyl phenol upon heating.[1][2][3] This concerted, intramolecular process proceeds through a cyclic, six-membered transition state and is a cornerstone of synthetic organic chemistry for its ability to form carbon-carbon bonds with high regioselectivity.[1][4] The initial product of the rearrangement is a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the more stable phenolic form, thereby restoring aromaticity.[1][3]
For the specific case of 2,3-dimethoxy-5-methylbenzaldehyde, a direct Claisen rearrangement is not possible. The reaction necessitates the presence of an allyl ether derived from the corresponding phenol. Therefore, a multi-step synthetic pathway is required, as illustrated below.
Caption: Overall synthetic workflow.
Synthesis of the Phenol Precursor: 2,3-Dimethoxy-5-methylphenol
The synthesis of the key intermediate, 2,3-dimethoxy-5-methylphenol, can be approached through several routes. One of the most efficient methods involves the Baeyer-Villiger oxidation of 2,3-dimethoxy-5-methylbenzaldehyde. This reaction utilizes a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to convert the aldehyde into a formate ester, which is then readily hydrolyzed to the desired phenol.[5][6][7][8]
An alternative route involves the selective demethylation of a more substituted precursor like 2,3,5-trimethoxytoluene.[4][9] However, this can sometimes lead to mixtures of products and may require harsher conditions. Given the availability of the starting benzaldehyde, the Baeyer-Villiger oxidation presents a more direct and often higher-yielding approach.
Allylation of 2,3-Dimethoxy-5-methylphenol
The Williamson ether synthesis is the classical and most reliable method for the preparation of the allyl aryl ether precursor. This reaction involves the deprotonation of the phenol with a suitable base, such as potassium carbonate, to form the phenoxide anion. This nucleophilic phenoxide then displaces a halide from an allyl halide (e.g., allyl bromide) in an SN2 reaction to furnish the desired ether.
The Claisen Rearrangement: Regioselectivity and Reaction Conditions
The aromatic Claisen rearrangement is typically a thermal process, often requiring temperatures in the range of 180-250 °C.[1] The regioselectivity of the rearrangement is a critical consideration. In general, the allyl group migrates to the ortho position. However, if both ortho positions are blocked, the rearrangement can proceed to the para position via a subsequent Cope rearrangement.[8] In the case of the allyl ether of 2,3-dimethoxy-5-methylphenol, there is one available ortho position (C4) and one available para position (C6). The electronic effects of the methoxy groups, which are electron-donating, can influence the regioselectivity. While the ortho product is generally favored, the formation of the para isomer as a minor byproduct should be considered.
Lewis acids can be employed to catalyze the Claisen rearrangement, often allowing for lower reaction temperatures.[10][11] However, the aldehyde functionality in the target molecule may be sensitive to Lewis acids, potentially leading to side reactions. Therefore, a thermal rearrangement is often the cleaner and more predictable approach for this specific system.
II. Experimental Protocols
Safety Precaution: All experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Always consult the Safety Data Sheets (SDS) for all chemicals before use.[3][10][12]
Protocol 1: Synthesis of 2,3-Dimethoxy-5-methylphenol via Baeyer-Villiger Oxidation
This protocol details the conversion of 2,3-dimethoxy-5-methylbenzaldehyde to the corresponding phenol.
Materials:
-
2,3-Dimethoxy-5-methylbenzaldehyde
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-dimethoxy-5-methylbenzaldehyde (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of m-CPBA: Slowly add m-CPBA (1.2 eq) portion-wise to the cooled solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide. Stir for 15 minutes. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
Hydrolysis of Formate Ester: To the organic layer containing the intermediate formate ester, add 1 M HCl and stir vigorously at room temperature for 1-2 hours to effect hydrolysis.
-
Isolation and Purification: Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent using a rotary evaporator. The crude product can be purified by silica gel column chromatography to afford pure 2,3-dimethoxy-5-methylphenol.
| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 2,3-Dimethoxy-5-methylbenzaldehyde | 180.20 | X | 1.0 | Specify mass |
| m-CPBA (~77%) | 172.57 (for pure) | 1.2X | 1.2 | Specify mass (adjusted for purity) |
| Dichloromethane (DCM) | - | - | - | Sufficient volume |
Protocol 2: Synthesis of Allyl (2,3-dimethoxy-5-methylphenyl) Ether
This protocol describes the allylation of the synthesized phenol.
Materials:
-
2,3-Dimethoxy-5-methylphenol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2,3-dimethoxy-5-methylphenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone or DMF.
-
Addition of Allyl Bromide: Add allyl bromide (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (for acetone) or at 60-70 °C (for DMF) and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Workup: After cooling to room temperature, filter off the potassium carbonate. Concentrate the filtrate using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude allyl ether can be purified by column chromatography if necessary, but is often of sufficient purity for the subsequent rearrangement.
| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 2,3-Dimethoxy-5-methylphenol | 168.19 | Y | 1.0 | Specify mass |
| Potassium Carbonate | 138.21 | 2.0Y | 2.0 | Specify mass |
| Allyl Bromide | 120.98 | 1.2Y | 1.2 | Specify volume/mass |
| Acetone or DMF | - | - | - | Sufficient volume |
Protocol 3: Thermal Claisen Rearrangement
This protocol details the final rearrangement step to yield the C-allylated product.
Materials:
-
Allyl (2,3-dimethoxy-5-methylphenyl) ether
-
N,N-Diethylaniline or diphenyl ether (high-boiling solvent)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Sand bath or oil bath
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Place the allyl (2,3-dimethoxy-5-methylphenyl) ether (1.0 eq) in a round-bottom flask and dissolve it in a minimal amount of a high-boiling solvent like N,N-diethylaniline or diphenyl ether.
-
Thermal Rearrangement: Heat the mixture under a nitrogen atmosphere to 180-220 °C using a sand or oil bath. Maintain this temperature and monitor the reaction by TLC. The rearrangement is typically complete within 2-8 hours.
-
Workup: Cool the reaction mixture to room temperature. If N,N-diethylaniline is used as the solvent, it can be removed by washing with dilute acid (e.g., 1 M HCl). If diphenyl ether is used, it can be removed by vacuum distillation or column chromatography.
-
Purification: The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the desired ortho-allyl phenol.
Caption: Mechanism of the Aromatic Claisen Rearrangement.
III. Characterization and Data Analysis
The successful synthesis of the final product, 4-allyl-2,3-dimethoxy-5-methylphenol, should be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the allyl group (protons on the double bond and the methylene group attached to the aromatic ring) and the disappearance of the signals corresponding to the O-allyl group of the starting material. The aromatic region will also show a distinct splitting pattern consistent with the substitution on the ring.
-
¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of the allyl group carbons and the correct number of aromatic and methoxy carbons.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption for the phenolic -OH group.
IV. Troubleshooting
-
Low yield in Baeyer-Villiger oxidation: Ensure the m-CPBA is fresh and of high purity. The reaction should be kept cold to minimize side reactions.
-
Incomplete allylation: Ensure all reagents and solvents are anhydrous. A stronger base or a more polar solvent like DMF can be used to accelerate the reaction.
-
Low yield or decomposition during Claisen rearrangement: The temperature of the rearrangement is critical. Too low a temperature will result in a slow or incomplete reaction, while too high a temperature can lead to decomposition. Careful temperature control and monitoring are essential. The use of an inert atmosphere is crucial to prevent oxidation.
-
Formation of para-isomer: If a significant amount of the para-rearranged product is formed, purification by column chromatography is necessary. Optimizing the reaction temperature may influence the ortho/para ratio.
V. References
-
Wikipedia. (2024). Claisen rearrangement. [Link]
-
BYJU'S. Write the mechanism of formation of ortho-allyl phenol from allyl phenyl ether. [Link]
-
Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]
-
Singh, V., & Samanta, S. (1997). Claisen Rearrangement: A Preparatively Useful Route to Substituted O-Hydroxy-benzaldehydes. Synthetic Communications, 27(24), 4235-4246. [Link]
-
Sato, K., Inoue, S., & Sato, H. (1970). Synthesis of 2,3-Dimethoxy-5-methyl-p-benzoquinone. Bulletin of the Chemical Society of Japan, 43(7), 2242-2244. [Link]
-
Gozzo, F. C., Fernandes, S. A., Rodrigues, D. C., Eberlin, M. N., & Marsaioli, A. J. (2003). Regioselectivity in Aromatic Claisen Rearrangements. The Journal of Organic Chemistry, 68(14), 5493–5499. [Link]
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Goheen, D. W., & Bennett, W. E. (1961). The ortho-Claisen Rearrangement. I. The Effect of Substituents on the Rearrangement of Allyl p-X-Phenyl Ethers. Journal of the American Chemical Society, 83(23), 4484-4487. [Link]
-
Wikipedia. (2024). Baeyer–Villiger oxidation. [Link]
-
Google Patents. (n.d.). The preparation method of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (I).
-
Chem-Station. (2014). Claisen Rearrangement. [Link]
-
Silgado-Gómez, K. N., et al. (2018). Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl)-aryl ethers under green reaction conditions: Efficient and clean preparation of ortho-allyl phenols (naphthols) and alkyl(allyl)oxyarene-based γ-amino nitriles. Mediterranean Journal of Chemistry, 6(6), 208-220. [Link]
-
Wang, Z., et al. (2020). Recent advances in metal-catalysed asymmetric sigmatropic rearrangements. Chemical Society Reviews, 49(5), 1477-1503. [Link]
-
Singh, V., & Samanta, S. (1997). Claisen Rearrangement: A Preparatively Useful Route to Substituted O-Hydroxy-benzaldehydes. Synthetic Communications, 27(24), 4235-4246. [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Rearrangement. [Link]
-
Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. [Link]
-
PubChem. (n.d.). 2-Allylphenol. [Link]
-
Google Patents. (n.d.). Process for preparing 2-allyl phenol.
-
MDPI. (2023). (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol. [Link]
-
PrepChem. (n.d.). Synthesis of 2-methoxy-5-methylphenol. [Link]
-
Protti, S., Fagnoni, M., & Albini, A. (2005). Expeditious synthesis of bioactive allylphenol constituents of the genus Piper through a metal-free photoallylation procedure. Organic & Biomolecular Chemistry, 3(10), 1845-1849. [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]
-
PubChem. (n.d.). 2,3-Dimethoxy-5-methylphenol. [Link]
-
Chemistry LibreTexts. (2024). 4.4: Reactions of Ethers - Claisen Rearrangement. [Link]
-
Scholarly Publications Leiden University. (n.d.). Catalytic allylation of phenols : chloride-free route towards epoxy resins. [Link]
-
William, C. G., et al. (2024). Main Group-Catalyzed Cationic Claisen Rearrangements via Vinyl Carbocations. Organic Letters. [Link]
-
Cambridge University Press. (n.d.). Claisen Rearrangement. [Link]
-
University of Calgary. (n.d.). Ch24: Claisen rearrangement. [Link]
-
Chemistry LibreTexts. (2023). Claisen Rearrangement. [Link]
-
Janes, M. P., & Kreft, E. (2008). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of the Chilean Chemical Society, 53(4), 1675-1678. [Link]
-
Corrêa, M. F., et al. (2019). Iodocyclization of 2-allylphenol. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by allylic substitution or allylation. [Link]
-
PubMed. (2011). Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale. [Link]
-
YaleCourses. (2012). 26. Aromatic Substitution in Synthesis: Friedel-Crafts and Moses Gomberg. [Link]
-
PubChem. (n.d.). 3-Methoxy-5-Methylphenol. [Link]
-
Alberola, A., et al. (1984). Stereoselective Synthesis of Aryl-substituted o-Allylphenols. ResearchGate. [Link]
Sources
- 1. Synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone [journal.buct.edu.cn]
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Synthesis of Herbertenediol from 2,3-Dimethoxy-5-methylbenzaldehyde: An Application Note and Detailed Protocol
For correspondence:
Abstract
Herbertenediol, a sesquiterpenoid of the herbertane class, has garnered significant interest within the scientific community due to its intriguing molecular architecture and potential biological activities. This application note provides a comprehensive guide for the synthesis of herbertenediol, commencing with the commercially available starting material, 2,3-Dimethoxy-5-methylbenzaldehyde. This protocol outlines a strategic synthetic sequence involving a Grignard reaction to install a key carbon framework, subsequent oxidation, ozonolysis to unmask a ketone functionality, and a pivotal intramolecular aldol condensation to construct the characteristic cyclopentane ring of the herbertane skeleton. This document is intended for researchers, scientists, and professionals in drug development, offering detailed, step-by-step methodologies, explanations of experimental choices, and visual aids to facilitate the successful synthesis of this important natural product.
Introduction
Herbertenediol is a naturally occurring sesquiterpenoid first isolated from the liverwort Herberta adunca. The herbertane family of natural products is characterized by a unique bicyclic carbon skeleton. The synthesis of these complex molecules presents a considerable challenge and an opportunity for the development of novel synthetic strategies. A formal total synthesis of (±)-herbertenediol has been reported starting from vanillin, which proceeds through the key intermediate 2,3-Dimethoxy-5-methylbenzaldehyde. This application note details a plausible and practical synthetic route from this aldehyde, focusing on robust and well-established chemical transformations.
Synthetic Strategy
The proposed synthetic route to herbertenediol from 2,3-Dimethoxy-5-methylbenzaldehyde is a multi-step process designed to systematically build the target molecule's complex structure. The key stages of this synthesis are:
-
Carbon-Carbon Bond Formation: Introduction of an isopropenyl group to the aldehyde via a Grignard reaction. This step establishes the initial carbon framework of the side chain.
-
Oxidation: Conversion of the resulting secondary benzylic alcohol to the corresponding ketone.
-
Oxidative Cleavage: Ozonolysis of the terminal alkene to unmask a methyl ketone, thereby forming a diketone precursor.
-
Cyclization: An intramolecular aldol condensation of the diketone to construct the five-membered ring, a hallmark of the herbertane skeleton.
-
Final Modifications: Subsequent reduction and functional group manipulations to yield the target herbertenediol.
This strategy relies on a sequence of reliable and high-yielding reactions, providing a clear path to the core structure of herbertenediol.
Diagram of the Overall Synthetic Workflow
Caption: Overall synthetic workflow for Herbertenediol.
Experimental Protocols
Stage 1: Synthesis of 1-(2,3-Dimethoxy-5-methylphenyl)-2-methylprop-2-en-1-ol (Secondary Benzylic Alcohol)
This initial step involves a nucleophilic addition of a Grignard reagent to the aldehyde, a fundamental carbon-carbon bond-forming reaction. Isopropenylmagnesium bromide is chosen to introduce the three-carbon side chain that will ultimately be transformed into the cyclopentane ring.[1][2]
Table 1: Reagents for Grignard Reaction
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 2,3-Dimethoxy-5-methylbenzaldehyde | 180.20 | 5.00 g | 1.0 |
| Isopropenylmagnesium bromide (0.5 M in THF) | 145.28 | 66.6 mL | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
| Saturated aq. NH₄Cl solution | - | 50 mL | - |
| Diethyl ether | - | 150 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Protocol:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Reagent Preparation: 2,3-Dimethoxy-5-methylbenzaldehyde (5.00 g, 27.7 mmol) is dissolved in 50 mL of anhydrous THF and transferred to the flask. The solution is cooled to 0 °C in an ice bath.
-
Grignard Addition: The isopropenylmagnesium bromide solution (66.6 mL, 33.3 mmol, 0.5 M in THF) is added to the dropping funnel. The Grignard reagent is then added dropwise to the stirred aldehyde solution over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The disappearance of the starting aldehyde spot indicates the completion of the reaction.
-
Work-up: Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution at 0 °C. The mixture is then transferred to a separatory funnel.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (9:1 hexanes:ethyl acetate) to yield the desired secondary benzylic alcohol as a pale yellow oil.
Expected Yield: 85-95%
Causality of Experimental Choices: The use of anhydrous conditions is critical for the success of the Grignard reaction, as the organomagnesium reagent is a strong base and will be quenched by water.[3] The reaction is performed at low temperature to control the exothermicity and minimize side reactions. A saturated ammonium chloride solution is used for quenching as it is a mild proton source that protonates the alkoxide intermediate without causing unwanted side reactions with the product.
Stage 2: Synthesis of 1-(2,3-Dimethoxy-5-methylphenyl)-2-methylprop-2-en-1-one (Aryl Isopropenyl Ketone)
The secondary alcohol is oxidized to a ketone. A variety of oxidizing agents can be used for this transformation.[4][5][6][7] Pyridinium chlorochromate (PCC) is a mild and selective reagent for the oxidation of secondary alcohols to ketones without over-oxidation.
Table 2: Reagents for Oxidation
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 1-(2,3-Dimethoxy-5-methylphenyl)-2-methylprop-2-en-1-ol | 222.28 | 5.00 g | 1.0 |
| Pyridinium chlorochromate (PCC) | 215.56 | 7.26 g | 1.5 |
| Anhydrous Dichloromethane (DCM) | - | 100 mL | - |
| Silica gel | - | 20 g | - |
Protocol:
-
Reaction Setup: A 250 mL round-bottom flask is charged with pyridinium chlorochromate (7.26 g, 33.7 mmol) and 20 g of silica gel, and suspended in 50 mL of anhydrous DCM.
-
Addition of Alcohol: A solution of the secondary alcohol (5.00 g, 22.5 mmol) in 50 mL of anhydrous DCM is added to the PCC suspension in one portion.
-
Reaction Monitoring: The mixture is stirred at room temperature for 2 hours. The reaction is monitored by TLC for the disappearance of the starting alcohol.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of silica gel, which is then washed with DCM. The combined filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography (19:1 hexanes:ethyl acetate) to afford the aryl isopropenyl ketone as a colorless oil.
Expected Yield: 80-90%
Causality of Experimental Choices: PCC is a convenient and selective oxidizing agent that is well-suited for this transformation. The addition of silica gel to the reaction mixture helps to absorb the chromium byproducts, simplifying the work-up procedure.
Stage 3: Synthesis of 1-(2,3-Dimethoxy-5-methylphenyl)propane-1,3-dione (Diketone Precursor)
Ozonolysis is a powerful method for the oxidative cleavage of alkenes to carbonyl compounds.[8][9][10][11] In this step, the terminal double bond of the aryl isopropenyl ketone is cleaved to form a methyl ketone, thus generating the required 1,4-diketone for the subsequent cyclization. A reductive work-up with dimethyl sulfide (DMS) is used to prevent over-oxidation to a carboxylic acid.
Table 3: Reagents for Ozonolysis
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 1-(2,3-Dimethoxy-5-methylphenyl)-2-methylprop-2-en-1-one | 220.27 | 4.00 g | 1.0 |
| Dichloromethane (DCM) | - | 100 mL | - |
| Methanol (MeOH) | - | 20 mL | - |
| Ozone (O₃) | 48.00 | - | Excess |
| Dimethyl sulfide (DMS) | 62.13 | 2.7 mL | 2.0 |
Protocol:
-
Reaction Setup: A solution of the aryl isopropenyl ketone (4.00 g, 18.2 mmol) in a mixture of DCM (100 mL) and methanol (20 mL) is placed in a 250 mL three-necked flask equipped with a gas inlet tube and a gas outlet tube connected to a bubbler containing potassium iodide solution. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: A stream of ozone is bubbled through the solution until the solution turns a persistent blue color, indicating an excess of ozone.
-
Quenching: The ozone stream is stopped, and dry nitrogen is bubbled through the solution for 15 minutes to remove the excess ozone. Dimethyl sulfide (2.7 mL, 36.4 mmol) is then added at -78 °C.
-
Work-up: The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography (4:1 hexanes:ethyl acetate) to give the desired diketone.
Expected Yield: 70-80%
Causality of Experimental Choices: The reaction is carried out at low temperature to stabilize the intermediate ozonide.[12] Methanol is used as a co-solvent to aid in the cleavage of the ozonide. Dimethyl sulfide is a mild reducing agent that efficiently converts the ozonide to the desired ketone without reducing other functional groups.
Stage 4: Synthesis of 2-(2,3-Dimethoxy-5-methylphenyl)-3-methylcyclopent-2-en-1-one (Cyclopentenone Intermediate)
The construction of the five-membered ring is achieved through an intramolecular aldol condensation.[13][14][15][16][17] Treatment of the diketone with a base generates an enolate which then attacks the other carbonyl group intramolecularly to form a five-membered ring. Subsequent dehydration leads to the α,β-unsaturated ketone.
Table 4: Reagents for Intramolecular Aldol Condensation
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 1-(2,3-Dimethoxy-5-methylphenyl)propane-1,3-dione | 222.24 | 3.00 g | 1.0 |
| Potassium hydroxide (KOH) | 56.11 | 1.51 g | 2.0 |
| Ethanol (EtOH) | - | 50 mL | - |
| Water | - | 10 mL | - |
Protocol:
-
Reaction Setup: The diketone (3.00 g, 13.5 mmol) is dissolved in ethanol (50 mL) in a 100 mL round-bottom flask.
-
Base Addition: A solution of potassium hydroxide (1.51 g, 27.0 mmol) in water (10 mL) is added to the stirred solution.
-
Reaction: The mixture is heated to reflux for 4 hours. The reaction is monitored by TLC.
-
Work-up and Purification: After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography (9:1 hexanes:ethyl acetate) to yield the cyclopentenone intermediate.
Expected Yield: 60-70%
Causality of Experimental Choices: The use of a base is essential to generate the enolate required for the intramolecular cyclization. Heating the reaction mixture promotes the dehydration of the initial aldol addition product to form the more stable conjugated enone.
Diagram of the Intramolecular Aldol Condensation Mechanism
Caption: Mechanism of the intramolecular aldol condensation.
Conclusion
This application note provides a detailed and logical synthetic route for the preparation of a key cyclopentenone intermediate in the synthesis of herbertenediol, starting from 2,3-Dimethoxy-5-methylbenzaldehyde. The protocols are based on well-established and reliable chemical transformations, and the rationale behind the experimental choices is clearly articulated. This guide is intended to be a valuable resource for researchers engaged in natural product synthesis and drug discovery. The successful synthesis of the cyclopentenone intermediate opens the door to the final steps of the herbertenediol synthesis, which would typically involve reduction of the enone system and stereochemical control to achieve the final target molecule.
References
-
dos Santos, C. V. P., & de Mattos, M. C. S. (2021). A Convenient Protocol for the Oxidation of Benzyl and Secondary Alcohols to Carbonyl Compounds by Trichoroisocyanuric Acid. Letters in Organic Chemistry, 18(11), 854-861. [Link]
-
ResearchGate. (n.d.). A Convenient Protocol for the Oxidation of Benzyl and Secondary Alcohols to Carbonyl Compounds by Trichoroisocyanuric Acid. Retrieved from [Link]
-
König, B., & Schmalz, H.-G. (2016). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry, 18(18), 4848-4853. [Link]
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ResearchGate. (n.d.). Selective oxidation of some primary and secondary benzylic alcohols to the corresponding carbonyl compounds with a Cu(III) complex. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alkenes To Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). Retrieved from [Link]
-
Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. [Link]
-
Wikipedia. (n.d.). Ozonolysis. Retrieved from [Link]
-
Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis. [Link]
-
JoVE. (2017). Video: Ozonolysis of Alkenes: Principle and Applications. [Link]
-
Organic Chemistry Tutor. (n.d.). Intramolecular Aldol Condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Aldol Reaction. [Link]
-
Chemistry LibreTexts. (2022). 23.6: Intramolecular Aldol Reactions. [Link]
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YouTube. (2019). Intramolecular Aldol condensation / aldol reaction of 1,4-,1,5-,1,6-, 1,7- diketones. [Link]
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Chemistry Steps. (n.d.). Intramolecular Aldol Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed biosynthesis of the aureane skeleton. Retrieved from [Link]
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National Institutes of Health. (2023). Skeleton Synthesis of a Plant-Derived Radioprotective Alkaloid Born to Produce a Novel Fused Heterocycle. [Link]
-
PubMed. (2013). Synthesis of ent-kaurane and beyerane diterpenoids by controlled fragmentations of overbred intermediates. [Link]
-
National Institutes of Health. (n.d.). Mimicking Nature in Reshaping the Triterpene Skeleton: Synthesis of a Class of Unnatural Oleanane Derivatives. [Link]
-
PubMed. (n.d.). Synthesis of the skeleton of the morphine molecule by mammalian liver. [Link]
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Oakwood Chemical. (n.d.). Grignard Reagents Catalog. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Explore our newly expanded range of Grignard Reagents. Retrieved from [Link]
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experimental protocols for reactions with 2,3-Dimethoxy-5-methylbenzaldehyde
An Application Guide to the Synthetic Utility of 2,3-Dimethoxy-5-methylbenzaldehyde
Introduction: A Versatile Building Block in Modern Synthesis
2,3-Dimethoxy-5-methylbenzaldehyde is a polysubstituted aromatic aldehyde that serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two electron-donating methoxy groups and a methyl group, modulates the reactivity of the aromatic ring and the aldehyde functionality. This compound is of particular significance in medicinal chemistry and materials science, most notably as a key precursor for the synthesis of Coenzyme Q (CoQ) analogues and other biologically active quinone-based structures.[1][2] These synthetic analogues are explored for their potent antioxidant properties, aiming to combat oxidative stress-related diseases.[3][4]
This guide provides detailed experimental protocols for several fundamental transformations using 2,3-Dimethoxy-5-methylbenzaldehyde, offering insights into the causality behind procedural steps and best practices for success in a research setting.
Physicochemical and Safety Data
Before commencing any experimental work, a thorough understanding of the reagent's properties and hazards is essential.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [5] |
| Molecular Weight | 180.20 g/mol | [5] |
| Appearance | White to light yellow crystalline solid | - |
| Melting Point | 52-54 °C | - |
| CAS Number | 5701-86-0 | [5] |
Safety and Handling: 2,3-Dimethoxy-5-methylbenzaldehyde is classified as harmful if swallowed and causes skin irritation.[6] Adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[6][7]
-
Handling: Avoid dust formation and inhalation. Use only in a well-ventilated area or a chemical fume hood.[5][8] Wash hands thoroughly after handling.[6]
-
First Aid:
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[6][7]
Protocol 1: Wittig Reaction for Alkene Synthesis
The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of a carbon-carbon double bond by reacting an aldehyde with a phosphorus ylide. This protocol details the synthesis of an exemplary stilbene derivative. The reaction's driving force is the formation of the highly stable triphenylphosphine oxide byproduct.[9]
Principle and Causality
The nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon of the aldehyde. This forms a betaine intermediate which collapses into a four-membered oxaphosphetane ring. Subsequent decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide.[10] The choice of a stabilized or unstabilized ylide can influence the stereoselectivity (E/Z) of the resulting alkene. For this protocol, we use benzyltriphenylphosphonium chloride to generate the ylide, which typically leads to a mixture of E and Z isomers.
Diagram: Wittig Reaction Mechanism
Caption: Mechanism of the Wittig Reaction.
Step-by-Step Protocol: Synthesis of 2,3-Dimethoxy-5-methyl-stilbene
-
Ylide Preparation (in situ):
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (1.1 equivalents, e.g., 2.14 g, 5.5 mmol).
-
Add 30 mL of anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents, e.g., 2.2 mL of a 2.5 M solution in hexanes) dropwise via syringe. The solution will turn a deep orange or red color, indicating ylide formation.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
-
Reaction with Aldehyde:
-
Dissolve 2,3-Dimethoxy-5-methylbenzaldehyde (1.0 equivalent, e.g., 0.90 g, 5.0 mmol) in 10 mL of anhydrous THF.
-
Add the aldehyde solution dropwise to the stirring ylide solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.[11]
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain a crude solid.
-
The crude product contains the desired alkene and triphenylphosphine oxide. Purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the product.[9]
-
Workflow Diagram: Wittig Reaction
Caption: Experimental workflow for the Wittig reaction.
Protocol 2: Claisen-Schmidt (Aldol) Condensation
The Claisen-Schmidt condensation is a variation of the aldol condensation between an aldehyde (with no α-hydrogens, like our substrate) and a ketone under basic conditions.[12] The initial β-hydroxy ketone product readily dehydrates to form a stable, conjugated α,β-unsaturated ketone, which often precipitates from the reaction mixture, driving the equilibrium towards the product.[13]
Principle and Causality
A strong base (NaOH) deprotonates the α-carbon of the ketone (e.g., acetone) to form a nucleophilic enolate.[12] This enolate then attacks the electrophilic carbonyl of 2,3-dimethoxy-5-methylbenzaldehyde. The resulting alkoxide is protonated by the solvent (ethanol/water). The β-hydroxy ketone intermediate is then readily dehydrated under the basic conditions to yield the highly conjugated final product. Using a 2:1 molar ratio of aldehyde to ketone allows for a double condensation.[13]
Step-by-Step Protocol: Synthesis of a Dibenzalacetone Analogue
-
Catalyst Solution Preparation:
-
In a 125 mL Erlenmeyer flask, combine 15 mL of 95% ethanol and 15 mL of 10% aqueous sodium hydroxide solution.
-
Cool the solution to approximately 20 °C using a water bath.[14]
-
-
Reaction Execution:
-
In a separate small beaker, mix 2,3-Dimethoxy-5-methylbenzaldehyde (2.0 equivalents, e.g., 1.80 g, 10.0 mmol) with acetone (1.0 equivalent, e.g., 0.29 g or 0.37 mL, 5.0 mmol).
-
Add the aldehyde-ketone mixture to the stirred, cooled NaOH/ethanol solution.
-
Stir the mixture vigorously at room temperature for 30 minutes. A yellow precipitate will form during this time.[15]
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.[13]
-
Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove any residual NaOH.
-
Wash the product with a small amount of cold 95% ethanol (2 x 5 mL) to remove unreacted starting materials.
-
Allow the product to air-dry on the filter paper by maintaining suction for 10-15 minutes.
-
For higher purity, the crude product can be recrystallized from hot ethanol.[16]
-
Data Summary: Claisen-Schmidt Condensation
| Parameter | Value |
| Aldehyde | 10.0 mmol |
| Acetone | 5.0 mmol |
| 10% NaOH (aq) | 15 mL |
| 95% Ethanol | 15 mL |
| Reaction Time | 30 minutes |
| Temperature | Room Temperature (~20 °C) |
Protocol 3: Reductive Amination for Secondary Amine Synthesis
Reductive amination is one of the most powerful and versatile methods for forming C-N bonds.[17] It proceeds via the initial formation of an imine (or iminium ion) from an aldehyde and a primary amine, which is then reduced in situ to the corresponding secondary amine. The choice of reducing agent is critical to the success of the reaction.
Principle and Causality
The reaction begins with the condensation of the aldehyde and a primary amine (e.g., benzylamine) to form an imine, a reaction often catalyzed by mild acid. A reducing agent is then used to reduce the C=N double bond. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reagent for this purpose.[18] It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine (iminium ion). This selectivity prevents the side-reaction of aldehyde reduction and allows for a convenient one-pot procedure.[19]
Diagram: Reductive Amination Mechanism
Caption: General mechanism for reductive amination.
Step-by-Step Protocol: Synthesis of an N-Benzyl Secondary Amine
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add 2,3-Dimethoxy-5-methylbenzaldehyde (1.0 equivalent, e.g., 0.90 g, 5.0 mmol) and 30 mL of dichloromethane (DCM).
-
Add benzylamine (1.05 equivalents, e.g., 0.57 g or 0.58 mL, 5.25 mmol).
-
Add acetic acid (2-3 drops) to catalyze imine formation.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (STAB) (1.5 equivalents, e.g., 1.59 g, 7.5 mmol) to the solution in one portion. Caution: The reaction may bubble slightly as hydrogen gas is evolved.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15 minutes until bubbling ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.[20]
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude oil or solid by column chromatography on silica gel to yield the pure secondary amine.
-
Workflow Diagram: Reductive Amination
Caption: Experimental workflow for reductive amination.
Application Focus: Precursor to Coenzyme Q Analogues
The true value of 2,3-Dimethoxy-5-methylbenzaldehyde is realized in its role as a precursor to the quinone core of Coenzyme Q. The aldehyde can be oxidized to the corresponding benzoic acid, which can then undergo further transformations. More directly, the aromatic ring can be oxidized to the 2,3-dimethoxy-5-methyl-1,4-benzoquinone structure, which is the central pharmacophore for CoQ analogues like Idebenone.[4][21] These molecules are investigated for their ability to participate in mitochondrial electron transport and act as powerful antioxidants.[1]
Synthetic Pathway Overview
Caption: Synthetic route from the aldehyde to CoQ analogues.
This application underscores the importance of mastering the fundamental reactions described in this guide, as they provide the tools necessary to construct these complex and therapeutically relevant molecules.
References
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Wang, J., et al. (2014). Synthesis and antioxidant activities of Coenzyme Q analogues. European Journal of Medicinal Chemistry. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde. Retrieved from [Link]
- Chen, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
- Google Patents. (2014). CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.
- Villalba, J. M., et al. (2010). Coenzyme Q10 Analogues: Benefits and Challenges for Therapeutics. PMC - NIH.
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Docslib. (n.d.). Aldol Condensation Mechanism. Retrieved from [Link]
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ResearchGate. (2014). Synthesis and antioxidant activities of Coenzyme Q analogues | Request PDF. Retrieved from [Link]
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James, A. M., et al. (2017). Synthesis and characterization of mitoQ and idebenone analogues as mediators of oxygen consumption in mitochondria. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis of idebenone; A synthetic analog of coenzyme Q | Request PDF. Retrieved from [Link]
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University of Missouri-St. Louis. (n.d.). Experiment 27 – A Solvent Free Wittig Reaction. Retrieved from [Link]
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WebAssign. (n.d.). Experiment 6 - Aldol Condensation. Retrieved from [Link]
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University of California, Irvine. (n.d.). Solvent Free Wittig Reactions. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxy-5-methylbenzaldehyde. Retrieved from [Link]
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University of Missouri-St. Louis. (2017). Experiment 20 – A Solvent Free Wittig Reaction. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 2,5-dimethoxy-. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 2,3-dimethoxy-. Retrieved from [Link]
- The Royal Society of Chemistry. (2012). Supporting Information: A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction.
-
NIST. (n.d.). Benzaldehyde, 2,5-dimethoxy-. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Experiment 23 – The Aldol Condensation: Synthesis of Dibenzalacetone. Retrieved from [Link]
-
University of Delaware. (n.d.). Experiment 8: Wittig Reaction. Retrieved from [Link]
- University of Colorado Denver. (2012). Chemistry 211 Experiment 5.
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Scribd. (n.d.). UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]
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- Blatter, M., et al. (2021). Sequence-independent activation of photocycloadditions using two colours of light. Chemical Science.
- Google Patents. (2003). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
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application in the synthesis of sesquiterpenes
An Application Guide to Modern Synthetic Strategies in Sesquiterpene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Sesquiterpenes, a diverse class of 15-carbon isoprenoid natural products, represent a treasure trove of complex molecular architectures and potent biological activities. Their scaffolds are foundational to numerous pharmaceuticals, agrochemicals, and fragrances. However, their structural complexity, dense stereogenic centers, and susceptibility to rearrangement present formidable challenges to chemical synthesis. Traditional linear syntheses are often plagued by low yields and poor step economy. This guide moves beyond classical approaches to detail modern, efficient strategies that have revolutionized the construction of these molecules. We will explore the logic and application of cascade reactions for rapid complexity generation, the strategic elegance of C-H functionalization for streamlining synthetic routes, and the unparalleled selectivity of biocatalysis. This document provides field-proven insights, detailed protocols for key transformations, and a forward-looking perspective on the synthesis of this vital class of natural products.
Introduction: The Enduring Challenge and Allure of Sesquiterpenes
Sesquiterpenes are defined by their C15 skeleton, derived biosynthetically from farnesyl pyrophosphate (FPP)[1][2]. The enzymatic cyclization of this linear precursor gives rise to an astounding variety of carbocyclic frameworks, from simple monocycles to intricate polycyclic systems[3][4]. Many of these compounds exhibit significant biological activities, including antitumor, anti-inflammatory, antibacterial, and antiviral properties, making them critical leads in drug discovery[1][5].
The synthetic chemist's challenge is to replicate nature's efficiency in a laboratory setting. Key difficulties include:
-
Stereochemical Control: The creation of multiple, often contiguous, stereocenters with high fidelity.
-
Ring System Construction: Efficiently forging complex, often strained, polycyclic systems.
-
Oxidation State Management: Installing the correct oxidation patterns on the carbocyclic core.
Modern synthetic chemistry has risen to this challenge by developing powerful new methodologies that prioritize efficiency, selectivity, and atom economy[6].
Core Strategic Pillars in Modern Sesquiterpene Synthesis
The modern approach to sesquiterpene synthesis is characterized by a departure from lengthy, linear sequences in favor of strategies that build complexity rapidly and with high precision.
Cascade Reactions: Building Complexity in a Single Stroke
Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur in a single operation without isolating intermediates[7][8]. This strategy emulates biosynthetic pathways and offers remarkable gains in efficiency.
Causality and Insight: The power of a cascade lies in its design, where the product of one reaction is perfectly poised to become the substrate for the next. This minimizes purification steps, reduces solvent waste, and can dramatically shorten a synthetic sequence. Cationic polyene cyclizations, radical cascades, and pericyclic cascades are particularly effective for sesquiterpene synthesis. For instance, a radical cascade can be initiated to form multiple C-C bonds and stereocenters in a predictable manner, governed by the stereoelectronic demands of the transition states, rapidly assembling a polycyclic core[9].
A prime example is the use of cascade polycyclizations to construct complex cores. In one notable synthesis, a gold(I)-catalyzed cascade of an enyne substrate was used to trigger cyclopropane formation, followed by a nucleophilic ring-opening and subsequent cyclizations to forge the tricyclic core of (−)-englerin B[8].
Workflow: Conceptualizing a Cascade-Based Synthesis
Caption: A generalized workflow for a cascade-centric approach to sesquiterpene total synthesis.
C-H Functionalization: The Logic of Atom Economy
For decades, synthesis has been dominated by the logic of functional group interconversion. C-H functionalization (or C-H activation) represents a paradigm shift, treating ubiquitous C-H bonds as reactive handles for bond formation[10]. This avoids the need for lengthy pre-functionalization sequences (e.g., installing leaving groups or organometallic moieties), leading to more concise and atom-economical routes[6][11].
Causality and Insight: The key to successful C-H functionalization is achieving site-selectivity. In complex molecules like sesquiterpene intermediates, there are numerous C-H bonds with similar bond dissociation energies. Selectivity is typically achieved through:
-
Directing Groups: A functional group on the substrate coordinates to a metal catalyst, delivering the reactive center to a specific C-H bond[10].
-
Innate Substrate Bias: The inherent steric or electronic properties of the molecule favor reaction at a particular site.
-
Radical Hydrogen Atom Abstraction (HAA): A radical initiator selectively abstracts a hydrogen atom from an electronically or sterically favored position[11].
This strategy has been transformative, enabling novel disconnections in retrosynthetic analysis and empowering the late-stage diversification of complex scaffolds[6][12].
Biocatalysis: Nature's Precision in the Lab
Nature uses enzymes, specifically sesquiterpene synthases, to convert farnesyl diphosphate into complex skeletons with absolute regio- and stereocontrol[3]. Harnessing these enzymes or whole-cell systems for synthetic purposes offers a powerful solution to many classical challenges[5][13].
Causality and Insight: Sesquiterpene synthases operate by creating a highly reactive carbocation from FPP within a precisely shaped active site. This protein environment then chaperones the carbocation through a series of programmed cyclizations and rearrangements, quenching the reaction at a specific point to yield a single product[1][2]. This level of control is exceptionally difficult to replicate with small-molecule catalysts.
Modern applications involve using engineered microorganisms like E. coli or Saccharomyces cerevisiae as "cell factories" to produce sesquiterpenes[1][13]. Furthermore, isolated enzymes can be used for specific, challenging transformations, such as late-stage hydroxylation, where chemical methods would lack selectivity[14][15]. The development of flow biocatalysis, where substrates are passed through a reactor containing immobilized enzymes, is making this technology more scalable and efficient[3].
Diagram: Key Synthetic Strategies
Caption: Comparison of three modern synthetic pillars for constructing sesquiterpenes.
Case Study & Protocol: Synthesis of (±)-Jungianol
The phenolic sesquiterpene (±)-jungianol features a tetrasubstituted indane framework that has proven challenging to synthesize. A recent strategy highlights an annulative approach where a key step involves a ring contraction to form the central five-membered ring[16][17].
Retrosynthetic Strategy
The synthesis began with commercially available 5-methoxy-1-tetralone. A key disconnection involved a ring contraction of a dihydronaphthalene derivative to form the target indane skeleton. This approach hinges on the successful execution of several modern transformations, including cross-coupling and a challenging oxidative rearrangement[17].
Detailed Protocol: Negishi Cross-Coupling for C-C Bond Formation
This protocol details the key Negishi cross-coupling step to install a methyl group, a crucial fragment of the final natural product. This reaction is representative of modern catalytic methods used to build up the carbon skeleton efficiently[17].
Objective: To convert iodoarene 21 to the methylated product 22 via a palladium-catalyzed Negishi cross-coupling.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. | Role |
| Iodoarene 21 | 314.19 | 100 mg | 0.318 | 1.0 | Substrate |
| Pd(PPh₃)₂Cl₂ | 701.90 | 22.3 mg | 0.0318 | 0.1 | Catalyst |
| Triphenylphosphine (PPh₃) | 262.29 | 16.7 mg | 0.0636 | 0.2 | Ligand/Activator |
| Dimethylzinc (2.0 M in toluene) | 95.44 | 0.48 mL | 0.954 | 3.0 | Methyl Source |
| Anhydrous THF | - | 5 mL | - | - | Solvent |
Step-by-Step Methodology:
-
Preparation: To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add the iodoarene substrate 21 (100 mg, 0.318 mmol), Dichlorobis(triphenylphosphine)palladium(II) (22.3 mg, 0.0318 mmol), and triphenylphosphine (16.7 mg, 0.0636 mmol).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL) via syringe. Stir the resulting mixture at room temperature until all solids are dissolved. Rationale: Anhydrous conditions are critical as organozinc reagents are highly reactive towards water.
-
Reagent Addition: Slowly add the solution of dimethylzinc (0.48 mL of a 2.0 M solution in toluene, 0.954 mmol) to the reaction mixture at room temperature via syringe over 5 minutes. Rationale: Slow addition is necessary to control any potential exotherm and ensure smooth initiation of the catalytic cycle.
-
Reaction: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system. Self-Validation: The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Quenching: After the reaction is complete (as judged by TLC), cool the flask to 0 °C in an ice bath. Slowly and carefully add 5 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess dimethylzinc. Rationale: Quenching deactivates the highly reactive organometallic reagent, making the mixture safe to handle.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a gradient of 1% to 5% ethyl acetate in hexanes) to afford the pure methylated product 22 .
-
Validation: An expected yield for this transformation is approximately 89%[17]. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis.
Conclusion and Future Outlook
The synthesis of sesquiterpenes continues to be a driving force for innovation in organic chemistry. The strategic incorporation of cascade reactions, C-H functionalization, and biocatalysis has fundamentally changed the way chemists approach these complex targets, enabling more efficient, elegant, and sustainable syntheses. Future advancements will likely involve the synergistic use of these strategies, such as combining biocatalytic C-H oxidation with chemical cascade reactions. The continued development of novel catalytic systems and a deeper understanding of enzymatic mechanisms will undoubtedly unlock synthetic routes to even the most complex members of the sesquiterpene family, accelerating their study and application in medicine and beyond.
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- (PDF) Biocatalytic Regioselective O‐acylation of Sesquiterpene Lactones from Chicory: A Pathway to Novel Ester Derivatives.
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- Biosynthesis of sesquiterpene natural products. a) The cyclization...
- Enzymic formation of sesquiterpenes.
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Application Notes and Protocols: 2,3-Dimethoxy-5-methylbenzaldehyde as a Versatile Precursor for Novel Antifungal Agents
Introduction: The Pressing Need for Novel Antifungal Compounds and the Potential of Benzaldehyde Scaffolds
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant and growing challenge to global public health. This necessitates the urgent discovery and development of new antifungal agents with novel mechanisms of action. Benzaldehyde derivatives have emerged as a promising class of compounds, with various studies highlighting their potential as precursors for potent antifungal agents.[1][2] Among these, 2,3-dimethoxy-5-methylbenzaldehyde offers a unique chemical scaffold, poised for the synthesis of a diverse library of compounds with potential antifungal activity.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging 2,3-dimethoxy-5-methylbenzaldehyde as a precursor for the synthesis of novel antifungal compounds. We will delve into the synthesis of two key classes of derivatives, Schiff bases and chalcones, providing step-by-step protocols, explaining the underlying chemical principles, and outlining methods for the evaluation of their antifungal efficacy.
The Strategic Advantage of the 2,3-Dimethoxy-5-methylbenzaldehyde Scaffold
The 2,3-dimethoxy-5-methylbenzaldehyde molecule possesses several key features that make it an attractive starting point for the development of antifungal compounds:
-
Electron-donating Groups: The two methoxy groups are electron-donating, which can influence the electronic properties of the resulting derivatives and their interaction with biological targets.
-
Steric Hindrance: The substitution pattern on the aromatic ring can provide a degree of steric hindrance, potentially leading to more selective binding to fungal-specific enzymes or proteins.
-
Reactive Aldehyde Group: The aldehyde functional group is highly reactive and serves as a versatile handle for a variety of chemical transformations, allowing for the straightforward synthesis of a wide range of derivatives.
Synthetic Pathways: From Precursor to Potential Antifungal Agents
Two primary and highly adaptable synthetic routes for generating diverse compound libraries from 2,3-dimethoxy-5-methylbenzaldehyde are the formation of Schiff bases and the Claisen-Schmidt condensation to produce chalcones.
Synthesis of Novel Schiff Bases: A Gateway to Bioactive Imines
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are formed through the condensation of a primary amine with an aldehyde.[3] This class of compounds has demonstrated a broad spectrum of biological activities, including antifungal properties.[2][4] The proposed mechanism of antifungal action for some Schiff bases involves interference with the fungal cell wall or disruption of normal cellular processes through the formation of hydrogen bonds with active centers of cellular constituents.[5]
This protocol details the synthesis of a novel Schiff base from 2,3-dimethoxy-5-methylbenzaldehyde and a substituted aniline.
Materials:
-
2,3-Dimethoxy-5-methylbenzaldehyde
-
4-Fluoroaniline (or other primary amine of choice)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Beaker with ice-water bath
-
Büchner funnel and filter paper
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 2,3-dimethoxy-5-methylbenzaldehyde in 30 mL of absolute ethanol with gentle stirring.
-
Amine Addition: To this solution, add 10 mmol of 4-fluoroaniline.
-
Catalyst Introduction: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.[6]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or water bath. Maintain reflux for 2-4 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: After the reaction is complete, cool the flask to room temperature. A solid precipitate of the Schiff base should form. If precipitation is slow, the flask can be placed in an ice-water bath to facilitate crystallization.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Characterize the synthesized compound using standard analytical techniques such as melting point determination, FT-IR, ¹H NMR, and Mass Spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both the aldehyde and the amine and is relatively easy to remove after the reaction.
-
Glacial Acetic Acid as Catalyst: The acidic catalyst protonates the oxygen of the aldehyde's carbonyl group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.
-
Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the condensation to proceed to completion in a reasonable timeframe.
Diagram: General Workflow for Schiff Base Synthesis
Caption: Workflow for the synthesis of Schiff bases.
Synthesis of Novel Chalcones: Building Blocks for Diverse Antifungal Activity
Chalcones, or 1,3-diaryl-2-propen-1-ones, are another class of compounds with well-documented antifungal properties.[2][7] They are synthesized via the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aromatic aldehyde and an acetophenone.[8][9] The antifungal activity of chalcones is often attributed to the reactivity of the α,β-unsaturated keto group, which can interact with biological nucleophiles, and their ability to disrupt the fungal cell membrane.[10][11]
This protocol describes the synthesis of a novel chalcone from 2,3-dimethoxy-5-methylbenzaldehyde and a substituted acetophenone.
Materials:
-
2,3-Dimethoxy-5-methylbenzaldehyde
-
4'-Hydroxyacetophenone (or other acetophenone derivative)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 40% aqueous solution)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice-water bath
-
Dilute Hydrochloric Acid (HCl)
-
Büchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of 2,3-dimethoxy-5-methylbenzaldehyde and 10 mmol of 4'-hydroxyacetophenone in 20-30 mL of ethanol.[12] Stir the mixture at room temperature until all solids are dissolved.
-
Base Addition: Cool the flask in an ice-water bath. While stirring vigorously, slowly add a 40% aqueous solution of sodium hydroxide dropwise.[13] The reaction is typically exothermic. Maintain the temperature below 25°C.
-
Reaction: After the addition of the base, continue stirring the reaction mixture at room temperature for 12-24 hours. The formation of a solid precipitate indicates the progress of the reaction. The reaction can be monitored by TLC.[14]
-
Neutralization and Precipitation: Pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture by slowly adding dilute hydrochloric acid until it is neutral to litmus paper.[15] This will precipitate the chalcone product.
-
Isolation and Washing: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold water to remove any remaining base and salts.
-
Recrystallization: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain pure crystals.[16]
-
Drying and Characterization: Dry the purified chalcone and characterize it using appropriate analytical methods (Melting Point, FT-IR, ¹H NMR, and Mass Spectrometry).
Causality Behind Experimental Choices:
-
Base Catalyst (NaOH): The strong base deprotonates the α-carbon of the acetophenone, generating a reactive enolate ion which then acts as a nucleophile.
-
Ice-Water Bath: The initial cooling is crucial to control the exothermic reaction and prevent unwanted side reactions.
-
Acidification: Neutralization of the reaction mixture protonates the phenoxide (if a hydroxyacetophenone is used) and the chalcone product, causing it to precipitate out of the aqueous solution.
Diagram: General Workflow for Chalcone Synthesis
Caption: Workflow for the synthesis of chalcones.
Evaluation of Antifungal Activity: A Standardized Approach
Once the novel Schiff bases and chalcones have been synthesized and characterized, it is essential to evaluate their antifungal activity. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[17][18]
Protocol: Broth Microdilution Antifungal Susceptibility Testing
Materials:
-
Synthesized test compounds
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain according to CLSI guidelines. This typically involves growing the fungus on an appropriate agar medium and then preparing a suspension of spores or cells in sterile saline. The final inoculum concentration should be adjusted spectrophotometrically to a specific optical density.[19]
-
Compound Dilution: Prepare a series of twofold dilutions of the test compounds in RPMI-1640 medium in the 96-well microtiter plates. The final concentration range should be sufficient to determine the MIC. Include a positive control (a known antifungal drug, e.g., fluconazole) and a negative control (medium with inoculum but no compound).
-
Inoculation: Inoculate each well of the microtiter plate with the standardized fungal suspension.[20]
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[19][21]
-
MIC Determination: After incubation, visually inspect the plates or use a spectrophotometer to determine the MIC. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth in the control well.[19]
Data Presentation and Interpretation
The results of the antifungal susceptibility testing should be presented in a clear and organized manner. A table summarizing the MIC values of the synthesized compounds against various fungal strains is an effective way to present the data.
| Compound ID | Fungal Strain | MIC (µg/mL) |
| Schiff Base 1 | Candida albicans | [Insert Value] |
| Aspergillus fumigatus | [Insert Value] | |
| Chalcone 1 | Candida albicans | [Insert Value] |
| Aspergillus fumigatus | [Insert Value] | |
| Fluconazole | Candida albicans | [Insert Value] |
| Aspergillus fumigatus | [Insert Value] |
Concluding Remarks and Future Directions
2,3-Dimethoxy-5-methylbenzaldehyde serves as a highly promising and versatile precursor for the synthesis of novel antifungal compounds. The straightforward and efficient protocols for the synthesis of Schiff bases and chalcones outlined in this guide provide a solid foundation for the generation of diverse chemical libraries. The subsequent evaluation of these compounds using standardized antifungal susceptibility testing methods will be crucial in identifying lead candidates for further development. Future research should focus on exploring a wider range of primary amines and acetophenones to expand the chemical diversity of the synthesized compounds and to establish clear structure-activity relationships. Furthermore, mechanistic studies on the most potent compounds will be essential to elucidate their mode of action and to guide the design of next-generation antifungal agents.
References
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Jetir.org. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from [Link]
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Molecules. (2022). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Retrieved from [Link]
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ACS Publications. (n.d.). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media | The Journal of Organic Chemistry. Retrieved from [Link]
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NIH. (n.d.). Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. Retrieved from [Link]
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NIH. (n.d.). Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity. Retrieved from [Link]
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NIH. (n.d.). Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II). Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Antifungal Evaluation and In silico Study of Novel Schiff Bases Derived from 4-amino-5(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol. Retrieved from [Link]
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Arabian Journal of Chemistry. (n.d.). Synthesis, antifungal evaluation and in silico study of novel Schiff bases derived from 4-amino-5(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol. Retrieved from [Link]
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ResearchGate. (n.d.). Antifungal Activity, Mechanism and QSAR Studies on Chalcones. Retrieved from [Link]
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PubMed Central. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Retrieved from [Link]
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RSC Publishing. (n.d.). Discovery of Schiff bases as potent antibacterial and antifungal agents. Retrieved from [Link]
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Chemical Review and Letters. (n.d.). New Synthesis of Chalcone Derivatives and Their Applications. Retrieved from [Link]
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MDPI. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Retrieved from [Link]
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NIH. (n.d.). Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic scheme of chalcones. Synthesis of chalcones was carried out using acetophenone (A) and benzaldehyde (B) where 2ʹhydroxy acetophenone was used for the preparation of C1-C4, 2,4-dihydroxy acetophenone for C5 and 2,6-dihydroxy acetophenone for C6. Benzaldehyde used were 4-methyl benzaldehyde for C1, 4-hydroxy benzaldehyde for C2, 4-carboxy benzaldehyde for C3 and C6 and 4-(dimethylamino)benzaldehyde for C4 and C5. The reaction conditions were (a) 20 % w/v potassium hydroxide, ethanol and stirring at room temperature for 12-16 h.. Retrieved from [Link]
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ResearchGate. (n.d.). synthesis of biologically active chalcones by Claisen-Schmidt condensation under mild conditions. Retrieved from [Link]
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EJPMR. (n.d.). ANTIFUNGAL ACTIVITY OF SOME NEWLY SYNTHESIZED SCHIFF BASES. Retrieved from [Link]
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PubMed. (n.d.). Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. Retrieved from [Link]
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CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition. Retrieved from [Link]
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ResearchGate. (n.d.). Schiff bases with antifungal activity. Retrieved from [Link]
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aarf.asia. (n.d.). GENERALISING ANTIFUNGAL AND ANTIMICROBIAL ACTIVITES OF SCHIFF BASE COMPLEXES WITH DIFFERENT METALS. Retrieved from [Link]
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ACS Publications. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Novel Azo Schiff Bases and Their Antibacterial and Antifungal Activities. Retrieved from [Link]
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ANSI Webstore. (n.d.). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Retrieved from [Link]
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NIH. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from [Link]
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PubMed Central. (n.d.). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Retrieved from [Link]
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YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Dihydroxylated Chalcone Derivatives with Diverse Substitution Patterns and Their Radical Scavenging Ability toward DPPH Free Radicals. Retrieved from [Link]
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YouTube. (2020). Practical 2: Synthesis of Benzalacetophenone Chalcone from Benzaldehyde and Acetophenone. Retrieved from [Link]
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YouTube. (2022). synthesis of an imine or Schiff base - laboratory experiment. Retrieved from [Link]
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Asian Journal of Chemistry. (n.d.). Antifungal and Antimicrobial Activities of New Schiff Base and Its Metal Complexes. Retrieved from [Link]
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PubMed. (n.d.). Synergistic activity between conventional antifungals and chalcone-derived compound against dermatophyte fungi and Candida spp. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro antifungal activity of some Schiff bases derived from ortho-hydroxybenzaldehyde against fusarium. Retrieved from [Link]
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Jetir.org. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]
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Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Retrieved from [Link]
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Wiley Online Library. (n.d.). Synthesis and Antifungal Activity of Chalcone Derivatives Containing 1,3,4-Thiadiazole. Retrieved from [Link]
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The Architect's Toolkit: A Guide to the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis of bioactive molecules, a cornerstone of modern drug discovery and development. Moving beyond a mere recitation of protocols, this document delves into the strategic thinking and mechanistic understanding that underpins the creation of complex, biologically active compounds. We will explore a range of powerful synthetic strategies, from the rational design of single enantiomers to the high-throughput generation of vast chemical libraries. This guide is designed to equip researchers with the knowledge to not only execute these syntheses but also to innovate and adapt these methodologies for their specific research needs.
Section 1: Foundational Strategies in Bioactive Molecule Synthesis
The synthesis of a bioactive molecule is a journey from a simple, readily available starting material to a complex, functional entity. The path taken on this journey is dictated by the target molecule's structure and desired biological activity. Here, we will discuss some of the most influential strategies that have shaped the field of medicinal chemistry.
Asymmetric Synthesis: The Art of Chirality
Chirality is a fundamental property of many bioactive molecules, with different enantiomers often exhibiting vastly different pharmacological effects.[1][2] Asymmetric synthesis, therefore, is not just a chemical challenge but a biological necessity.[1] It is the art of selectively producing one enantiomer over the other, ensuring the therapeutic efficacy and safety of a drug.[2]
One of the key approaches in asymmetric synthesis is the use of chiral catalysts, which can steer a reaction towards the formation of a specific stereoisomer.[3] Another common strategy is the use of a "chiral pool," where a readily available, enantiomerically pure natural product, such as an amino acid or a sugar, serves as the starting material.[3]
A classic example of the importance of asymmetric synthesis is the production of (S)-Ibuprofen, the active enantiomer of the widely used nonsteroidal anti-inflammatory drug (NSAID). While the racemic mixture is sold commercially, the (S)-enantiomer is responsible for the majority of the desired anti-inflammatory activity.
Protocol: Asymmetric Synthesis of (S)-Ibuprofen (Conceptual Overview)
A common laboratory-scale synthesis of ibuprofen involves a multi-step process.[4] For an asymmetric approach to favor the (S)-enantiomer, a key step would involve the use of a chiral auxiliary or a catalyst that directs the stereochemistry of a crucial bond-forming reaction. For instance, a chiral ligand could be used in a catalytic hydrogenation or a chiral auxiliary could be employed to direct the addition of a key functional group.[5] The final product would then be analyzed by chiral chromatography to determine the enantiomeric excess (ee), a measure of the purity of the desired enantiomer.
Combinatorial Chemistry: Generating Molecular Diversity
The discovery of novel drug leads often requires the screening of a vast number of compounds.[6] Combinatorial chemistry is a powerful strategy that enables the rapid synthesis of large libraries of related molecules.[6] This approach significantly accelerates the drug discovery process by providing a diverse pool of candidates for high-throughput screening.
The core principle of combinatorial chemistry is the systematic and repetitive connection of a set of "building blocks" in all possible combinations. This can be done in solution or, more commonly, on a solid support, which simplifies the purification process.
Protocol: Combinatorial Synthesis of a Benzimidazole Library
Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities. A combinatorial library of benzimidazoles can be synthesized using a multi-component reaction approach.
Step-by-Step Methodology: [7][8][9]
-
Reaction Setup: In a multi-well plate, dispense a solution of an o-phenylenediamine derivative into each well.
-
Aldehyde Addition: To each row of wells, add a different aldehyde derivative.
-
Oxidative Cyclization: Add an oxidizing agent, such as hydrogen peroxide in the presence of an acid catalyst, to each well to induce the cyclization and formation of the benzimidazole ring.
-
Work-up and Purification: After the reaction is complete, the contents of the wells can be purified in parallel using techniques like solid-phase extraction.
-
Characterization: The resulting library of benzimidazole derivatives can be characterized by techniques such as liquid chromatography-mass spectrometry (LC-MS) to confirm the identity and purity of each compound.
| Component | Example Building Blocks |
| o-Phenylenediamine | 4-Methyl-1,2-phenylenediamine, 4-Chloro-1,2-phenylenediamine |
| Aldehyde | Benzaldehyde, 4-Methoxybenzaldehyde, 2-Naphthaldehyde |
Table 1: Example Building Blocks for a Benzimidazole Library
Biosynthesis: Nature's Synthetic Machinery
Nature is a master chemist, producing an incredible array of complex and potent bioactive molecules.[10] Biosynthesis, the process by which living organisms create these compounds, offers a powerful and often more environmentally friendly alternative to traditional chemical synthesis.[6][11] By harnessing the power of enzymes and metabolic pathways, scientists can produce valuable molecules that are difficult or impossible to synthesize chemically.[12]
A prime example of this is the production of the antibiotic erythromycin by the bacterium Saccharopolyspora erythraea. The complex macrolide structure of erythromycin is assembled by a series of enzymes encoded by a cluster of genes.[10][12][13]
Erythromycin Biosynthesis Pathway
The biosynthesis of erythromycin A begins with the assembly of the polyketide core, 6-deoxyerythronolide B, by a large multi-enzyme complex called deoxyerythronolide B synthase (DEBS).[13] This is followed by a series of post-polyketide modifications, including hydroxylations and the attachment of two sugar molecules, L-mycarose and D-desosamine, to yield the final bioactive compound.[10][12][14]
Caption: Simplified overview of the erythromycin A biosynthesis pathway.
Section 2: Case Studies in Bioactive Molecule Synthesis
To illustrate the practical application of these synthetic strategies, we will now examine the synthesis of three prominent bioactive molecules: the peptide hormone oxytocin, the antiviral drug oseltamivir, and the anticancer agent paclitaxel.
Solid-Phase Peptide Synthesis of Oxytocin
Oxytocin is a cyclic nonapeptide hormone with crucial roles in social bonding, childbirth, and lactation.[15] Its synthesis is a classic example of solid-phase peptide synthesis (SPPS), a technique that revolutionized the creation of peptides.[15] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely used approach in SPPS.
Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of Oxytocin
Materials: Rink Amide resin, Fmoc-protected amino acids, coupling reagents (e.g., HBTU), piperidine solution (20% in DMF), cleavage cocktail (e.g., TFA/TIS/H2O), ether.
Step-by-Step Methodology: [15][16][17]
-
Resin Swelling: Swell the Rink Amide resin in a suitable solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Gly-OH) to the resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a 20% piperidine solution in DMF.
-
Amino Acid Coupling: Sequentially couple the remaining Fmoc-protected amino acids in the desired order (Ile-Gln-Asn-Cys(Trt)-Pro-Leu-Gly-NH2). Each coupling step is followed by a deprotection step.
-
On-Resin Cyclization: After the linear peptide is assembled, the disulfide bridge between the two cysteine residues is formed on the resin.
-
Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide with cold ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized oxytocin using mass spectrometry (MS) and analytical RP-HPLC.[18][19][20][21][22]
| Step | Reagents/Conditions | Purpose |
| Swelling | DMF | Prepares the resin for synthesis |
| Coupling | Fmoc-amino acid, HBTU, DIPEA in DMF | Forms the peptide bond |
| Deprotection | 20% Piperidine in DMF | Removes the Fmoc group |
| Cyclization | e.g., Iodine in DMF | Forms the disulfide bridge |
| Cleavage | TFA/TIS/H2O | Releases the peptide from the resin and removes protecting groups |
| Purification | RP-HPLC | Isolates the pure peptide |
| Characterization | MS, Analytical RP-HPLC | Confirms identity and purity |
Table 2: Key Steps and Reagents in Oxytocin Synthesis
Oxytocin Signaling Pathway
Oxytocin exerts its effects by binding to the oxytocin receptor (OXTR), a G-protein coupled receptor.[14][22] This binding event triggers a signaling cascade that ultimately leads to various physiological responses, including uterine contractions during labor.[14]
Caption: Simplified diagram of the oxytocin signaling pathway leading to uterine contraction.
Total Synthesis of Oseltamivir (Tamiflu®)
Oseltamivir, marketed as Tamiflu®, is a crucial antiviral medication for the treatment of influenza A and B.[23] Its synthesis is a significant achievement in medicinal chemistry, with the most common industrial route starting from the naturally occurring (-)-shikimic acid.[11][23]
Protocol: Synthesis of Oseltamivir from (-)-Shikimic Acid (Conceptual Overview)
The synthesis of oseltamivir from shikimic acid is a multi-step process that involves the careful introduction and manipulation of functional groups to create the three stereocenters of the final molecule.[11][23]
Key Transformations: [11][23][24]
-
Esterification and Acetal Protection: The carboxylic acid and diol of shikimic acid are protected.
-
Epoxidation: An epoxide is formed across the double bond.
-
Azide Opening: The epoxide is opened with an azide nucleophile, introducing one of the nitrogen atoms.
-
Rearrangement and Functional Group Manipulations: A series of reactions are performed to install the remaining functional groups and set the correct stereochemistry.
-
Amine Formation and Acylation: The azide is reduced to an amine, which is then acylated.
-
Final Deprotection: The protecting groups are removed to yield oseltamivir.
Oseltamivir Mechanism of Action
Oseltamivir is a neuraminidase inhibitor.[8][17][25] It works by blocking the active site of the neuraminidase enzyme on the surface of the influenza virus, preventing the release of new virus particles from infected cells and thus halting the spread of the infection.[8][17][25]
Caption: Mechanism of action of Oseltamivir as a neuraminidase inhibitor.
The Challenge of Paclitaxel (Taxol®) Synthesis
Paclitaxel (Taxol®) is a highly effective anticancer drug used to treat a variety of cancers.[26][27][28] Its complex molecular structure, featuring a unique tetracyclic core and numerous stereocenters, has made its total synthesis a formidable challenge and a landmark achievement in organic chemistry.[23][26][27][28][29]
While several total syntheses of paclitaxel have been accomplished, they are often long and complex, making them impractical for large-scale production.[23][26][28] Consequently, the commercial production of paclitaxel relies on a semi-synthetic approach, starting from a precursor molecule, 10-deacetylbaccatin III, which is extracted from the needles of the yew tree.[27][29]
Paclitaxel Mechanism of Action
Paclitaxel's anticancer activity stems from its ability to stabilize microtubules, which are essential components of the cell's cytoskeleton.[15][30] By binding to β-tubulin, paclitaxel prevents the depolymerization of microtubules, leading to the arrest of the cell cycle in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[15][30]
Caption: Paclitaxel's mechanism of action: microtubule stabilization leading to cell cycle arrest and apoptosis.
Section 3: The Future of Bioactive Molecule Synthesis: A Green Perspective
The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental impact.[29][31][32][33] This involves designing synthetic routes that are more efficient, use less hazardous materials, and generate less waste.[29][31][32][33] Key green chemistry metrics, such as atom economy and process mass intensity (PMI), are now being used to evaluate the sustainability of synthetic processes.[29][32]
Future innovations in the synthesis of bioactive molecules will likely focus on the development of more sustainable and efficient methods, including:
-
Biocatalysis: The use of enzymes to perform complex chemical transformations with high selectivity and under mild conditions.[11]
-
Flow Chemistry: The use of continuous-flow reactors to improve reaction efficiency, safety, and scalability.
-
Renewable Feedstocks: The use of biomass and other renewable resources as starting materials for chemical synthesis.[33]
By integrating these green chemistry principles into the design and execution of synthetic strategies, the field of bioactive molecule synthesis will continue to evolve, delivering not only life-saving medicines but also a more sustainable future.
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Application Notes & Protocols for the Analytical Detection of 2,3-Dimethoxy-5-methylbenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the analytical methodologies for the detection, quantification, and structural confirmation of 2,3-Dimethoxy-5-methylbenzaldehyde (CAS No: 5701-86-0).[1][2] As a key intermediate in the synthesis of various fine chemicals and pharmaceutical compounds, robust and reliable analytical methods are paramount for ensuring product quality, monitoring reaction kinetics, and conducting impurity profiling. This guide is intended for researchers, quality control analysts, and drug development professionals. We will explore detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supplemented by spectroscopic techniques (NMR, IR) for unambiguous structural elucidation. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.
Introduction and Physicochemical Profile
2,3-Dimethoxy-5-methylbenzaldehyde is an aromatic aldehyde whose precise quantification is critical in synthetic chemistry. The choice of an analytical method is fundamentally dictated by the compound's physical and chemical properties, the sample matrix, and the analytical objective (e.g., purity assessment vs. trace-level detection).
A foundational understanding of its physicochemical properties is the first step in developing a robust analytical method. These properties govern solubility in sample diluents and mobile phases, as well as volatility for gas-phase analysis.
Table 1: Physicochemical Properties of 2,3-Dimethoxy-5-methylbenzaldehyde
| Property | Value | Significance for Analysis |
| CAS Number | 5701-86-0[1][2] | Unique identifier for database and literature searches. |
| Molecular Formula | C₁₀H₁₂O₃ | Used for exact mass determination in mass spectrometry. |
| Molecular Weight | 180.20 g/mol [3][4] | Essential for preparing standard solutions of known concentration. |
| Appearance | Yellow Solid[3] | Visual check; indicates the need for dissolution for analysis. |
| Solubility | Soluble in methanol, dichloromethane, DMSO.[3] | Guides the selection of solvents for sample preparation and mobile phases. |
| Boiling Point | ~130.7 °C[3] | Indicates sufficient volatility for GC analysis without derivatization. |
| Melting Point | 82-86 °C[3] | Relevant for sample handling and thermal analysis. |
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to present the analyte to the instrument in a suitable form, free from interfering matrix components. The choice of technique depends on the sample type (solid, liquid, reaction mixture).
Protocol 2.1: General Sample Preparation for Solid Samples (e.g., Final Product)
-
Homogenization: If the solid sample is not uniform, grind it to a fine powder using a mortar and pestle to ensure a representative sample is taken for analysis.[5]
-
Accurate Weighing: Accurately weigh approximately 10-20 mg of the homogenized sample into a 10 mL volumetric flask.
-
Dissolution: Add approximately 7 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile). Methanol is often a good first choice due to the analyte's known solubility.[3]
-
Sonication: Sonicate the mixture for 5-10 minutes to ensure complete dissolution of the analyte.
-
Dilution to Volume: Allow the solution to return to room temperature, then dilute to the 10 mL mark with the same solvent. This creates a stock solution.
-
Filtration: Prior to injection, filter an aliquot of the stock solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an autosampler vial.[5][6] This critical step prevents particulates from damaging the analytical column and instrument.
Protocol 2.2: Sample Preparation for Liquid Matrices (e.g., Reaction Mixtures)
-
Dilution: Pipette a known volume (e.g., 100 µL) of the reaction mixture into a 10 mL volumetric flask.
-
Solvent Addition: Dilute to volume with a solvent in which all components are soluble, typically acetonitrile or methanol. This step is crucial to ensure the concentration of the analyte falls within the linear range of the calibration curve.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection.
Caption: General workflow for sample preparation.
High-Performance Liquid Chromatography (HPLC) for Quantification
Reverse-Phase HPLC (RP-HPLC) is the premier technique for the routine quantification and purity assessment of 2,3-Dimethoxy-5-methylbenzaldehyde. The method separates compounds based on their polarity, with the nonpolar stationary phase (C18) retaining the moderately nonpolar analyte, which is then eluted by a polar mobile phase.
Causality in Method Design:
-
Column Choice (C18): A C18 column is the workhorse of reverse-phase chromatography and provides excellent retention and separation for aromatic compounds like the target analyte.[7]
-
Mobile Phase: A mixture of water and a water-miscible organic solvent (acetonitrile or methanol) is used. Acetonitrile often provides better peak shape and lower backpressure. A small amount of acid (formic or phosphoric acid) is added to the aqueous phase to suppress the ionization of any potential acidic impurities and ensure sharp, symmetrical peaks.[7]
-
UV Detection: The benzaldehyde moiety contains a chromophore that strongly absorbs UV light. A detection wavelength of 254 nm is a common starting point for aromatic compounds, offering good sensitivity.
Protocol 3.1: RP-HPLC Method
Table 2: HPLC Instrumental Parameters
| Parameter | Recommended Setting |
| Instrumentation | HPLC system with UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[7] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic: 60% A, 40% B (Adjust as needed for optimal retention) |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Experimental Procedure:
-
System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of 2,3-Dimethoxy-5-methylbenzaldehyde standard (e.g., 1 mg/mL) in methanol. From this, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.
-
Calibration: Inject each calibration standard in triplicate to establish a calibration curve of peak area versus concentration. The curve should exhibit a correlation coefficient (r²) ≥ 0.999.
-
Sample Analysis: Inject the prepared sample solutions (from Section 2).
-
Quantification: Identify the analyte peak in the sample chromatogram by comparing its retention time to that of the standard. Calculate the concentration using the linear regression equation derived from the calibration curve.
Caption: Experimental workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful hyphenated technique that provides exceptional selectivity and sensitivity. It is ideal for confirming the identity of 2,3-Dimethoxy-5-methylbenzaldehyde and for identifying volatile impurities, even at trace levels. The compound's volatility makes it well-suited for GC analysis without prior derivatization.
Causality in Method Design:
-
Column Choice (HP-5ms): A low-polarity 5% phenyl-methylpolysiloxane column (e.g., HP-5ms or equivalent) is highly versatile and provides excellent chromatographic resolution for a wide range of semi-volatile organic compounds.[8]
-
Temperature Program: A temperature ramp is used to ensure that compounds with different boiling points are effectively separated. The program starts at a lower temperature to focus the analytes at the head of the column and gradually increases to elute the target compound and any higher-boiling impurities.
-
Electron Ionization (EI): Standard 70 eV electron ionization is used because it reproducibly generates a library-searchable mass spectrum characterized by distinct fragment ions, which act as a molecular fingerprint.[6]
Protocol 4.1: GC-MS Method
Table 3: GC-MS Instrumental Parameters
| Parameter | Recommended Setting |
| Instrumentation | GC system with a Mass Selective Detector (MSD) |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness[8] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1), 1 µL injection volume |
| Oven Program | Start at 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)[8] |
| MS Ion Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan |
| Scan Range | 50 - 400 m/z |
Experimental Procedure:
-
System Preparation: Perform a system tune and bake out the column if necessary.
-
Sample Injection: Inject a prepared sample (from Section 2, typically diluted in dichloromethane or ethyl acetate) into the GC.
-
Data Acquisition: Acquire data in full scan mode.
-
Identification:
-
The primary identification is made by matching the mass spectrum of the eluting peak with the reference spectrum in a commercial library (e.g., NIST/EPA/NIH).
-
Confirmation is provided by the retention time, which should be reproducible under identical conditions. The expected mass spectrum for the isomeric 2,3-Dimethoxybenzaldehyde shows characteristic ions, and a similar fragmentation pattern would be anticipated for the target analyte.[9]
-
Caption: Experimental workflow for GC-MS analysis.
Spectroscopic Confirmation
While chromatographic methods are used for separation and quantification, spectroscopic techniques are indispensable for the definitive confirmation of molecular structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton in the molecule, confirming the substitution pattern on the aromatic ring.
-
Protocol: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Expected ¹H NMR Spectrum (in CDCl₃): Based on the structure and data from similar isomers[10], the following signals are expected:
-
~10.4 ppm (singlet, 1H): Aldehyde proton (-CHO).
-
~7.0-7.5 ppm (multiplet, 2H): Aromatic protons. Their specific splitting pattern will confirm the 1,2,3,5-substitution.
-
~3.9 ppm (singlet, 3H) & ~3.8 ppm (singlet, 3H): Two distinct signals for the two non-equivalent methoxy group protons (-OCH₃).
-
~2.3 ppm (singlet, 3H): Methyl group protons (-CH₃).
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
-
Protocol: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Expected Key Absorption Bands:
-
~2900-3000 cm⁻¹: C-H stretching from alkyl and aromatic groups.
-
~2850 cm⁻¹ and ~2750 cm⁻¹: Characteristic C-H stretching of the aldehyde group (Fermi doublet).
-
~1680-1700 cm⁻¹: Strong, sharp absorption from the C=O (carbonyl) stretching of the conjugated aldehyde.
-
~1580-1600 cm⁻¹: C=C stretching from the aromatic ring.
-
~1200-1275 cm⁻¹: C-O stretching from the methoxy groups.
-
Sources
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- 2. 2,3-dimethoxy-5-methylbenzaldehyde | CAS#:5701-86-0 | Chemsrc [chemsrc.com]
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- 4. 2,5-Dimethoxy-4-methylbenzaldehyde | C10H12O3 | CID 602019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sample Preparation Techniques | Phenomenex [phenomenex.com]
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- 9. Benzaldehyde, 2,3-dimethoxy- [webbook.nist.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 2,3-Dimethoxy-5-methylbenzaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2,3-Dimethoxy-5-methylbenzaldehyde. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction yields and purity. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 2,3-Dimethoxy-5-methylbenzaldehyde, with a focus on formylation reactions of 2,5-dimethoxytoluene as a common precursor.
Issue 1: Low or No Yield of the Desired Product
A low yield is one of the most common challenges. The root cause often lies in the choice of formylation method, reagent quality, or reaction conditions.
Possible Cause 1: Inappropriate Formylation Method
The choice of formylation reaction is critical and depends on the substrate's reactivity. 2,5-dimethoxytoluene is an electron-rich aromatic compound, making it suitable for several formylation methods.
-
Vilsmeier-Haack Reaction: This is often a high-yielding method for electron-rich arenes.[1][2] It utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][3] The Vilsmeier reagent is a relatively weak electrophile, which is ideal for activated rings.[3][4]
-
Duff Reaction: This method uses hexamine (hexamethylenetetramine) as the formylating agent and is suitable for highly activated aromatic compounds like phenols.[5] While it can be used for 2,5-dimethoxytoluene, yields can be moderate, with some reports around 56%.[6]
-
Gattermann and Gattermann-Koch Reactions: The Gattermann reaction uses hydrogen cyanide and a Lewis acid, while the Gattermann-Koch variant uses carbon monoxide.[7][8] The Gattermann-Koch reaction is generally not suitable for phenol ethers like 2,5-dimethoxytoluene.[7][9] A modified Gattermann procedure using zinc cyanide has been reported to give a high yield (89.6%) for the synthesis of 2,5-dimethoxy-4-methylbenzaldehyde from 2,5-dimethoxytoluene.[10]
Troubleshooting Steps & Solutions:
-
Evaluate Your Current Method: If you are using a Duff or Gattermann-Koch reaction with low success, consider switching to the Vilsmeier-Haack or a modified Gattermann reaction.
-
Vilsmeier-Haack Optimization:
-
Reagent Purity: Ensure that your DMF is anhydrous and your POCl₃ is fresh, as the Vilsmeier reagent is sensitive to moisture.
-
Stoichiometry: The molar ratio of POCl₃ to DMF is crucial for the efficient formation of the Vilsmeier reagent. A 1:1 ratio is a good starting point. The ratio of the Vilsmeier reagent to the aromatic substrate should be optimized, typically starting with a slight excess of the reagent.
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at a low temperature (0-10 °C). The subsequent formylation reaction temperature depends on the substrate's reactivity and may range from below 0°C to 80°C.[1] For 2,5-dimethoxytoluene, a gradual increase in temperature after the initial addition may be beneficial.
-
-
Modified Gattermann Reaction: If you opt for this method, using zinc cyanide is a safer alternative to hydrogen cyanide gas.[7] The reaction still requires a strong Lewis acid like aluminum chloride.
Workflow for Method Selection and Initial Optimization:
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. Sciencemadness Discussion Board - 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 8. Gattermann koch | PPTX [slideshare.net]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. designer-drug.com [designer-drug.com]
Technical Support Center: Purification of 2,3-Dimethoxy-5-methylbenzaldehyde
Welcome to the technical support center for 2,3-Dimethoxy-5-methylbenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this key intermediate. Achieving high purity of this reagent is critical for the success of subsequent synthetic steps and the integrity of final drug candidates. This document provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for 2,3-Dimethoxy-5-methylbenzaldehyde?
The primary methods for purifying 2,3-Dimethoxy-5-methylbenzaldehyde and analogous aromatic aldehydes are recrystallization, column chromatography, and purification via a bisulfite adduct. The choice depends on the impurity profile, the scale of your reaction, and the required final purity.
-
Recrystallization is excellent for removing small amounts of impurities from a solid product. Ethanol or ethanol/water mixtures are often effective solvents for benzaldehyde derivatives.[1][2]
-
Column Chromatography is a versatile technique for separating the target compound from impurities with different polarities.[3] However, aldehydes can sometimes be sensitive to the stationary phase.[4]
-
Bisulfite Adduct Formation is a highly specific and effective chemical method for separating aldehydes from non-aldehyde impurities.[5] The aldehyde reacts reversibly with sodium bisulfite to form a solid adduct, which can be isolated and then hydrolyzed back to the pure aldehyde.[4][6]
Q2: What are the typical impurities I should expect in my crude 2,3-Dimethoxy-5-methylbenzaldehyde?
Impurities are largely dictated by the synthetic route employed. However, some common classes of impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2,3-dimethoxy-5-methyltoluene or related phenolic compounds.[7]
-
Oxidation Product: The most common impurity is the corresponding carboxylic acid (2,3-Dimethoxy-5-methylbenzoic acid), formed by air oxidation of the aldehyde group. This is a frequent issue with aldehydes.[4]
-
Over- or Under-methylated Species: If the synthesis involves methylation of a phenol, you may find related compounds with different methylation patterns.
-
Regioisomers: Formylation or other electrophilic substitution reactions on the aromatic ring can sometimes yield small quantities of other positional isomers.
Q3: My aldehyde seems to be degrading during silica gel column chromatography. Why is this happening and what can I do?
This is a known issue. Standard silica gel is slightly acidic, which can catalyze the decomposition or polymerization of sensitive aldehydes. You might observe streaking on your TLC plate or low recovery from the column.[4]
Solutions:
-
Deactivate the Silica: You can neutralize the silica gel by preparing your column slurry with a solvent system containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine in your hexane/ethyl acetate eluent.
-
Use a Different Stationary Phase: Consider using neutral alumina as an alternative to silica gel.
-
Switch Methods: If degradation is significant, it is often better to switch to a non-chromatographic method like recrystallization or bisulfite adduct formation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Recrystallization Issues
Q: I attempted to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated and cooled too quickly, or if the melting point of your impure solid is below the temperature of the solution.
-
Causality & Solution: The high concentration of impurities can depress the melting point of your compound. To resolve this, add a small amount of hot solvent back to the mixture to redissolve the oil. Then, allow the flask to cool much more slowly. Let it cool to room temperature on the benchtop, undisturbed, before moving it to a cold bath. If it persists, try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal from a previous batch.
Q: My recrystallization resulted in very low yield. What went wrong?
A: Low yield is a common problem with several potential causes.
-
Cause 1: Using Excessive Solvent: The most frequent error is dissolving the crude product in too much solvent. Your compound has some solubility even in the cold solvent, and excess volume will lead to significant product loss in the mother liquor.
-
Solution: Evaporate some of the solvent from your filtrate and place it back in the cold to recover a second crop of crystals. For future attempts, add the hot solvent in small portions until the solid just dissolves.
-
-
Cause 2: Premature Crystallization: If the product crystallizes in the filter funnel during hot filtration, you will lose a significant amount of product.
-
Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated. Use a minimal amount of extra hot solvent to wash the crystals through.
-
-
Cause 3: Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving your compound, even at low temperatures.[2]
-
Solution: An ideal recrystallization solvent dissolves the compound when hot but poorly when cold. If your yield is consistently low, consider a different solvent or a co-solvent system (e.g., ethanol-water, ethyl acetate-hexane).
-
Purification Workflow & Data
Decision-Making Workflow for Purification
The choice of purification method can be streamlined by a logical workflow. The following diagram illustrates a decision-making process based on initial purity assessment and the nature of impurities.
Caption: Decision workflow for selecting a purification technique.
Table 1: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Best For... |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Simple, inexpensive, highly effective for removing small amounts of impurities, scalable. | Requires a solid compound, can have yield losses, finding the right solvent can be trial-and-error. | Purifying batches that are already relatively high in purity (>90%).[2] |
| Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica) and a mobile phase (eluent). | Highly versatile, can separate complex mixtures, applicable to liquids and solids. | Can be labor-intensive and costly (solvents, silica), potential for product decomposition on the column.[3][4] | Separating compounds with different polarities, such as isomers or by-products from starting materials. |
| Bisulfite Adduct | Reversible chemical reaction of the aldehyde with sodium bisulfite to form a separable salt. | Highly specific to aldehydes, excellent for removing non-aldehyde impurities, high purity achievable. | Not suitable for separating from other aldehyde impurities, requires an extra chemical step.[6][8] | Removing stubborn non-aldehyde impurities like alcohols or unreacted starting materials. |
Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a standard method for purifying crystalline aromatic aldehydes.
-
Dissolution: Place the crude 2,3-Dimethoxy-5-methylbenzaldehyde in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Induce Impurity Solubility: While the solution is hot, add deionized water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to make the solution clear again.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove residual solvent.[2]
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
This protocol is highly effective for removing stubborn non-aldehyde impurities.[4][6][8]
-
Adduct Formation: Dissolve the crude aldehyde mixture in a minimal amount of ethanol or methanol in a flask. In a separate beaker, prepare a saturated solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅) in water. Add the bisulfite solution to the aldehyde solution with vigorous stirring. A white precipitate of the bisulfite adduct should begin to form. Continue stirring for 1-2 hours.
-
Isolation of Adduct: Collect the solid adduct by vacuum filtration. Wash the solid thoroughly with ethanol, followed by diethyl ether, to remove any trapped organic impurities.
-
Regeneration of Aldehyde: Transfer the filtered adduct to a clean flask. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to the adduct with stirring.[4][6] The adduct will decompose, releasing the pure aldehyde, which may separate as an oil or solid.
-
Extraction: Extract the regenerated aldehyde into an organic solvent like ethyl acetate or dichloromethane (3 x 25 mL).
-
Final Work-up: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 2,3-Dimethoxy-5-methylbenzaldehyde.
References
- CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents.
-
Preparation method of 2,3-dimethoxy benzaldehyde - Eureka | Patsnap. Available at: [Link]
-
Is it possible to purify aldehyde by column? Is there any other method to do purification? - ResearchGate. Available at: [Link]
-
The Synthesis Route Design And Preparation Of 2,3-dimethoxy Benzaldehyde. Available at: [Link]
-
Column Chromatography - Magritek. Available at: [Link]
-
Purifying aldehydes? : r/chemistry - Reddit. Available at: [Link]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. Available at: [Link]
Sources
- 1. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. magritek.com [magritek.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. globethesis.com [globethesis.com]
- 8. reddit.com [reddit.com]
Technical Support Center: 2,3-Dimethoxy-5-methylbenzaldehyde Reactions
Welcome to the technical support center for 2,3-Dimethoxy-5-methylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and identify potential byproducts in reactions involving this versatile aromatic aldehyde. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides structured to address specific challenges you may encounter during synthesis or subsequent reactions.
Table of Contents
-
FAQ 1: Isomeric Impurities - "I've synthesized 2,3-Dimethoxy-5-methylbenzaldehyde, but my NMR shows isomeric impurities. What are they and how can I avoid them?"
-
FAQ 2: Oxidation to Carboxylic Acid - "My final product is contaminated with a carboxylic acid. What is the likely source and how can I prevent this?"
-
FAQ 3: Benzylic Oxidation of the Methyl Group - "During an oxidation reaction, I'm seeing modification of the C5-methyl group instead of the aldehyde. Why is this happening?"
-
FAQ 4: Demethylation of Methoxy Groups - "I'm observing the formation of hydroxy-benzaldehyde byproducts. What causes this demethylation?"
-
Troubleshooting Workflow: A Summary
FAQ 1: Isomeric Impurities in Synthesis
Question: I've synthesized 2,3-Dimethoxy-5-methylbenzaldehyde, likely via a Vilsmeier-Haack or similar formylation reaction, but my NMR analysis shows a mixture of isomers. What is the likely isomeric byproduct and how can I improve the regioselectivity?
Answer:
The most common cause of isomeric impurities during the synthesis of 2,3-Dimethoxy-5-methylbenzaldehyde is non-selective formylation of the precursor, 1,2-dimethoxy-4-methylbenzene. The Vilsmeier-Haack reaction, a widely used method for formylating electron-rich aromatic rings, is governed by the directing effects of the substituents.[1][2]
Causality of Byproduct Formation
The starting material, 1,2-dimethoxy-4-methylbenzene, has three potential sites for electrophilic aromatic substitution. The two methoxy groups (-OCH₃) and the methyl group (-CH₃) are all ortho-, para-directing and activating.
-
Desired Product: Formylation at the C5 position is directed by the C2-methoxy group (para) and the C3-methoxy group (ortho). This is the sterically least hindered and electronically favorable position.
-
Primary Isomeric Byproduct: Formylation at the C6 position, leading to 2,3-Dimethoxy-6-methylbenzaldehyde , is a common byproduct. This is directed ortho to the C2-methoxy group and meta to the C3-methoxy group. While electronically less favored than C5, it can still occur, especially under forcing reaction conditions.
The Vilsmeier reagent (formed from DMF and POCl₃) is a moderately bulky electrophile, which generally favors the less sterically hindered position.[3][4] However, temperature and reaction time can influence the product distribution.
Troubleshooting and Mitigation Protocol
To minimize the formation of the C6-isomer, precise control over reaction conditions is crucial.
Recommended Protocol: Regioselective Vilsmeier-Haack Formylation
-
Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂ or Ar), cool N,N-Dimethylformamide (DMF, used as solvent and reagent) to 0°C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5°C. Stir for 30-60 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 1,2-dimethoxy-4-methylbenzene (1.0 equivalent) in a minimal amount of DMF or a chlorinated solvent (e.g., dichloromethane) and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.
-
Reaction Execution: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress closely using TLC or GC-MS. Avoid excessive heating, as higher temperatures (e.g., > 60-80°C) can decrease regioselectivity.[4]
-
Work-up: Once the starting material is consumed, carefully quench the reaction by pouring it onto crushed ice. Basify the solution with aqueous NaOH or Na₂CO₃ to pH > 10 to hydrolyze the intermediate iminium salt.
-
Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to separate the desired 2,3-dimethoxy-5-methylbenzaldehyde from its isomer.
Logic Diagram: Vilsmeier-Haack Formylation Selectivity
Caption: Control of Vilsmeier-Haack reaction selectivity.
FAQ 2: Oxidation of Aldehyde to Carboxylic Acid
Question: After my reaction or during workup/purification, I've identified 2,3-Dimethoxy-5-methylbenzoic acid as a significant impurity. How is this forming and what are the best practices to prevent it?
Answer:
Aromatic aldehydes are susceptible to oxidation to their corresponding carboxylic acids. This is one of the most common degradation pathways for 2,3-Dimethoxy-5-methylbenzaldehyde. The formation of 2,3-Dimethoxy-5-methylbenzoic acid can occur through several mechanisms.
Causality of Byproduct Formation
-
Aerobic Auto-oxidation: Many aldehydes can be oxidized simply by exposure to atmospheric oxygen. This process is often initiated by light, heat, or trace metal impurities and proceeds via a radical chain mechanism.[5] Storing the aldehyde for extended periods, especially if not under an inert atmosphere, can lead to significant acid formation.
-
Harsh Reaction Conditions: If the aldehyde is subjected to downstream reactions involving strong oxidizing agents (e.g., KMnO₄, CrO₃), even if the intended target is another functional group, the aldehyde is often the most sensitive site for oxidation.[6][7]
-
Work-up Conditions: Certain work-up procedures, such as an oxidative quench or prolonged exposure to basic conditions in the presence of air, can promote this oxidation.
Troubleshooting and Mitigation Protocol
Preventing unwanted oxidation requires careful handling and strategic experimental design.
Protocol 1: Inert Atmosphere Handling and Storage
-
Reaction Setup: Whenever possible, run reactions involving the aldehyde under an inert atmosphere (N₂ or Ar), especially if the reaction requires heating or involves basic conditions.
-
Work-up: During aqueous work-up, minimize the time the product spends in basic solutions. After extraction, promptly dry and evaporate the solvent.
-
Storage: Store purified 2,3-Dimethoxy-5-methylbenzaldehyde under an inert atmosphere (e.g., in a vial backfilled with argon), protected from light, and refrigerated to slow the rate of auto-oxidation.
Protocol 2: Selective Protection/Deprotection
If a subsequent reaction requires harsh oxidative conditions that would destroy the aldehyde, a protection strategy is recommended.
-
Protection: Convert the aldehyde to a more stable functional group, such as an acetal. A common method is reaction with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, PTSA) to form a 1,3-dioxolane.
-
Perform Oxidation: Carry out the desired oxidation on the other part of the molecule. The acetal will be stable to most oxidizing agents.
-
Deprotection: After the reaction, the aldehyde can be regenerated by hydrolysis of the acetal using aqueous acid (e.g., dilute HCl).
Quantitative Data: Impact of Storage Conditions
| Storage Condition | Purity after 3 Months (%) | 2,3-Dimethoxy-5-methylbenzoic acid (%) |
| Air, Ambient Light, 25°C | ~92% | ~7-8% |
| Air, Dark, 4°C | ~97% | ~2-3% |
| Argon, Dark, 4°C | >99.5% | <0.5% |
| Note: Data is illustrative and will vary based on initial purity and specific contaminants. |
FAQ 3: Benzylic Oxidation of the Methyl Group
Question: I am attempting a reaction to modify the aldehyde, but instead, the methyl group at the C5 position is being oxidized, forming 2,3-dimethoxybenzaldehyde-5-carboxylic acid . Why is my methyl group reacting?
Answer:
The methyl group attached to the benzene ring is a "benzylic" position. Benzylic C-H bonds are significantly weaker than typical alkyl C-H bonds and are highly susceptible to oxidation, especially under strong oxidizing conditions.[8]
Causality of Byproduct Formation
Reagents such as potassium permanganate (KMnO₄), potassium dichromate (K₂Cr₂O₇), or chromic acid (H₂CrO₄) are classic examples of strong oxidants that will readily convert a benzylic methyl group into a carboxylic acid.[9] This reaction proceeds as long as there is at least one hydrogen atom on the benzylic carbon.[8]
This side reaction becomes a major issue when you are trying to perform a different transformation on the molecule that inadvertently uses these or similarly strong oxidizing agents. The aldehyde group itself is also prone to oxidation by these reagents, often leading to the formation of the di-acid, 2,3-dimethoxybenzene-1,5-dicarboxylic acid .
Troubleshooting and Mitigation Protocol
The key to avoiding benzylic oxidation is to use milder, more selective reagents for your desired transformation.
-
For Aldehyde Oxidation: If your goal is to oxidize the aldehyde to a carboxylic acid without touching the methyl group, use milder, selective oxidants.
-
Pinnick Oxidation: Sodium chlorite (NaClO₂) buffered with a phosphate buffer and using a scavenger like 2-methyl-2-butene is highly effective and chemoselective for aldehydes.
-
Silver (I) Oxide: Tollens' reagent (Ag₂O in aqueous ammonia) is a classic method for selectively oxidizing aldehydes.
-
-
For Other Transformations: If you need to perform another reaction (e.g., on the methoxy groups) and must avoid benzylic oxidation, steer clear of Mn(VII) and Cr(VI) reagents. Carefully research your intended transformation to find compatible reagents.
Diagram: Reagent Selectivity
Caption: Reagent choice dictates oxidation outcome.
FAQ 4: Demethylation of Methoxy Groups
Question: My product contains impurities that appear to be hydroxy-benzaldehydes, such as 2-hydroxy-3-methoxy-5-methylbenzaldehyde . What reaction conditions cause this demethylation?
Answer:
Aryl methyl ethers are generally stable, but they can be cleaved under specific, typically harsh, conditions to yield phenols. The formation of hydroxy-benzaldehyde byproducts indicates that one or both of the methoxy groups are being removed.
Causality of Byproduct Formation
-
Strong Protic or Lewis Acids: The most common cause of ether cleavage is treatment with strong acids, particularly at elevated temperatures. Reagents like hydrobromic acid (HBr), hydroiodic acid (HI), or boron tribromide (BBr₃) are specifically used for this purpose.[10] If your reaction involves strong acidic conditions (e.g., pH < 1) and heat, you risk demethylation.
-
Nucleophilic Cleavage: While less common for aryl ethers, very strong nucleophiles under high temperatures can also cleave ether bonds.
The C2 and C3 methoxy groups may have slightly different reactivities to cleavage due to their electronic and steric environments, potentially leading to a mixture of mono-demethylated products.
Troubleshooting and Mitigation Protocol
-
Avoid Strong Acids: If possible, choose reaction pathways that do not require strongly acidic conditions, especially in combination with heat.
-
Buffer Your Reaction: If acidic conditions are unavoidable, investigate whether a buffered system or a weaker acid can accomplish the desired transformation without causing significant ether cleavage.
-
Lower Reaction Temperature: The rate of ether cleavage is highly temperature-dependent. Running the reaction at the lowest possible temperature that still allows for the desired reaction to proceed can significantly reduce this byproduct.
-
Protecting Groups: In extreme cases where harsh acidic conditions are mandatory, the resulting phenols could be protected (e.g., as silyl ethers) before proceeding, though this adds significant complexity to the synthesis.
Troubleshooting Workflow: A Summary
This workflow provides a systematic approach to identifying and mitigating byproduct formation when working with 2,3-Dimethoxy-5-methylbenzaldehyde.
Caption: A systematic troubleshooting workflow for byproduct identification and mitigation.
References
-
PrepChem. Synthesis of 2,3-dihydroxy-5-nitro-benzaldehyde. Available from: [Link]
-
Patsnap. Preparation method of 2,3-dimethoxy benzaldehyde. Eureka. Available from: [Link]
- Google Patents. CN108794317A - The preparation method of 2,3- dimethoxy benzaldehydes.
- Google Patents. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.
-
ResearchGate. Oxidation of aldehydes to carboxylic acids. Scientific Diagram. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
-
Jakafi. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
ResearchGate. Oxidation of aldehydes and alcohols to carboxylic acids using NaClO under microwave irradiation or classical heating without a catalyst. Available from: [Link]
-
ResearchGate. Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions. Available from: [Link]
-
Organic Chemistry Portal. Carboxylic acid synthesis by oxidation of benzylic positions. Available from: [Link]
-
YouTube. Aromatic Side Chain Oxidation to Carboxylic Acid. Available from: [Link]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Carboxylic acid synthesis by oxidation of benzylic positions [organic-chemistry.org]
- 10. prepchem.com [prepchem.com]
Technical Support Center: Optimizing Reactions with 2,3-Dimethoxy-5-methylbenzaldehyde
Welcome to the technical support resource for 2,3-Dimethoxy-5-methylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As Senior Application Scientists, our goal is to help you overcome common challenges and improve the efficiency and success rate of your experiments involving this versatile chemical intermediate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling, storage, and reactivity of 2,3-Dimethoxy-5-methylbenzaldehyde.
Q1: What intrinsic factors govern the reactivity of the aldehyde in 2,3-Dimethoxy-5-methylbenzaldehyde?
A1: The reactivity of the aldehyde functional group is significantly modulated by the electronic effects of the substituents on the benzene ring. In this molecule, you have two methoxy (-OCH₃) groups at positions 2 and 3, and a methyl (-CH₃) group at position 5.
-
Electron-Donating Effects: Both methoxy and methyl groups are electron-donating. The methoxy groups, in particular, increase the electron density on the aromatic ring through resonance. This increased electron density can slightly reduce the electrophilicity of the carbonyl carbon of the aldehyde, making it less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[1]
-
Steric Hindrance: The methoxy group at the ortho position (position 2) can cause some steric hindrance, which may slow down the approach of bulky nucleophiles to the aldehyde carbon.
Consequently, reactions may require slightly more forcing conditions (e.g., higher temperatures, stronger catalysts, or longer reaction times) compared to less substituted benzaldehydes.[2]
Q2: My bottle of 2,3-Dimethoxy-5-methylbenzaldehyde contains a white crystalline solid. What is it and can I still use it?
A2: The white crystalline solid is almost certainly 2,3-Dimethoxy-5-methylbenzoic acid, the product of aerobic oxidation.[3] Aldehydes are notoriously susceptible to oxidation when exposed to air (autoxidation), and this impurity is a very common issue.[3] The presence of this acidic impurity can be detrimental to many reactions, especially those that are base-catalyzed or use sensitive metal catalysts.[3] It is highly recommended to purify the aldehyde before use if oxidation is suspected.[3]
Q3: How should I properly store 2,3-Dimethoxy-5-methylbenzaldehyde to prevent degradation?
A3: Proper storage is critical to maintain the compound's purity and reactivity.[3]
| Storage Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon).[3] | Minimizes contact with oxygen, preventing autoxidation.[3] |
| Container | Use a tightly sealed, opaque or amber glass bottle.[3] | Protects from atmospheric moisture and UV light, which can catalyze oxidation.[3] |
| Temperature | Store in a cool, dry place (15°C to 25°C).[3] | Reduces the rate of oxidation. Refrigeration is possible but may cause the less soluble benzoic acid to crystallize out more readily.[3] |
| Headspace | Minimize headspace in the storage container. | Reduces the amount of available oxygen for oxidation.[3] |
Q4: What are the most common side reactions to anticipate?
A4: Besides oxidation, other side reactions can occur depending on the reaction conditions:
-
Cannizzaro Reaction: As an aldehyde lacking α-hydrogens, it can undergo disproportionation in the presence of a strong base to yield the corresponding alcohol (2,3-Dimethoxy-5-methylbenzyl alcohol) and carboxylic acid (2,3-Dimethoxy-5-methylbenzoic acid).[2] To avoid this, use the mildest base possible at the lowest effective concentration and temperature.[2]
-
Self-Condensation: While less common for non-enolizable aldehydes, base-catalyzed self-condensation reactions can sometimes be observed under harsh conditions.
-
Over-reduction: In reduction reactions (e.g., forming the benzyl alcohol), using an overly powerful reducing agent or excessive equivalents can potentially lead to reduction of the aromatic ring or cleavage of the methoxy groups. Careful selection of the reducing agent (e.g., NaBH₄) is key.[1]
Section 2: Troubleshooting Guide: Improving Reaction Times
This guide provides a systematic approach to diagnosing and solving issues related to slow or incomplete reactions.
Issue: The reaction is extremely slow, has stalled, or fails to initiate.
This is a common frustration that can often be traced back to a few key factors. Use the following decision tree to diagnose the problem.
Caption: Troubleshooting decision tree for slow reactions.
Possible Cause A: Purity of Starting Material
As mentioned in the FAQ, the presence of the benzoic acid derivative is the most common culprit. It can neutralize basic catalysts or poison metal-based catalysts.
-
Solution: Purify the aldehyde before use, especially if the container has been opened multiple times. An acid-base wash is highly effective. See Protocol 1 for a detailed procedure.[3]
Possible Cause B: Suboptimal Reaction Conditions
The choice of solvent, temperature, and concentration can have a profound impact on reaction kinetics.
-
Solution 1: Temperature Adjustment: If the reaction is slow at room temperature, cautiously increasing the temperature can significantly accelerate the rate.[4] Monitor the reaction closely by TLC (see Protocol 3 ) to check for the formation of decomposition products at higher temperatures.
-
Solution 2: Solvent Screening: The solvent determines the solubility of reagents and can influence transition states. Aprotic polar solvents like DMF or DMSO can often accelerate reactions involving charged intermediates.
| Solvent Class | Examples | Potential Application |
| Aprotic Polar | DMF, DMSO, Acetonitrile | Can accelerate reactions with ionic intermediates (e.g., SₙAr, some condensations).[5] |
| Aprotic Non-Polar | Toluene, Hexane, Dichloromethane | Useful for reactions where water must be excluded (e.g., Wittig, Grignard). |
| Protic | Ethanol, Methanol, Water | Suitable for reductions with NaBH₄ or certain condensation reactions. |
-
Solution 3: Concentration: Le Chatelier's principle can be used to drive equilibrium reactions forward.[4] If the reaction produces a small molecule byproduct (like water in a condensation), using a higher concentration or actively removing the byproduct (e.g., with a Dean-Stark apparatus for water) can improve reaction rates and yield.[4]
Possible Cause C: Inadequate Activation or Catalysis
Many reactions require a catalyst to proceed at a reasonable rate. The choice, loading, and quality of the catalyst are critical.
-
Solution 1: Catalyst Choice: Ensure the catalyst is appropriate for the transformation. For instance, an Aldol-type condensation may require a base, while acetal formation requires an acid. The electron-donating nature of the substituents on 2,3-Dimethoxy-5-methylbenzaldehyde might necessitate a stronger catalyst than for simple benzaldehyde.[6]
-
Solution 2: Catalyst Loading: For catalytic reactions, ensure you are using an appropriate loading. Too little catalyst will result in a slow reaction, while too much can sometimes lead to side products. A typical starting point is 1-10 mol%.
-
Solution 3: Catalyst Quality: Ensure the catalyst is active. Some catalysts are air or moisture sensitive and may need to be handled under an inert atmosphere. If you are using a solid-supported catalyst, ensure it has not been deactivated.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification of Oxidized 2,3-Dimethoxy-5-methylbenzaldehyde
This protocol removes the acidic impurity 2,3-Dimethoxy-5-methylbenzoic acid.[3]
-
Dissolution: Dissolve the impure aldehyde in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10 volumes).
-
Washing: Transfer the solution to a separatory funnel. Add a 10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) (approx. 5 volumes).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup. This converts the acidic benzoic acid into its water-soluble sodium salt.[3]
-
Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer. Repeat the wash (steps 2-4) one more time.
-
Neutral Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water-soluble components.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the purified aldehyde. Confirm purity by TLC or ¹H NMR.
Protocol 2: General Procedure for Setting Up a Reaction Under an Inert Atmosphere
This is crucial for preventing oxidation and for using air- or moisture-sensitive reagents.[3]
-
Glassware Preparation: Ensure all glassware is oven- or flame-dried immediately before use to remove any adsorbed water.
-
Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and magnetic stir bar) while it is still hot and immediately seal all openings with rubber septa.
-
Inert Gas Purge: Connect the apparatus to a source of inert gas (Nitrogen or Argon) via a bubbler system. Insert a gas inlet needle through a septum and an outlet needle in another septum to allow the inert gas to flush out the air. Purge for 5-10 minutes.
-
Reagent Addition: Add anhydrous solvents and liquid reagents via a dry syringe through a septum. Add solid reagents quickly by briefly removing a septum while maintaining a positive pressure of inert gas.
Protocol 3: Monitoring Reaction Progress using Thin-Layer Chromatography (TLC)
TLC is a fast and effective way to monitor a reaction's progress.[4]
-
Plate Preparation: On a TLC plate, lightly draw a starting line with a pencil. Mark spots for your starting material (SM), co-spot (C), and reaction mixture (R).
-
Spotting: Using a capillary tube, spot a dilute solution of your starting aldehyde on the SM and C marks. Spot the reaction mixture on the R and C marks.
-
Development: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). The solvent should be below the starting line.
-
Visualization: After the solvent front has moved up the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.
-
Analysis: The reaction is complete when the starting material spot in the 'R' lane has completely disappeared and a new product spot has appeared.
Section 4: Visual Guides & Workflows
Workflow for Reaction Optimization
Caption: General workflow for reaction optimization.
Section 5: References
-
BenchChem. (2025). Preventing oxidation of benzaldehyde derivatives during synthesis.
-
BenchChem. (2025). How to remove unreacted benzaldehyde from 4'-Bromochalcone synthesis.
-
BenchChem. (2025). Troubleshooting low yield in Aldol condensation.
-
Google Patents. (2014). Preparation method of 2,3-dimethoxy benzaldehyde. CN103864588A.
-
Patsnap. (2021). Green synthesis method of 2, 5-dimethoxybenzaldehyde. Eureka.
-
Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
-
BenchChem. (2025). Preventing decomposition of 4-Butoxybenzaldehyde during reaction.
-
Keglevich, G. et al. (2021). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. MDPI. [Link]
-
BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2,3,4-Trimethoxybenzaldehyde.
-
Bhuvaneshwari, D. S., & Elango, K. P. (2025). Studies on kinetics and thermodynamics of oxidation of 3,4,5-trimethoxy benzaldehyde, benzaldehyde and N,N-dimethylamino benzaldehyde by tetraethylammonium bromochromate in dimethyl formamide and acetic acid mixture. ResearchGate. [Link]
-
Zeile, K. L., & Getz, J. A. (2015). Kinetic and Mechanistic Examination of Acid–Base Bifunctional Aminosilica Catalysts in Aldol and Nitroaldol Condensations. ACS Catalysis. [Link]
Sources
Technical Support Center: Stability and Degradation of 2,3-Dimethoxy-5-methylbenzaldehyde
Welcome to the technical support guide for 2,3-Dimethoxy-5-methylbenzaldehyde. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for handling, storing, and analyzing this compound. We will explore its stability profile, potential degradation pathways, and provide robust protocols for troubleshooting common experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of 2,3-Dimethoxy-5-methylbenzaldehyde.
Q1: What are the recommended storage conditions for 2,3-Dimethoxy-5-methylbenzaldehyde?
A1: To ensure long-term stability, 2,3-Dimethoxy-5-methylbenzaldehyde should be stored in a tightly sealed container, protected from light and air. Recommended storage is in a cool, dry, and well-ventilated area, ideally refrigerated. Aldehydes as a class are susceptible to oxidation, and exposure to atmospheric oxygen can lead to the formation of the corresponding carboxylic acid over time.
Q2: Is this compound sensitive to light?
A2: Yes, aromatic aldehydes can be photosensitive.[1][2] Exposure to UV or even ambient light over extended periods can promote degradation.[3] It is crucial to store the compound in amber vials or containers wrapped in aluminum foil to minimize light exposure. Photochemical reactions may lead to oxidation or the formation of other complex degradation products.[4]
Q3: What solvents are recommended for preparing stock solutions?
A3: For analytical purposes, use high-purity (e.g., HPLC grade) solvents. Acetonitrile and methanol are common choices. For long-term storage in solution, prepare fresh solutions as needed and store them at low temperatures (2-8°C) in the dark. Ethereal solvents like THF should be used with caution as they can form peroxides, which could accelerate the degradation of the aldehyde.[5]
Q4: What are the primary degradation pathways I should be aware of?
A4: While specific degradation studies on 2,3-Dimethoxy-5-methylbenzaldehyde are not extensively published, based on the chemistry of substituted benzaldehydes, the most probable degradation pathways are:
-
Oxidation: The aldehyde functional group is prone to oxidation, forming 2,3-Dimethoxy-5-methylbenzoic acid. This is the most common degradation pathway and can be initiated by air, light, or oxidizing agents.[6][7]
-
Photodegradation: Light exposure can lead to complex reactions, potentially involving the aldehyde group and the aromatic ring.[1]
-
Acid/Base Mediated Degradation: Under harsh acidic or basic conditions, particularly at elevated temperatures, cleavage of the methoxy ether linkages could occur, though this is generally less facile than aldehyde oxidation.
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Appearance of a new, more polar peak in my HPLC chromatogram over time. | Oxidation of the aldehyde. | The most likely culprit is the formation of the corresponding carboxylic acid (2,3-Dimethoxy-5-methylbenzoic acid), which is more polar and will typically have a shorter retention time on a reverse-phase column. Verification: 1. Spike your sample with a small amount of a suspected oxidizing agent (e.g., 0.1% hydrogen peroxide) and gently warm. If the new peak increases in size, it is likely the oxidation product. 2. Confirm the identity of the new peak using LC-MS to check for the expected molecular weight of the carboxylic acid. Prevention: • Store stock solutions in the dark at 2-8°C. • Sparge solvents with an inert gas (nitrogen or argon) to remove dissolved oxygen. |
| Loss of parent compound purity in solid form. | Improper storage. | The compound may have been exposed to air and/or light. Action: • Re-test the purity of your material. • If purity has decreased, consider purification by recrystallization or column chromatography. • Always store the solid compound in a tightly sealed container under an inert atmosphere (if possible) and protected from light. |
| Inconsistent results in bioassays. | Degradation in assay media. | The compound may be unstable in your aqueous assay buffer, especially if the pH is non-neutral or if the incubation is performed at 37°C for an extended period. Troubleshooting Workflow: 1. Prepare the compound in the assay buffer and incubate it under the same conditions as your experiment (time, temperature, light exposure) but without cells or other biological components. 2. Analyze samples by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the amount of the parent compound remaining. 3. If significant degradation (>10%) is observed, consider reducing the incubation time, adjusting the buffer pH, or preparing the compound fresh immediately before each experiment. |
| Variable chromatographic results (peak shape, retention time). | Interaction with metal ions or pH effects. | Aldehydes can sometimes interact with metal surfaces in the HPLC system. The methoxy groups and the aromatic ring can also be influenced by the mobile phase pH. Solutions: • Use a mobile phase with a pH modifier (e.g., 0.1% formic acid or acetic acid) to ensure consistent ionization state and improve peak shape. • If metal chelation is suspected, add a small amount of a chelating agent like EDTA to the mobile phase. • Ensure your HPLC system is well-maintained and passivated. |
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods, as recommended by ICH guidelines.[8][9]
Objective: To intentionally degrade 2,3-Dimethoxy-5-methylbenzaldehyde under various stress conditions to identify potential degradation products and assess the stability-indicating capability of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 2,3-Dimethoxy-5-methylbenzaldehyde at 1 mg/mL in acetonitrile.
2. Stress Conditions:
-
For each condition, use a 1:1 mixture of the stock solution and the stressor solution.
-
Aim for 5-20% degradation of the active substance.[10] This may require optimizing the stressor concentration, temperature, and exposure time.
-
Include a control sample (1:1 stock solution:water or appropriate solvent) kept at room temperature or refrigerated.
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. After incubation, cool and neutralize with an equivalent amount of 0.1 M NaOH before analysis. |
| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. After incubation, cool and neutralize with an equivalent amount of 0.1 M HCl before analysis. |
| Oxidative Degradation | Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. |
| Thermal Degradation | Place the solid compound in an oven at 80°C for 48 hours. Also, place a sealed vial of the stock solution at 80°C for 48 hours. |
| Photolytic Degradation | Expose a solution of the compound (e.g., 0.1 mg/mL in acetonitrile/water) to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Also, expose the solid compound. Wrap a control sample in aluminum foil to serve as a dark control. |
3. Analysis:
-
Analyze all stressed samples, along with a non-degraded standard, using a suitable HPLC-UV method (see Protocol 2).
-
Use a photodiode array (PDA) detector to check for peak purity and identify any new peaks.
-
If significant degradation is observed, use LC-MS to identify the molecular weights of the degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To provide a starting point for an HPLC method capable of separating 2,3-Dimethoxy-5-methylbenzaldehyde from its potential degradation products. Method validation would be required for GMP use.[11][12][13]
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-22 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or λmax of the compound)
-
Injection Volume: 10 µL
Part 4: Visualized Degradation Pathways & Workflows
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation routes for 2,3-Dimethoxy-5-methylbenzaldehyde.
Diagram 2: Forced Degradation Experimental Workflow
Caption: Workflow for conducting a forced degradation study.
References
-
Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. (2023). MDPI. Available at: [Link]
-
Forced degradation products: Topics by Science.gov. (n.d.). Science.gov. Available at: [Link]
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The Photodegradation of Lignin Methoxyl C Promotes Fungal Decomposition of Lignin Aromatic C Measured with 13C-CPMAS NMR. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). Available at: [Link]
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Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Oxidation of aldehydes to carboxylic acids. (n.d.). ResearchGate. Available at: [Link]
-
Oxidation of aldehydes and alcohols to carboxylic acids using NaClO under microwave irradiation or classical heating without a catalyst. (n.d.). ResearchGate. Available at: [Link]
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PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. (2020). European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]
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A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. (2001). Journal of Chongqing University. Available at: [Link]
-
Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. (n.d.). designer-drug.com. Available at: [Link]
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Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde. (n.d.). PrepChem.com. Available at: [Link]
-
Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions. (2022). ResearchGate. Available at: [Link]
-
Carboxylic acid synthesis by oxidation of benzylic positions. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Light Induced Protein-DNA Conjugation - Supporting Information. (n.d.). Royal Society of Chemistry. Available at: [Link]
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Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. (n.d.). CORE. Available at: [Link]
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Validation of Analytical Methods: A Review. (2018). Gavin Publishers. Available at: [Link]
-
Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. (n.d.). Semantic Scholar. Available at: [Link]
-
VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil. Available at: [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). ACS Publications. Available at: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. Available at: [Link]
-
2,5-Dimethoxy-4-methylbenzaldehyde. (n.d.). PubChem. Available at: [Link]
-
Aldehydes as powerful initiators for photochemical transformations. (2020). ResearchGate. Available at: [Link]
-
Molecular structures of substituted benzaldehydes 1-50 (training set)... (n.d.). ResearchGate. Available at: [Link]
-
Development and validation of stability indicating method for the quantification of Idebenone and its impurities. (2010). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. Available at: [Link]
-
2,3-dimethoxy-5-methylbenzaldehyde. (n.d.). Chemsrc. Available at: [Link]
-
Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. (2025). ResearchGate. Available at: [Link]
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Technical Support Center: Troubleshooting Failed Reactions with 2,3-Dimethoxy-5-methylbenzaldehyde
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2,3-Dimethoxy-5-methylbenzaldehyde. This guide is designed to provide in-depth troubleshooting for common issues encountered during synthesis, drawing on established chemical principles and field-proven insights to help you navigate your experimental challenges.
Introduction to 2,3-Dimethoxy-5-methylbenzaldehyde in Synthesis
2,3-Dimethoxy-5-methylbenzaldehyde is a key aromatic aldehyde, notable for its electron-rich benzene ring and the steric influence of its ortho and meta substituents. These features, while crucial for the synthesis of target molecules like Coenzyme Q10 analogues, can also introduce specific challenges in common organic reactions.[1][2][3] This guide will address frequent problems encountered in reactions such as Wittig olefination, reductive amination, and aldol condensation, providing a logical framework for diagnosis and resolution.
The reactivity of this aldehyde is governed by a balance of electronic and steric effects. The two methoxy groups are strongly electron-donating, which activates the aromatic ring but can decrease the electrophilicity of the aldehyde carbonyl group. Additionally, the ortho-methoxy group can exert significant steric hindrance, potentially impeding the approach of bulky nucleophiles.[4][5] Understanding this interplay is fundamental to troubleshooting failed reactions.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common problems in a rapid, question-and-answer format to help you quickly identify and solve straightforward issues.
Q1: My reaction shows no conversion of the starting material. What are the first things I should check?
A1: When faced with a complete lack of reactivity, it's crucial to systematically verify your reagents and reaction setup.
-
Reagent Integrity:
-
Aldehyde Purity: 2,3-Dimethoxy-5-methylbenzaldehyde can oxidize over time to the corresponding carboxylic acid, especially if not stored under an inert atmosphere. Confirm the purity of your starting material via NMR or GC-MS.
-
Reagent Activity: For reactions involving strong bases (e.g., n-BuLi in a Wittig reaction) or sensitive reducing agents, ensure they have not been deactivated by exposure to air or moisture.[6] Titrate strong bases if necessary.
-
-
Reaction Conditions:
-
Temperature: Are you using the correct temperature for the specific reaction? Some reactions require an initial low temperature for reagent addition, followed by warming to room temperature or reflux to proceed.
-
Inert Atmosphere: For moisture- or air-sensitive reactions, ensure your glassware is oven-dried and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.
-
-
Solvent Purity: Ensure you are using anhydrous solvents, as trace amounts of water can quench strong bases or hydrolyze sensitive intermediates.
Q2: My reaction is very slow and gives a low yield, even though I see some product forming. What could be the cause?
A2: Sluggish reactions and low yields with 2,3-Dimethoxy-5-methylbenzaldehyde often point to issues of steric hindrance or reduced electrophilicity.
-
Steric Hindrance: The ortho-methoxy group can physically block the approach of nucleophiles to the aldehyde carbonyl.[4] If you are using a particularly bulky nucleophile (e.g., a complex Wittig ylide or a secondary amine in reductive amination), consider if a less sterically demanding reagent could be substituted.
-
Reduced Electrophilicity: The electron-donating methoxy groups make the carbonyl carbon less electron-poor and therefore less reactive towards nucleophiles.[6] To overcome this, you might need to use a more reactive nucleophile, a stronger catalyst, or higher reaction temperatures. For example, in a reductive amination, adding a catalytic amount of acetic acid can help to activate the aldehyde towards imine formation.[7]
Q3: I'm observing the formation of multiple unexpected side products. What are the likely side reactions?
A3: The nature of the side products is highly dependent on the specific reaction being performed.
-
In Wittig Reactions: A common side product is triphenylphosphine oxide, which is expected.[8] However, if you observe products resulting from the decomposition of your ylide, it may indicate that the ylide is unstable under your reaction conditions.[9] Consider generating the ylide in the presence of the aldehyde.
-
In Reductive Aminations: A common side reaction is the reduction of the starting aldehyde to the corresponding alcohol if the reducing agent is too strong or is not selective for the imine.[10] Using a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can mitigate this.[7] Another possibility is the formation of over-alkylated products where the secondary amine product reacts further with the aldehyde.[7]
-
In Aldol Condensations: Self-condensation of the ketone partner is a common side reaction if it has enolizable protons on both sides.[11] Using an excess of the aldehyde can help to drive the reaction towards the desired crossed-aldol product. Dehydration of the initial aldol adduct is also common, and sometimes desired.[12]
Section 2: In-Depth Troubleshooting for Specific Reactions
This section provides detailed troubleshooting guides for three common reactions involving 2,3-Dimethoxy-5-methylbenzaldehyde, complete with workflow diagrams and experimental protocols.
Wittig Reaction Troubleshooting
The Wittig reaction is a powerful tool for alkene synthesis from aldehydes.[13] However, the electron-rich and sterically hindered nature of 2,3-Dimethoxy-5-methylbenzaldehyde can lead to challenges.
Common Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Low Yield | 1. Incomplete ylide formation due to weak base or deactivated base. 2. Ylide is too sterically hindered to react. 3. Aldehyde is not electrophilic enough for the ylide. 4. Ylide decomposition. | 1. Use a stronger base (e.g., n-BuLi, NaHMDS) and ensure anhydrous conditions.[14] 2. Consider using a less bulky phosphonium salt or switch to a Horner-Wadsworth-Emmons reaction.[13] 3. Use a more reactive (less stabilized) ylide. 4. Generate the ylide in situ in the presence of the aldehyde.[9] |
| Formation of Only Z- or E-Isomer When a Mixture is Expected (or vice versa) | 1. The stability of the ylide influences stereoselectivity. Unstabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene.[8][14] | 1. To favor the E-alkene, consider using a stabilized ylide or the Schlosser modification of the Wittig reaction.[13] |
| Difficult Purification | 1. Triphenylphosphine oxide is often difficult to separate from the product. | 1. Triphenylphosphine oxide can sometimes be precipitated by adding a non-polar solvent like hexane and filtering. Alternatively, it can be removed by chromatography. |
Troubleshooting Workflow: Wittig Reaction
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- 14. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Solvent Effects on 2,3-Dimethoxy-5-methylbenzaldehyde Reactivity
Introduction: 2,3-Dimethoxy-5-methylbenzaldehyde is a versatile intermediate in organic synthesis, valued for its unique substitution pattern that influences its reactivity. The success of reactions involving this aldehyde—from simple oxidations to complex carbon-carbon bond formations—is critically dependent on the choice of solvent. A solvent does not merely dissolve reactants; it is an active participant that can dictate reaction rates, influence equilibrium positions, stabilize intermediates, and even alter product selectivity. This guide provides field-proven insights and troubleshooting strategies to help researchers navigate the complexities of solvent effects in their experiments with 2,3-Dimethoxy-5-methylbenzaldehyde.
Core Principles: Why Does the Solvent Matter?
Before troubleshooting specific issues, it's crucial to understand the fundamental ways a solvent interacts with a reaction. The reactivity of 2,3-Dimethoxy-5-methylbenzaldehyde, a substituted aromatic aldehyde, is governed by the electrophilicity of its carbonyl carbon.[1][2] The two electron-donating methoxy groups and the methyl group reduce this electrophilicity compared to unsubstituted benzaldehyde.[1] The solvent's role is to modulate this intrinsic reactivity.
-
Polarity and Dipole Moment: Polar solvents can stabilize charged intermediates and transition states, often accelerating reactions that involve a charge separation in the rate-determining step.
-
Protic vs. Aprotic: Protic solvents (e.g., alcohols, water) have acidic protons and can act as hydrogen bond donors. This can be beneficial, for instance, by activating the carbonyl group for nucleophilic attack. However, they can also deactivate strong nucleophiles (like Grignard reagents) or bases. Aprotic solvents (e.g., THF, DMF, DCM) lack acidic protons and are generally preferred when working with strong bases or nucleophiles.
-
Coordinating Ability: Solvents like THF or diethyl ether can coordinate with metal cations (e.g., Mg²⁺ in Grignard reagents), influencing the reagent's aggregation state and reactivity.[3]
Troubleshooting Guides & FAQs in a Q&A Format
This section addresses common problems encountered during reactions with 2,3-Dimethoxy-5-methylbenzaldehyde, with a focus on solvent-based solutions.
Section 1: Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a base.
Q1: My Knoevenagel condensation with malononitrile is sluggish and gives a low yield. What's the first solvent-related parameter I should check?
A1: The primary cause is often insufficient stabilization of the ionic transition state or poor solubility of reactants. Polar solvents are known to increase the conversion in Knoevenagel condensations because they enhance the solubility of the precursors and stabilize the ionic intermediates.[4][5]
-
Expert Recommendation: If you are using a non-polar solvent like toluene or hexane, switch to a more polar option. Ethanol is a common and effective choice as it dissolves the aldehyde and malononitrile well and can facilitate the proton transfer required for the reaction.[6] For a faster reaction, polar aprotic solvents like DMF or acetonitrile can also be effective.[5] Some modern, greener protocols have even demonstrated success under solvent-free conditions, which can be an alternative to explore.[7]
Q2: I'm observing the formation of side products and my final product is difficult to purify. Can the solvent influence this?
A2: Yes, absolutely. The solvent can affect the reaction equilibrium and the rate of side reactions. In some cases, the intermediate aldol-type adduct can revert to starting materials or participate in other pathways if the final elimination of water is slow.
-
Expert Recommendation: A solvent that facilitates the dehydration step is crucial. Using a setup with a Dean-Stark trap in a solvent like toluene can be effective for removing water and driving the reaction to completion, although this is less common for Knoevenagel reactions with highly activated methylene compounds. For many Knoevenagel condensations, simply switching to a solvent that better solubilizes the final product can prevent its decomposition or reaction with starting materials. If the reaction is run at elevated temperatures, consider lowering the temperature and switching to a more polar solvent to potentially increase selectivity.[6]
Section 2: Oxidation to 2,3-Dimethoxy-5-methylbenzoic Acid
The oxidation of the aldehyde to the corresponding carboxylic acid is a common transformation.
Q1: My oxidation reaction using a chromate-based oxidant is slow or incomplete. Could the solvent be the bottleneck?
A1: Yes. The kinetics of oxidation reactions are highly dependent on the solvent medium. The solvent's ability to stabilize the transition state and the oxidant is key. Studies on substituted benzaldehydes have shown that solvent polarity plays a significant role.[8][9]
-
Expert Recommendation: For many oxidation reactions, a mixture of a polar aprotic solvent and a protic solvent can be effective. For example, using a mixture of DMF and acetic acid can provide a medium that solubilizes both the organic substrate and the inorganic oxidant, while the acid can catalyze the reaction.[8] The dielectric constant of the medium influences the reaction rate, and tuning the solvent composition (e.g., the percentage of acetic acid in a mixture) can optimize the reaction kinetics.[8][10]
Q2: I'm attempting to form the carboxylic acid via a Grignard reaction with CO₂, but the yield is poor. What are the critical solvent considerations?
A2: This is a two-part problem involving the formation of an intermediate aryl Grignard reagent from a corresponding aryl halide (not directly from the aldehyde) followed by carboxylation. However, if you are performing a reaction with the aldehyde, the solvent is paramount. For any Grignard reaction, the solvent must be aprotic and anhydrous.
-
Expert Recommendation: Tetrahydrofuran (THF) is generally the solvent of choice for Grignard reactions. Its ability to solvate the magnesium species is superior to diethyl ether, which can lead to higher reactivity and better solubility.[3] Ensure your THF is absolutely dry. The presence of even trace amounts of water will quench the Grignard reagent. For the carboxylation step, performing the reaction at a low temperature (e.g., -78 °C) in THF before quenching with solid CO₂ (dry ice) is standard practice to minimize side reactions.
Section 3: Wittig Reaction
The Wittig reaction converts the aldehyde to an alkene and is highly sensitive to the solvent, especially during the formation of the ylide.[11][12]
Q1: The formation of my phosphorus ylide seems inefficient, leading to poor overall conversion of the aldehyde.
A1: Ylide formation requires a strong base to deprotonate the phosphonium salt. The solvent must be aprotic and capable of solvating the ions formed without reacting with the strong base.
-
Expert Recommendation: Anhydrous THF is the most common and reliable solvent for preparing phosphorus ylides using bases like n-butyllithium or sodium hydride.[13] For less reactive phosphonium salts, a more polar aprotic solvent like DMSO can be used with a base like sodium hydride, as it can accelerate the deprotonation. However, be aware that the solvent can also influence the stereochemical outcome of the subsequent reaction.
Q2: My Wittig reaction is complete, but I have a poor E/Z selectivity for the resulting alkene. How can I influence the stereochemistry with the solvent?
A2: The stereoselectivity of the Wittig reaction is a complex topic, but the solvent plays a crucial role. The nature of the ylide (stabilized vs. unstabilized) is the primary factor, but for a given ylide, the solvent can tip the balance.
-
Expert Recommendation:
-
For Z-alkene (cis) selectivity with unstabilized ylides: Non-polar, aprotic solvents like toluene or hexane are generally preferred. These solvents do not stabilize the betaine intermediate, favoring a concerted cycloaddition pathway that leads to the Z-alkene.[14]
-
For E-alkene (trans) selectivity with stabilized ylides: Polar aprotic solvents (like DMF) or even polar protic solvents (like ethanol) can favor the formation of the more thermodynamically stable E-alkene. These solvents can stabilize the betaine intermediate, allowing for equilibration to the more stable trans-configured intermediate before elimination.[14]
-
Data Presentation: Solvent Effects on Reactivity
While specific kinetic data for 2,3-Dimethoxy-5-methylbenzaldehyde is not broadly published, the following table summarizes general trends for substituted benzaldehydes in common reactions, which provides a strong predictive framework.
| Reaction Type | Non-Polar Solvents (e.g., Toluene, Hexane) | Polar Aprotic Solvents (e.g., THF, DCM, DMF) | Polar Protic Solvents (e.g., Ethanol, Water) |
| Knoevenagel Condensation | Generally slow; may require heat and water removal. | Often faster due to stabilization of ionic intermediates.[4] | Good for solubility and proton transfer; often a good starting point.[6] |
| Oxidation (e.g., with CrO₃) | Poor solubility of many oxidants. | Good for dissolving both substrate and some oxidants (e.g., DMF).[8] | Can participate in the reaction; often used in acidic aqueous solutions. |
| Wittig (Unstabilized Ylide) | Favors Z-alkene formation.[14] | Can decrease Z-selectivity. | Reacts with the ylide; generally unsuitable. |
| Grignard Addition | Grignard reagent may not be soluble. | Essential. THF is preferred over diethyl ether for better solvation. | Unsuitable. Reacts violently with the Grignard reagent. |
Experimental Protocols & Visualizations
Protocol: General Workflow for Solvent Screening in a Knoevenagel Condensation
This protocol outlines a systematic approach to optimizing the solvent for the reaction of 2,3-Dimethoxy-5-methylbenzaldehyde with malononitrile.
-
Setup: In three separate, dry round-bottom flasks equipped with stir bars, place 2,3-Dimethoxy-5-methylbenzaldehyde (1 mmol, 180.2 mg).
-
Reagent Addition: To each flask, add malononitrile (1.05 mmol, 69.4 mg).
-
Solvent Addition:
-
Flask 1: Add 5 mL of Ethanol.
-
Flask 2: Add 5 mL of Tetrahydrofuran (THF).
-
Flask 3: Add 5 mL of Toluene.
-
-
Catalyst Addition: To each flask, add a catalytic amount of piperidine (e.g., 2-3 drops).[6]
-
Reaction Monitoring: Stir all three reactions at room temperature. Monitor the progress every 30 minutes by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde.[6]
-
Analysis: Compare the reaction rates and the cleanliness of the reaction profile (i.e., number of side-product spots on the TLC plate). The solvent that provides the fastest conversion with the fewest side products is the optimal choice for scale-up.
-
Workup: Once a reaction is complete, it can be quenched with water and the product extracted with a suitable organic solvent (e.g., ethyl acetate).[6]
Diagrams
Caption: A troubleshooting guide for low-yield reactions.
References
- Google Patents. (2018). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Mansoor, S. S., & Shafi, S. S. (2015). Studies on kinetics and thermodynamics of oxidation of 3,4,5-trimethoxy benzaldehyde, benzaldehyde and N,N-dimethylamino benzaldehyde by tetraethylammonium bromochromate in dimethyl formamide and acetic acid mixture. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). The influence of solvent on Knoevenagel condensation of benzaldehyde and malononitrile. Retrieved from [Link]
-
de Oliveira, A. V. B., Kartnaller, V., Costa Neto, C., & Cajaiba, J. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13530–13537. Retrieved from [Link]
-
Sassian, M., & Tuulmets, A. (2002). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Main Group Metal Chemistry, 25(12). Retrieved from [Link]
-
Nyugen, K., & Weizman, H. (2007). Solvent Free Wittig Reactions. J. Chem. Educ. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvents effects in oxidation reactions. Retrieved from [Link]
-
Tietze, L. F., & Evers, H. (2001). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Synthesis, 2001(12), 1873-1896. Retrieved from [Link]
-
The Hive. (n.d.). Benzaldehydes: from nitro to hydroxy in one step!. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Brauer, G. M., & Kumpula, J. W. (1962). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Dental Research, 41(2), 313. Retrieved from [Link]
-
Reddit. (2022). Problems with wittig reaction. r/Chempros. Retrieved from [Link]
-
van der Heijden, G. C., de Rademaker, T. R., Luijten, J., Orru, R. V. A., & de Vries, J. G. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4013-4017. Retrieved from [Link]
-
Rieger, M., & Westheimer, F. H. (1950). Solvent effect on the racemization kinetics of d-2,2′-dimethoxybiphenyl-6,6′-dicarboxylic acid. Journal of the American Chemical Society, 72(1), 19-28. Retrieved from [Link]
-
Vande Velde, C. M. L., & Verberckmoes, A. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 404-411. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Mesitoic acid. Retrieved from [Link]
-
Stolar, T., Bjelopetrović, A., & Užarević, K. (2023). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. Chemical Communications, 59(70), 10565-10568. Retrieved from [Link]
- Google Patents. (1986). US4622429A - Process for the preparation of substituted benzaldehydes.
-
La, J., Kim, M. J., & Lee, J. (2021). Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix. Food Science and Biotechnology, 30(3), 367-375. Retrieved from [Link]
- Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
ResearchGate. (n.d.). Effect of the solvent polarity on the rate of reaction at 303K. Retrieved from [Link]
-
Gümüş, M., & Gümüş, S. (2021). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry, 19(28), 6213-6228. Retrieved from [Link]
-
de Oliveira, A. V. B., Kartnaller, V., Costa Neto, C., & Cajaiba, J. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. Retrieved from [Link]
-
Kumbhar, R. K., Kamble, S. S., & Kamble, K. D. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. Retrieved from [Link]
-
van der Heijden, G. C., de Rademaker, T. R., Luijten, J., Orru, R. V. A., & de Vries, J. G. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent Effect in the Wittig Reaction Under Boden's Conditions. Retrieved from [Link]
-
University of Wisconsin-Stout. (n.d.). A Solvent Free Wittig Reaction. Retrieved from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. Retrieved from [Link]
Sources
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- 5. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for 2,3-Dimethoxy-5-methylbenzaldehyde Transformations
Welcome to the technical support center for transformations involving 2,3-Dimethoxy-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of catalyst selection for this versatile benzaldehyde derivative. The inherent electronic and steric properties of this molecule present unique challenges and opportunities in synthetic chemistry.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the chemical transformation of 2,3-Dimethoxy-5-methylbenzaldehyde.
Oxidation Reactions
Issue 1: Incomplete conversion to 2,3-Dimethoxy-5-methylbenzoic acid.
Possible Causes:
-
Insufficient Catalyst Activity: The chosen oxidizing agent may not be potent enough to overcome the electron-donating effects of the methoxy and methyl groups, which can stabilize the aldehyde.
-
Catalyst Poisoning: Impurities in the starting material, such as trace amounts of the corresponding benzoic acid, can sometimes inhibit certain catalysts.[1]
-
Poor Reagent Quality: Degradation of the oxidizing agent over time can lead to lower reactivity.[2]
Solutions & Optimization:
-
Catalyst Selection:
-
Reaction Conditions:
-
Starting Material Purity:
Issue 2: Formation of side products during oxidation.
Possible Cause:
-
Harsh Reaction Conditions: Aggressive oxidizing agents or high temperatures can lead to undesired side reactions.
Solutions & Optimization:
-
Milder Oxidants: Employing milder oxidizing agents can enhance selectivity.
-
Temperature Control: Maintain a controlled temperature throughout the reaction to minimize byproduct formation.
Reduction Reactions
Issue 3: Over-reduction to 2,3-Dimethoxy-5-methylbenzyl alcohol when targeting the aldehyde from a more oxidized precursor.
Possible Cause:
-
Non-selective Reducing Agent: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce both carboxylic acids and aldehydes to the corresponding alcohol.[7]
Solutions & Optimization:
-
Chemoselective Reduction:
-
For the reduction of a carboxylic acid or ester to the aldehyde, specialized reagents are necessary. DIBAL-H (Diisobutylaluminium hydride) is a common choice for reducing esters to aldehydes.
-
The Rosenmund reduction can be used to convert an acyl chloride to an aldehyde using a poisoned palladium catalyst.[3]
-
-
Catalytic Hydrogenation:
-
Catalytic hydrogenation using catalysts like nickel, palladium, or platinum can reduce aldehydes to primary alcohols.[7] Careful monitoring of the reaction is crucial to prevent over-reduction if starting from a more oxidized state.
-
Issue 4: Low yield in the reduction of the aldehyde to the corresponding alcohol.
Possible Causes:
-
Catalyst Deactivation: The catalyst may lose activity over the course of the reaction.
-
Incomplete Reaction: Insufficient reaction time or suboptimal conditions can lead to low conversion.
Solutions & Optimization:
-
Catalyst Choice:
-
Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for reducing aldehydes to primary alcohols.[7]
-
For catalytic hydrogenation, ensure the catalyst is active and used in an appropriate loading.
-
-
Reaction Monitoring:
-
Track the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.[2]
-
Carbon-Carbon Bond Forming Reactions
Issue 5: Low or no yield in Grignard reactions.
Possible Causes:
-
Steric Hindrance: The methoxy groups at the 2- and 3-positions, along with the methyl group at the 5-position, can sterically hinder the approach of the Grignard reagent to the carbonyl carbon.[8]
-
Grignard Reagent Quality: Grignard reagents are sensitive to moisture and air.
Solutions & Optimization:
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) can sometimes improve the outcome of Grignard reactions with sterically hindered aldehydes by increasing the nucleophilicity of the organometallic reagent.[8]
-
Alternative Organometallics: Organolithium reagents are generally more reactive than Grignard reagents and may be more effective in overcoming steric hindrance.[8]
-
Reaction Conditions:
-
Ensure anhydrous conditions are strictly maintained.
-
Carefully increasing the reaction temperature may provide the necessary activation energy, but this should be done cautiously to avoid side reactions.[8]
-
Issue 6: Poor yields in Wittig reactions.
Possible Cause:
-
Steric Hindrance: Similar to Grignard reactions, the steric bulk around the aldehyde can impede the formation of the initial oxaphosphetane intermediate.[8]
-
Ylide Stability: The reactivity of the phosphorus ylide plays a crucial role. Stabilized ylides are less reactive and may not be suitable for this sterically hindered aldehyde.
Solutions & Optimization:
-
Ylide Selection:
-
Use non-stabilized ylides, which are more reactive, to favor the reaction with the sterically hindered aldehyde. Non-stabilized ylides typically lead to the (Z)-alkene.[9]
-
-
Modified Reagents:
-
Consider using Horner-Wadsworth-Emmons reagents, which can be more reactive than traditional Wittig ylides and offer easier removal of the phosphate byproduct.[8]
-
-
Reaction Conditions:
-
The choice of base to generate the ylide is important. Strong bases like n-butyllithium or sodium hydride are often required.[9]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the primary considerations for catalyst selection in transformations of 2,3-Dimethoxy-5-methylbenzaldehyde?
A1: The key factors are the electronic effects of the substituents and steric hindrance. The electron-donating nature of the methoxy and methyl groups can influence the reactivity of the aldehyde and the aromatic ring. The substitution pattern, particularly the ortho-methoxy group, creates significant steric bulk around the carbonyl group, which can hinder the approach of nucleophiles.[8]
Q2: How can I minimize the auto-oxidation of 2,3-Dimethoxy-5-methylbenzaldehyde during storage?
A2: Benzaldehyde and its derivatives are prone to auto-oxidation in the presence of air, forming the corresponding benzoic acid.[4][5] To minimize this, store the compound under an inert atmosphere (like nitrogen or argon), protect it from light, and keep it at a low temperature.[6] Adding a stabilizer like hydroquinone can also suppress autoxidation.[4]
Q3: In a Wittig reaction with 2,3-Dimethoxy-5-methylbenzaldehyde, how can I control the stereoselectivity of the resulting alkene?
A3: The stereochemical outcome of a Wittig reaction is largely dependent on the nature of the ylide.[9]
-
Non-stabilized ylides (where the R group attached to the ylidic carbon is an alkyl group) generally lead to the formation of the (Z)-alkene.
-
Stabilized ylides (where the R group is an electron-withdrawing group) typically result in the (E)-alkene.[9] For a sterically hindered aldehyde like 2,3-Dimethoxy-5-methylbenzaldehyde, using a more reactive, non-stabilized ylide is often necessary, which would favor the (Z)-isomer.
Q4: Are there any catalytic methods for C-H activation of the aromatic ring in 2,3-Dimethoxy-5-methylbenzaldehyde?
A4: Yes, metal-catalyzed C-H activation is a powerful tool for functionalizing aromatic rings. The aldehyde group can act as a directing group, typically favoring ortho-C-H activation.[10] Catalysts based on transition metals like palladium, rhodium, or cobalt are commonly used. The specific catalyst and directing group strategy would need to be carefully selected to achieve the desired regioselectivity.
III. Experimental Protocols & Data
Protocol 1: Oxidation to 2,3-Dimethoxy-5-methylbenzoic acid
-
Dissolve 2,3-Dimethoxy-5-methylbenzaldehyde in a suitable solvent like acetone.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate in water with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the purple color disappears.
-
Filter the manganese dioxide precipitate and wash it with acetone.
-
Combine the filtrate and washings, and remove the acetone under reduced pressure.
-
Acidify the aqueous residue with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry.
Protocol 2: Reduction to 2,3-Dimethoxy-5-methylbenzyl alcohol
-
Dissolve 2,3-Dimethoxy-5-methylbenzaldehyde in methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride portion-wise with stirring.
-
After the addition is complete, stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding water.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the product.
Table 1: Comparison of Catalysts for Different Transformations
| Transformation | Catalyst/Reagent | Key Considerations | Expected Outcome |
| Oxidation | Potassium Permanganate | Strong oxidant, readily available | High yield of carboxylic acid |
| Tollens' Reagent | Mild oxidant, good for selective oxidation | Forms a silver mirror, confirms aldehyde presence | |
| Reduction | Sodium Borohydride | Mild and selective for aldehydes/ketones | High yield of primary alcohol |
| Lithium Aluminum Hydride | Strong, non-selective reducing agent | High yield of primary alcohol | |
| Grignard Reaction | RMgX with CeCl₃ | Additive enhances reactivity | Improved yield of secondary alcohol |
| Wittig Reaction | Non-stabilized Ylide | High reactivity, favors Z-alkene | Formation of the corresponding alkene |
IV. Visualizations
Decision Tree for Catalyst Selection
Caption: Decision tree for selecting catalysts based on the desired transformation.
Workflow for a Grignard Reaction with a Sterically Hindered Aldehyde
Caption: A typical workflow for a Grignard reaction, highlighting key steps for success with a sterically hindered substrate.
V. References
-
Benchchem. (n.d.). Troubleshooting low yield in derivatization with 2-(2,4-Dinitrophenoxy)benzaldehyde. Retrieved from
-
Benchchem. (n.d.). Preventing oxidation of benzaldehyde derivatives during synthesis. Retrieved from
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Benzaldehyde: Reactions and Synthetic Utility. Retrieved from
-
Benchchem. (n.d.). Identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde. Retrieved from
-
Quora. (2021). Can benzaldehyde be oxidised?. Retrieved from
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from
-
Benchchem. (n.d.). Overcoming steric hindrance in Pentamethylbenzaldehyde reactions. Retrieved from
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from
-
MDPI. (2021). Traceless Directing Groups in Sustainable Metal-Catalyzed C–H Activation. Retrieved from
-
Britannica. (2025). Aldehyde - Oxidation, Reduction, Reactions. Retrieved from
-
Sigma-Aldrich. (n.d.). Grignard Reagents. Retrieved from
-
SciELO. (2021). A Catalysis Guide Focusing on C–H Activation Processes. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ncert.nic.in [ncert.nic.in]
- 4. nbinno.com [nbinno.com]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. scielo.br [scielo.br]
minimizing side reactions with 2,3-Dimethoxy-5-methylbenzaldehyde
Technical Support Center: 2,3-Dimethoxy-5-methylbenzaldehyde
Welcome to the dedicated technical support guide for 2,3-Dimethoxy-5-methylbenzaldehyde (CAS No. 63043-33-4). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and subtleties associated with the use of this versatile aromatic aldehyde. Here, we move beyond standard protocols to address the "why" behind experimental outcomes, helping you minimize side reactions and maximize yields.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My 2,3-Dimethoxy-5-methylbenzaldehyde has developed a yellow or brownish tint during storage. Is it still viable for my synthesis?
Answer:
This is a common observation and typically indicates the onset of oxidation. The aldehyde functional group is susceptible to autoxidation, especially in the presence of air (oxygen) and light, forming the corresponding 2,3-dimethoxy-5-methylbenzoic acid. This carboxylic acid impurity can interfere with subsequent reactions, particularly those sensitive to acids or those requiring precise stoichiometry.
Troubleshooting & Prevention:
-
Purity Check: Before use, assess the purity of the aldehyde. A simple TLC or a quick ¹H NMR can reveal the presence of the carboxylic acid impurity (a broadened singlet for the carboxylic proton >10 ppm).
-
Purification: If significant oxidation has occurred, purification is recommended. The most straightforward method is recrystallization. Alternatively, an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) can remove the acidic impurity. The aldehyde will remain in the organic layer, which can then be washed, dried, and concentrated.
-
Prevention: Proper storage is critical. Store the aldehyde under an inert atmosphere (Argon or Nitrogen), in an amber vial to protect it from light, and at reduced temperatures (2-8 °C) to slow the rate of oxidation.
FAQ 2: I'm observing the formation of both an alcohol and a carboxylic acid when using a strong base in my reaction. What is this side reaction and how can I prevent it?
Answer:
You are observing the Cannizzaro reaction . This is a characteristic reaction of aldehydes that lack α-hydrogens, such as 2,3-Dimethoxy-5-methylbenzaldehyde. In the presence of a strong base (e.g., NaOH, KOH), two molecules of the aldehyde undergo a disproportionation reaction. One molecule is reduced to the corresponding alcohol (2,3-dimethoxy-5-methylbenzyl alcohol), and the other is oxidized to the carboxylate salt (sodium 2,3-dimethoxy-5-methylbenzoate).
Workflow: Diagnosing and Mitigating the Cannizzaro Reaction
Caption: Decision workflow for addressing the Cannizzaro side reaction.
Mitigation Strategies:
-
Avoid Strong Hydroxide Bases: If your reaction requires a base, select one that is non-nucleophilic and less prone to initiating the Cannizzaro reaction. Consider bases like triethylamine (Et₃N), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), or inorganic bases like potassium carbonate (K₂CO₃).
-
Temperature Control: If a strong base is unavoidable, run the reaction at the lowest possible temperature to disfavor the Cannizzaro pathway, which typically has a higher activation energy.
-
Stoichiometry and Addition Rate: Use the base stoichiometrically if possible and add it slowly to the reaction mixture to avoid high local concentrations.
FAQ 3: My reductive amination reaction is producing a significant amount of 2,3-dimethoxy-5-methylbenzyl alcohol. How can I improve the yield of my desired amine?
Answer:
The formation of the benzyl alcohol byproduct during reductive amination indicates that the reduction of the aldehyde is competing with, or occurring faster than, the formation of the imine/iminium ion intermediate. This is a common issue, especially with hydride reagents like sodium borohydride (NaBH₄).
Key Causality: The rate of aldehyde reduction versus imine formation and subsequent reduction is highly dependent on pH and the choice of reducing agent.
Protocol: Optimizing Reductive Amination for High Amine Yield
| Parameter | Standard Approach (High Alcohol Byproduct) | Optimized Approach (High Amine Yield) | Rationale |
| pH | Neutral or Uncontrolled | Mildly Acidic (pH 5-6) | Acid catalysis accelerates the dehydration of the hemiaminal to form the electrophilic iminium ion, which is reduced much faster than the starting aldehyde. |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) | STAB is a milder and more selective reducing agent that preferentially reduces the iminium ion over the aldehyde. It is also less sensitive to mildly acidic conditions. |
| Order of Addition | Aldehyde, Amine, and Reductant added together. | Pre-stir aldehyde and amine for 30-60 min to allow for imine formation before adding the reducing agent. | This allows the equilibrium to favor the imine intermediate before the reductant is introduced, maximizing the desired reaction pathway. |
Step-by-Step Optimized Protocol:
-
Solvent: Dissolve 2,3-Dimethoxy-5-methylbenzaldehyde (1.0 eq) and the primary or secondary amine (1.0-1.2 eq) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)).
-
pH Adjustment (Optional but Recommended): Add a small amount of acetic acid (AcOH) to catalyze imine formation.
-
Pre-Stirring / Imine Formation: Stir the mixture at room temperature for 30-60 minutes. You can monitor imine formation via TLC or GC-MS if desired.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the mixture.
-
Reaction: Continue stirring at room temperature until the reaction is complete (monitor by TLC/LC-MS).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to obtain the crude product for purification.
FAQ 4: I am struggling with low yields in my Wittig reaction. What are the critical parameters to control?
Answer:
Low yields in a Wittig reaction with an electron-rich aldehyde like 2,3-Dimethoxy-5-methylbenzaldehyde can stem from several factors, primarily related to the stability of the ylide and steric hindrance. The electron-donating methoxy groups make the aldehyde carbonyl less electrophilic, slowing down the reaction rate.
Troubleshooting the Wittig Reaction
Caption: Troubleshooting flowchart for low-yield Wittig reactions.
Key Optimization Points:
-
Ylide Generation: For stabilized ylides, milder bases are sufficient. However, for non-stabilized ylides, a strong base like n-Butyllithium (n-BuLi) or Sodium bis(trimethylsilyl)amide (NaHMDS) in an anhydrous aprotic solvent (like THF or Diethyl Ether) is crucial. Ensure your phosphonium salt is thoroughly dried.
-
Reaction Temperature: While ylide generation is often done at low temperatures (-78 °C to 0 °C) to prevent decomposition, the subsequent reaction with the sterically hindered and electronically deactivated aldehyde may require warming to room temperature or even gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate.
-
Salt-Free Conditions: The presence of lithium salts (like LiBr from n-BuLi/Ph₃PCH₃Br) can influence the stereoselectivity (favoring Z-alkenes). If this is not desired or if yields are poor, using a base like NaHMDS can create "salt-free" conditions which may alter reactivity.
-
Consider Horner-Wadsworth-Emmons (HWE): If the Wittig reaction remains problematic, the HWE reaction is an excellent alternative. Phosphonate carbanions are generally more nucleophilic than the corresponding phosphorus ylides and are less sterically hindered, often leading to higher yields with challenging aldehydes. The HWE reaction also has the significant advantage of producing water-soluble phosphate byproducts, which simplifies purification.
References
-
Oxidation of Aldehydes to Carboxylic Acids. Organic Chemistry, 2nd Ed., Jonathan Clayden, Nick Greeves, and Stuart Warren. Oxford University Press. (A foundational organic chemistry textbook covering the principles of aldehyde oxidation). URL: [Link]
-
Cannizzaro Reaction: A Detailed Review. Chemical Reviews, American Chemical Society. (Comprehensive reviews on named organic reactions). URL: [Link]
-
The Mechanism of Reductive Amination. Journal of the American Chemical Society, 1990, 112 (18), pp 6735–6737. (While not the exact substrate, this paper discusses the critical role of pH in the mechanism). URL: [Link]
-
Sodium Triacetoxyborohydride: A Selective Reducing Agent. The Journal of Organic Chemistry, 1996, 61 (11), pp 3849–3862. (A seminal paper detailing the utility and selectivity of STAB in reductive aminations). URL: [Link]
-
The Horner-Wadsworth-Emmons Reaction. Chemical Reviews, 1989, 89 (4), pp 863–927. (An extensive review covering the mechanism, scope, and advantages of the HWE reaction over the Wittig). URL: [Link]
Validation & Comparative
A Comparative Guide to the Synthesis of 2,3-Dimethoxy-5-methylbenzaldehyde: An In-Depth Technical Analysis for Pharmaceutical and Fine Chemical Synthesis
Introduction: The Significance of 2,3-Dimethoxy-5-methylbenzaldehyde in Modern Synthesis
2,3-Dimethoxy-5-methylbenzaldehyde is a key aromatic aldehyde intermediate, pivotal in the synthesis of a variety of pharmaceuticals and fine chemicals. Its structural motif is found in numerous biologically active molecules, making its efficient and scalable synthesis a topic of considerable interest to researchers, scientists, and professionals in drug development. This guide provides a comprehensive comparison of the primary synthetic routes to this valuable compound, offering an objective analysis of their respective methodologies, performance, and practical considerations. We will delve into the mechanistic underpinnings of each approach, supported by experimental data and detailed protocols, to empower chemists with the knowledge to make informed decisions for their specific synthetic challenges.
Comparative Analysis of Synthetic Routes
The synthesis of 2,3-Dimethoxy-5-methylbenzaldehyde can be broadly categorized into two main strategies: multi-step syntheses commencing from readily available substituted phenols and direct formylation of the corresponding dimethoxytoluene precursor. Each approach presents a unique set of advantages and disadvantages in terms of yield, scalability, cost, and safety.
| Parameter | Route A: Multi-step Synthesis from o-Bromophenol | Route B: Direct Formylation of 1,2-Dimethoxy-4-methylbenzene |
| Starting Material | o-Bromophenol | 1,2-Dimethoxy-4-methylbenzene |
| Key Reactions | Formylation, Methoxylation, Etherification | Electrophilic Aromatic Substitution (Formylation) |
| Reported Overall Yield | ~80-90% | ~75-95% |
| Scalability | Good; amenable to batch processing. | Excellent; particularly with Vilsmeier-Haack conditions. |
| Reagent Cost | Moderate; involves multiple reagents and solvents. | Generally lower; fewer steps and common formylating agents. |
| Safety Concerns | Use of paraformaldehyde and strong bases. | Vilsmeier-Haack: POCl₃ is corrosive and water-sensitive. Gattermann: Use of highly toxic HCN or its surrogates. |
| Environmental Impact | Multiple steps generate more waste streams. | Can be more atom-economical if high-yielding. |
Route A: Multi-Step Synthesis from Substituted Phenols
This strategy involves the initial construction of a functionalized benzaldehyde followed by modification of the substituents to arrive at the target molecule. A prominent example of this approach starts from o-bromophenol.
Reaction Workflow: Multi-step Synthesis
Caption: Workflow for the multi-step synthesis of 2,3-Dimethoxy-5-methylbenzaldehyde.
Mechanistic Insights
The initial step is a regioselective ortho-formylation of o-bromophenol. The use of a magnesium chloride-triethylamine complex with paraformaldehyde directs the formyl group to the position ortho to the hydroxyl group. The subsequent step is a one-pot reaction that involves a copper-catalyzed methoxylation to replace the bromine atom, followed by the etherification of the phenolic hydroxyl group using dimethyl carbonate (DMC) as a greener methylating agent.
Experimental Protocol: Synthesis from o-Bromophenol
Step 1: Synthesis of 3-Bromo-2-hydroxybenzaldehyde [1][2]
-
To a 250 mL three-necked flask equipped with a magnetic stirrer, add o-bromophenol (5.19 g, 0.03 mol), paraformaldehyde (2.65 g, 0.09 mol), anhydrous magnesium chloride (5.50 g, 0.06 mol), and triethylamine (5.80 g, 0.06 mol) in toluene (50 mL).
-
Heat the reaction mixture to 100°C and maintain for 6 hours.
-
Cool the mixture to 50°C and adjust the pH to 2-3 with 10% sulfuric acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product is purified by vacuum distillation to yield 3-bromo-2-hydroxybenzaldehyde (yield: 94.6%).
Step 2: Synthesis of 2,3-Dimethoxy-5-methylbenzaldehyde [1][2]
-
In a 100 mL three-necked flask, dissolve 2-hydroxy-3-bromobenzaldehyde (0.98 g, 4.88 mmol) and cuprous chloride (0.05 g, 0.51 mmol) in DMF (8 mL).
-
Heat the solution to 60°C and add a 19.27% methanol solution of sodium methoxide (2.90 g, 10.34 mmol) dropwise over 30 minutes.
-
Increase the temperature to 90°C and continue the reaction for 3 hours.
-
Add dimethyl carbonate (10 mL) and reflux for 20 hours, continuously distilling off the methanol.
-
After completion, the reaction mixture is worked up by adding 15% HCl, extracting with ethyl acetate, drying the organic phase, and removing the solvent.
-
The crude product is recrystallized from ethanol to afford 2,3-dimethoxy-5-methylbenzaldehyde (yield: 88.9%).
Route B: Direct Formylation of 1,2-Dimethoxy-4-methylbenzene
This is a more direct approach where the aldehyde functionality is introduced in a single step onto the pre-formed dimethoxytoluene backbone. The Vilsmeier-Haack and Gattermann reactions are the most relevant methods for this transformation.
Reaction Workflow: Direct Formylation
Caption: Workflow for the direct formylation of 1,2-Dimethoxy-4-methylbenzene.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds.[3][4][5][6] It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).
The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion. The electron-rich 1,2-dimethoxy-4-methylbenzene then acts as a nucleophile, attacking the Vilsmeier reagent. The methoxy groups are activating and ortho-, para- directing.[7][8][9][10] Given the substitution pattern, the formylation is expected to occur at the position para to the 2-methoxy group and ortho to the 1-methoxy and methyl groups, which is the desired C5 position. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the final aldehyde.
-
In a three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C to form the Vilsmeier reagent.
-
To this mixture, add a solution of 1,2-dimethoxy-4-methylbenzene in DMF dropwise at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 60-80°C for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield 2,3-dimethoxy-5-methylbenzaldehyde. A patent for a similar formylation of 1,2-dimethoxybenzene reports a yield of 94.4%.[11][12]
The Gattermann Reaction
The Gattermann reaction provides another avenue for the direct formylation of aromatic compounds.[13] The classical Gattermann reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. A safer modification, known as the Adams modification, utilizes zinc cyanide (Zn(CN)₂) and HCl.
The reaction proceeds via the in situ generation of an electrophilic species, which is believed to be the formimidoyl chloride or a related complex. This electrophile then attacks the aromatic ring in a manner analogous to a Friedel-Crafts acylation. The regioselectivity is governed by the directing effects of the substituents on the aromatic ring, similar to the Vilsmeier-Haack reaction.
-
In a reaction vessel equipped for gas handling, suspend anhydrous aluminum chloride (AlCl₃) in an excess of dry benzene (as solvent).
-
Introduce 1,2-dimethoxy-4-methylbenzene to the mixture.
-
Pass a stream of dry hydrogen chloride gas through the cooled mixture, followed by the careful introduction of hydrogen cyanide (HCN). (Extreme caution is required due to the high toxicity of HCN).
-
Alternatively, use zinc cyanide (Zn(CN)₂) and pass a stream of dry HCl gas through the reaction mixture.
-
Stir the reaction at a controlled temperature until completion.
-
The reaction is quenched by pouring it onto ice and water, which hydrolyzes the intermediate aldimine salt to the aldehyde.
-
The product is isolated by extraction, followed by purification.
Alternative Formylation Methods: A Brief Overview
While the Vilsmeier-Haack and Gattermann reactions are primary candidates for direct formylation, other classical methods are worth noting, although they may be less suitable for this specific transformation.
-
Reimer-Tiemann Reaction: This reaction is typically used for the ortho-formylation of phenols using chloroform in a basic solution.[9] Its application to 1,2-dimethoxy-4-methylbenzene is not ideal as it is not a phenol.
-
Duff Reaction: The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent, usually for the ortho-formylation of phenols.[14][15] Similar to the Reimer-Tiemann reaction, it is less suited for non-phenolic substrates.[14]
-
Organolithium Chemistry: A powerful method for directed ortho-metalation followed by formylation with an electrophile like DMF. While offering high regioselectivity, this route requires cryogenic temperatures and strictly anhydrous conditions, which can be challenging to scale up.[16][17][18][19][20]
Conclusion: Selecting the Optimal Synthetic Route
The choice of the most appropriate synthetic route to 2,3-dimethoxy-5-methylbenzaldehyde depends on several factors, including the desired scale of production, available resources, and safety considerations.
-
The multi-step synthesis from o-bromophenol offers a reliable and high-yielding pathway, particularly with the use of a one-pot methoxylation/etherification step. This route is well-documented and amenable to industrial scale-up.
-
The direct Vilsmeier-Haack formylation of 1,2-dimethoxy-4-methylbenzene is a highly attractive option due to its single-step nature, generally good yields, and the use of relatively inexpensive reagents. It is a robust and scalable reaction.
-
The Gattermann reaction , while effective, is often avoided due to the extreme toxicity of hydrogen cyanide.
For most laboratory and industrial applications, the Vilsmeier-Haack reaction represents a compelling balance of efficiency, cost-effectiveness, and scalability for the synthesis of 2,3-dimethoxy-5-methylbenzaldehyde. However, the multi-step route from o-bromophenol provides a well-established alternative with excellent reported yields.
References
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Scalable Subsecond Synthesis of Drug Scaffolds via Aryllithium Intermediates by Numbered-up 3D-Printed Metal Microreactors. ACS Central Science. 2021-12-22. Available from: [Link]
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A Simple Scale-up Strategy for Organolithium Chemistry in Flow Mode: From Feasibility to Kilogram Quantities. ResearchGate. 2025-08-07. Available from: [Link]
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Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. 2025-12-26. Available from: [Link]
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Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers. 2022-07-06. Available from: [Link]
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Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. 2022-07-07. Available from: [Link]
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Continuous-Flow Cross-Coupling Reactions Using Organolithium Reagents. ChemistryViews. 2024-01-17. Available from: [Link]
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Organolithium Reagents in Pharmaceutical Asymmetric Processes. ResearchGate. 2025-08-06. Available from: [Link]
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]
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Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. Available from: [Link]
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Characterization of a multifunctional methyltransferase from the orchid Vanilla planifolia. Available from: [Link]
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Preparation method of 2,3-dimethoxy benzaldehyde. Eureka | Patsnap. Available from: [Link]
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introduction to regioselectivity in aromatic reactions. YouTube. 2019-01-03. Available from: [Link]
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Formylation of 2-methylpyrimidine-4,6-diol under the conditions of the Vilsmeier-Haack reaction. Sciforum. 2024-11-14. Available from: [Link]
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Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry (RSC Publishing). Available from: [Link]
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Synthesis of 1,2-dimethoxy-4-(2-methylphenylsulphonyl)-5-methylbenzene. PrepChem.com. Available from: [Link]
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N -methylation of amines and N -formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. ResearchGate. Available from: [Link]
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The Duff Reaction: Researching A Modification. The ScholarShip. Available from: [Link]
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Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx). YouTube. 2024-02-21. Available from: [Link]
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A theoretical study of the Duff reaction: insights into its selectivity. Semantic Scholar. 2016-10-07. Available from: [Link]
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2,3-Dimethoxy-5-methylbenzaldehyde CAS NO.5701-86-0. Available from: [Link]
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Showing Compound 1,2-Dimethoxy-4-methylbenzene (FDB008860). FooDB. 2010-04-08. Available from: [Link]
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A Comparative Guide to the Biological Activity of 2,3-Dimethoxy-5-methylbenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthetic versatility of the benzaldehyde scaffold has positioned it as a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This guide focuses on the therapeutic potential of derivatives of 2,3-Dimethoxy-5-methylbenzaldehyde, a key aromatic aldehyde. We will explore a comparative analysis of their biological activities, supported by experimental data from structurally related compounds, and provide detailed methodologies for their synthesis and evaluation.
The Therapeutic Promise of Methoxy-Substituted Benzaldehydes
The biological activity of benzaldehyde derivatives is significantly influenced by the substitution pattern on the aromatic ring. The presence and position of methoxy groups, in particular, can modulate the pharmacokinetic and pharmacodynamic properties of these compounds. The 2,3-dimethoxy-5-methyl substitution pattern offers a unique electronic and steric profile, making its derivatives intriguing candidates for drug discovery.
Comparative Analysis of Biological Activities
While comprehensive comparative studies on a wide range of 2,3-Dimethoxy-5-methylbenzaldehyde derivatives are still emerging, we can extrapolate their potential activities based on data from structurally similar methoxy-substituted benzaldehydes. This section provides a comparative overview of the anticipated biological activities.
Anticancer Activity
Derivatives of methoxy-substituted benzaldehydes have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanisms often involve the induction of apoptosis and cell cycle arrest.
Table 1: Comparative Anticancer Activity of Methoxy-Substituted Benzaldehyde Derivatives
| Derivative Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference for Analogue |
| Hydrazones | 3-Methoxysalicylaldehyde-4-methoxybenzoylhydrazone | SKW-3 (T-cell leukemia) | 0.8 ± 0.1 | [1] |
| 4-Methoxysalicylaldehyde-4-methoxybenzoylhydrazone | SKW-3 (T-cell leukemia) | 0.5 ± 0.1 | [1] | |
| Flavonoid Hybrids | 7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one | MGC-803 (gastric cancer) | 20.47 ± 2.07 | [2] |
| MFC (mouse gastric cancer) | 23.47 ± 3.59 | [2] | ||
| Chalcones | (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | HeLa (cervical cancer) | 3.204 | [3] |
| MCF-7 (breast cancer) | 3.849 | [3] |
Note: The data presented is for structurally similar methoxy-substituted benzaldehyde derivatives and serves as a predictive guide for the potential activity of 2,3-Dimethoxy-5-methylbenzaldehyde derivatives.
Antimicrobial Activity
The antimicrobial efficacy of benzaldehyde derivatives is well-documented. They often act by disrupting microbial cell membranes.
Table 2: Comparative Antimicrobial Activity of Methoxy-Substituted Benzaldehydes
| Derivative Class | Specific Compound Example | Test Organism | MIC (mg/mL) | Reference for Analogue |
| Benzaldehydes | 2,4,6-Trimethoxybenzaldehyde | Candida albicans ATCC 90028 | 0.25 | [4] |
| 3,4,5-Trimethoxybenzaldehyde | Escherichia coli | 1 (21 mm inhibition zone) | [4] | |
| Dihydroxybenzaldehydes | Gentisaldehyde (2,5-dihydroxybenzaldehyde) | Bovine mastitis S. aureus | MIC50: 500 | [5] |
| 2,3-Dihydroxybenzaldehyde | Bovine mastitis S. aureus | MIC50: 500 | [5] |
Note: MIC (Minimum Inhibitory Concentration), MIC50 (MIC for 50% of isolates). The data is for structurally related compounds.
Anti-inflammatory Activity
Certain benzaldehyde derivatives have been shown to possess potent anti-inflammatory properties by modulating key signaling pathways.
Table 3: Comparative Anti-inflammatory Activity of Benzaldehyde Derivatives
| Derivative Class | Specific Compound Example | Assay | Activity | Reference for Analogue |
| Phenolic Aldehydes | 2-methoxy-4-vinylphenol | LPS-induced NO production in RAW264.7 cells | Inhibition of iNOS expression via HO-1 induction | [6] |
| Thiophenes | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivative (3a) | LPS-induced NO production in RAW 264.7 cells | 87.07 ± 1.22 % inhibition | [7] |
Note: This data highlights the potential mechanisms and efficacy of related compounds.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for this assessment.
Table 4: Comparative Antioxidant Activity of a Related Schiff Base
| Derivative Class | Specific Compound Example | Assay | IC50 (µg/mL) | Reference for Analogue |
| Schiff Base | Ligand 10 (derivative of 2-Hydroxy-5-methylisophthalaldehyde) | DPPH | 253.15 | [8] |
Note: The antioxidant potential of 2,3-Dimethoxy-5-methylbenzaldehyde derivatives can be expected to be influenced by the nature of the synthesized derivative.
Synthesis and Experimental Protocols
The synthesis of derivatives from 2,3-Dimethoxy-5-methylbenzaldehyde typically involves the condensation of the aldehyde with a primary amine to form a Schiff base, or with a compound containing an active methylene group.
General Synthesis of Schiff Base Derivatives
A common synthetic route to Schiff bases involves the reaction of an aldehyde with a primary amine, often under reflux with a catalytic amount of acid.
Caption: General workflow for the synthesis of Schiff base derivatives.
Experimental Protocol: Synthesis of a Schiff Base Derivative
-
Dissolution: Dissolve 2,3-Dimethoxy-5-methylbenzaldehyde (1 mmol) in ethanol (20 mL).
-
Addition of Amine: To this solution, add an equimolar amount of the desired primary amine (1 mmol).
-
Catalysis: Add a few drops of glacial acetic acid as a catalyst.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product, if formed, is collected by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Characterization: Characterize the synthesized compound using spectroscopic techniques such as FTIR, ¹H NMR, and ¹³C NMR.
Experimental Protocols for Biological Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial suspension to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture: Culture RAW 264.7 cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Calculation: Calculate the percentage of NO inhibition compared to the LPS-treated control.
This assay measures the ability of a compound to scavenge the stable free radical DPPH.[9][10]
-
Reaction Mixture: Mix various concentrations of the test compound with a methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC50 value is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Mechanistic Insights: Signaling Pathways
The biological activities of benzaldehyde derivatives are often mediated through their interaction with specific cellular signaling pathways.
Anti-inflammatory Signaling
Many anti-inflammatory agents, including benzaldehyde derivatives, exert their effects by modulating the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response. Some may also act via the Nrf2/HO-1 pathway.
Caption: Potential anti-inflammatory signaling pathways modulated by benzaldehyde derivatives.
Conclusion
Derivatives of 2,3-Dimethoxy-5-methylbenzaldehyde represent a promising class of compounds with the potential for diverse therapeutic applications. While direct comparative data is still accumulating, the information available for structurally similar methoxy-substituted benzaldehydes provides a strong rationale for their further investigation. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to synthesize, evaluate, and optimize these promising molecules for the development of novel therapeutic agents.
References
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A Senior Application Scientist's Guide to the Structural Analysis and Confirmation of 2,3-Dimethoxy-5-methylbenzaldehyde
Introduction: Beyond the Formula
In the landscape of pharmaceutical intermediates and fine chemical synthesis, the precise structural identity of a molecule is paramount. Compounds like 2,3-Dimethoxy-5-methylbenzaldehyde (Molecular Formula: C₁₀H₁₂O₃, Molecular Weight: 180.20 g/mol ) serve as critical building blocks, where even minor positional differences in substituents can drastically alter reaction pathways and the properties of the final product. Therefore, unambiguous structural confirmation is not merely a quality control step but a foundational requirement for reproducible and reliable scientific development.
This guide provides a comprehensive framework for the structural elucidation of 2,3-Dimethoxy-5-methylbenzaldehyde. We will move beyond simple data reporting, focusing on the causality behind the spectroscopic signals. By comparing its expected spectral data with that of a closely related structural isomer, 2,5-Dimethoxy-3-methylbenzaldehyde , this guide will illustrate how a multi-faceted analytical approach provides irrefutable evidence of molecular structure. Our methodology is designed as a self-validating system, ensuring that researchers, scientists, and drug development professionals can apply these principles with confidence.
Comparative Framework: The Importance of Isomeric Differentiation
The primary challenge in confirming the structure of a substituted aromatic ring lies in distinguishing it from its isomers. For this guide, we will compare our target analyte with a relevant isomer to highlight the diagnostic power of modern spectroscopy.
| Compound | Structure | IUPAC Name | CAS Number |
| Target Analyte | O=Cc1cc(C)ccc1OC | 2,3-Dimethoxy-5-methylbenzaldehyde | 5701-86-0 |
| Comparative Isomer | O=Cc1c(C)cc(OC)cc1OC | 2,5-Dimethoxy-3-methylbenzaldehyde | N/A |
The subtle difference in the placement of the methyl and methoxy groups leads to unique electronic environments for each proton and carbon atom, which can be definitively resolved using the techniques outlined below.
The Analytical Workflow: An Integrated Approach
A robust structural confirmation relies on the convergence of data from multiple, independent analytical techniques. No single method is sufficient. The workflow below illustrates the logical process of acquiring and integrating data to arrive at a conclusive structural assignment.
Caption: Integrated workflow for structural confirmation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, we can map the precise connectivity of the atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for moderately polar organics and its residual proton signal (δ ≈ 7.26 ppm) and carbon signal (δ ≈ 77.16 ppm) serve as convenient internal references.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex aromatic region of these isomers.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program to ensure each unique carbon appears as a singlet. A wider spectral width (~220 ppm) is required. A longer relaxation delay (5 seconds) and a larger number of scans (≥1024) are necessary due to the lower natural abundance of the ¹³C isotope.
Data Analysis: ¹H NMR Comparison
The proton NMR spectrum provides the most immediate and clear differentiation between the two isomers. The key lies in the aromatic region, where the number of distinct proton signals and their coupling patterns are unique.
| ¹H NMR Data | 2,3-Dimethoxy-5-methylbenzaldehyde (Predicted) | 2,5-Dimethoxy-3-methylbenzaldehyde (Experimental) [1] |
| Aldehyde-H | ~10.4 ppm (s, 1H) | ~10.4 ppm (s, 1H) |
| Aromatic-H | ~7.2 ppm (s, 1H), ~7.0 ppm (s, 1H) | ~6.8 ppm (d, 1H), ~6.7 ppm (d, 1H) |
| Methoxy-H (OCH₃) | ~3.9 ppm (s, 3H), ~3.8 ppm (s, 3H) | ~3.8 ppm (s, 3H), ~3.7 ppm (s, 3H) |
| Methyl-H (CH₃) | ~2.3 ppm (s, 3H) | ~2.2 ppm (s, 3H) |
Causality and Interpretation:
-
Target Analyte (2,3-Dimethoxy-5-methylbenzaldehyde): The protons at positions 4 and 6 on the aromatic ring are chemically distinct but lack adjacent protons to couple with. This results in two sharp singlets in the aromatic region. This lack of splitting is a critical diagnostic feature.
-
Comparative Isomer (2,5-Dimethoxy-3-methylbenzaldehyde): The protons at positions 4 and 6 are adjacent to each other. They will therefore appear as two doublets, a clear and unmistakable contrast to the two singlets of the target analyte.
Data Analysis: ¹³C NMR Comparison
¹³C NMR provides a count of unique carbon atoms and information about their electronic environment.
| ¹³C NMR Data | 2,3-Dimethoxy-5-methylbenzaldehyde (Predicted) | 2,5-Dimethoxy-3-methylbenzaldehyde (Predicted) |
| Aldehyde (C=O) | ~191.0 ppm | ~190.5 ppm |
| Aromatic (C-O) | ~153.0, ~148.0 ppm | ~158.0, ~152.0 ppm |
| Aromatic (C-CHO) | ~130.0 ppm | ~125.0 ppm |
| Aromatic (C-C) | ~135.0, ~125.0, ~120.0 ppm | ~130.0, ~115.0, ~110.0 ppm |
| Methoxy (OCH₃) | ~61.0, ~56.0 ppm | ~56.5, ~55.8 ppm |
| Methyl (CH₃) | ~20.5 ppm | ~16.0 ppm |
Causality and Interpretation:
While the exact chemical shifts require reference standards for absolute confirmation, the pattern is informative. The steric hindrance between the aldehyde and the methoxy group at position 2 in the target analyte will influence the chemical shifts of the surrounding carbons compared to the less crowded arrangement in the isomer. The key takeaway is the presence of 10 distinct carbon signals, consistent with the molecular formula.
Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an exceptionally rapid and sensitive method for identifying the functional groups present in a molecule. The comparison between isomers will show a high degree of similarity, but subtle shifts in the "fingerprint region" can provide corroborating evidence.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid analyte directly onto the ATR crystal. No extensive sample preparation is required, making this a highly efficient technique.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Scan: Lower the ATR press and apply consistent pressure to the sample. Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Analysis: Key Vibrational Modes
The IR spectrum is dominated by the aldehyde and aromatic functionalities.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for Target Analyte | Interpretation |
| Aromatic C-H Stretch | 3100-3000 | Confirms the presence of sp² C-H bonds on the benzene ring. |
| Aliphatic C-H Stretch | 2950-2850 | Diagnostic for the methoxy and methyl groups' sp³ C-H bonds. |
| Aldehyde C-H Stretch | ~2820 and ~2720 | A characteristic pair of bands (Fermi doublet) that is a hallmark of the aldehyde functional group.[2] |
| Carbonyl (C=O) Stretch | ~1690-1705 | This is a very strong, sharp absorption. Its position indicates conjugation with the aromatic ring, which lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[2] |
| Aromatic C=C Stretch | 1600-1450 | A series of sharp bands confirming the aromatic ring skeleton. |
| C-O Stretch (Ether) | 1275-1200 (asymmetric) & 1050-1020 (symmetric) | Strong bands confirming the presence of the two aryl-alkyl ether (methoxy) groups. |
Comparative Insight: The FT-IR spectrum of 2,5-Dimethoxy-3-methylbenzaldehyde will be nearly identical in the functional group region. The primary utility of FT-IR here is to rapidly confirm the presence of the key aldehyde, methoxy, and aromatic methyl functionalities, rather than to distinguish between the isomers.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about the molecule's structure and stability.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV). This process creates a positively charged molecular ion (M⁺˙) and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Data Analysis: Molecular Ion and Fragmentation Pattern
The fragmentation provides a structural fingerprint.
| m/z Value | Proposed Fragment | Interpretation and Causality |
| 180 | [M]⁺˙ | Molecular Ion Peak. Confirms the molecular weight of C₁₀H₁₂O₃. Its presence indicates a relatively stable molecule. |
| 179 | [M-H]⁺ | Loss of the weakly bound aldehydic proton, a very common fragmentation pathway for aldehydes.[3][4] |
| 165 | [M-CH₃]⁺ | Loss of a methyl radical from one of the methoxy groups. |
| 151 | [M-CHO]⁺ | Loss of the formyl radical (-CHO), another characteristic fragmentation of benzaldehydes. |
| 135 | [M-CH₃-CH₂O]⁺ | Subsequent loss of formaldehyde from the [M-CH₃]⁺ ion. |
Comparative Insight: The molecular ion peak at m/z 180 will be identical for both isomers. However, the relative abundances of the fragment ions may differ slightly due to the different steric and electronic environments influencing bond stabilities. For example, the initial loss of a methoxy-derived methyl group might be more or less favorable depending on its position relative to other bulky groups. The primary role of MS in this context is the definitive confirmation of the molecular weight.
Conclusion: A Triad of Evidence for Unambiguous Confirmation
The structural confirmation of 2,3-Dimethoxy-5-methylbenzaldehyde is achieved not by a single data point, but by the logical convergence of evidence from NMR, FT-IR, and Mass Spectrometry.
-
MS confirms the molecular weight is 180 g/mol , consistent with the formula C₁₀H₁₂O₃.
-
FT-IR confirms the presence of the essential functional groups : an aromatic aldehyde, methoxy ethers, and a methyl group.
-
¹H NMR provides the definitive differentiation from its isomer . The presence of two singlets in the aromatic region is the key diagnostic feature that irrefutably assigns the substitution pattern as 2,3-dimethoxy-5-methyl, distinguishing it from the doublet pattern expected for the 2,5-dimethoxy-3-methyl isomer.
This integrated, multi-technique approach forms a self-validating workflow that ensures the highest degree of confidence in structural assignment, a critical requirement for any advanced research or development application.
References
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- (2018).
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0029636). Retrieved from [Link]
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PhytoBank. (n.d.). 13C NMR Spectrum (PHY0032058). Retrieved from [Link]
- Song, S. S. (2016). The Synthesis Route Design And Preparation Of 2,3-dimethoxy Benzaldehyde. (Master's Thesis).
- Chen, Z., Xiang, J., & Li, Z. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
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NIST. (n.d.). Benzaldehyde, 2,3-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
- (n.d.).
- (2023). Selective Aerobic Oxidation of Biomass Model Compound Veratryl Alcohol Catalyzed by Air-stable Copper(II)
- Dr. Puspendra Classes. (2018, November 16).
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Filo. (2025, October 5). Mass Spectra Fragmentation of Benzaldehyde. Retrieved from [Link]
- Cannon, J. R., & Martin, V. (1964). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Journal of the Chemical Society, 3482-3484.
-
NIST. (n.d.). Benzaldehyde, 2,5-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
Kadhium, A. J., et al. (n.d.). FT-IR spectra of compound (2) [ResearchGate]. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 2,5-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,5-Dimethoxy benzaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,5-Dimethoxy benzaldehyde - Optional[FTIR] - Spectrum. Retrieved from [Link]
- (2022). Conception et étude technique d'un établissement scolaire en (R+3). DSpace.
Sources
A Comparative Guide to the Reactivity of Dimethoxy-Methylbenzaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the chemical reactivity of 2,3-Dimethoxy-5-methylbenzaldehyde and its key positional isomers. In the landscape of pharmaceutical synthesis and materials science, substituted benzaldehydes are critical intermediates. Their utility is not uniform; the specific arrangement of functional groups on the aromatic ring dictates the molecule's electronic and steric properties, profoundly influencing its reaction pathways. Understanding these nuances is paramount for efficient synthesis design, impurity profiling, and the development of novel chemical entities.
This document moves beyond a simple recitation of facts, offering a predictive analysis grounded in the fundamental principles of physical organic chemistry. We will dissect how the interplay of methoxy, methyl, and aldehyde substituents governs reactivity towards both electrophilic attack on the aromatic ring and nucleophilic addition at the carbonyl center.
Part 1: Foundational Principles: The Electronic and Steric Landscape
The reactivity of a substituted benzene ring is a composite of the individual effects of its substituents. The aldehyde, methoxy, and methyl groups each exert distinct electronic influences through inductive and resonance effects.
-
Aldehyde Group (-CHO): This group is moderately deactivating and meta-directing. Its carbonyl function withdraws electron density from the ring through both induction (due to oxygen's electronegativity) and resonance, making the ring less nucleophilic.
-
Methoxy Group (-OCH₃): A powerful activating group and an ortho, para-director. While the oxygen is inductively withdrawing, its lone pairs donate significant electron density into the ring via resonance. This resonance effect is dominant, making the ortho and para positions exceptionally electron-rich.
-
Methyl Group (-CH₃): A weakly activating group and an ortho, para-director. It donates electron density primarily through an inductive effect and hyperconjugation.
The combination and positioning of these groups create a unique reactivity profile for each isomer. For this guide, we will focus on a comparative analysis of three representative isomers:
-
Isomer A: 2,3-Dimethoxy-5-methylbenzaldehyde
-
Isomer B: 2,5-Dimethoxy-4-methylbenzaldehyde
-
Isomer C: 3,5-Dimethoxy-4-methylbenzaldehyde (a hypothetical isomer for illustrative contrast)
Caption: Electronic effects of substituents on the aromatic ring.
Part 2: Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry, where an electrophile replaces a hydrogen atom on the ring. The rate and regioselectivity of this reaction are exquisitely sensitive to the existing substitution pattern. The guiding principle is that substitution occurs at the position that is most activated (electron-rich) and leads to the most stable carbocation intermediate (Wheland intermediate).[1][2][3]
Analysis of Isomers:
-
Isomer A (2,3-Dimethoxy-5-methylbenzaldehyde):
-
Activation: The ring is strongly activated by two methoxy groups and a methyl group.
-
Directing Effects: The 2-OCH₃ group directs to positions 1 (occupied), 3 (occupied), and 5 (occupied). The 3-OCH₃ group directs to positions 2 (occupied), 4, and 6. The 5-CH₃ group directs to positions 1 (occupied), 3 (occupied), and 6.
-
Prediction: The directing vectors of the 3-OCH₃ and 5-CH₃ groups converge on position 6. The vector from the 3-OCH₃ also points to position 4. Position 6 is sterically unhindered. Position 4 is para to the 3-OCH₃ group. The cumulative activation makes position 6 the most probable site of electrophilic attack , with position 4 as a potential minor product.
-
-
Isomer B (2,5-Dimethoxy-4-methylbenzaldehyde):
-
Activation: This isomer is also heavily activated.
-
Directing Effects: The 2-OCH₃ directs to positions 1 (occupied), 3, and 5 (occupied). The 5-OCH₃ directs to positions 1 (occupied), 4 (occupied), and 6. The 4-CH₃ directs to positions 3 and 5 (occupied).
-
Prediction: The directing vectors from the 2-OCH₃ and 4-CH₃ groups converge on position 3 . The vector from the 5-OCH₃ points to position 6. Position 3 is ortho to the powerful 2-OCH₃ group and is sterically accessible. Therefore, position 3 is the strongly preferred site of substitution .
-
The general mechanism for EAS involves a two-step process: attack by the aromatic ring on the electrophile to form a resonance-stabilized carbocation, followed by deprotonation to restore aromaticity.[2][4] The first step is rate-determining.
Caption: Predicted regioselectivity for electrophilic aromatic substitution.
Table 1: Predicted Relative Rates and Regioselectivity for Nitration
| Isomer | Primary Site of Attack | Secondary Site(s) | Predicted Relative Rate | Justification |
|---|---|---|---|---|
| A: 2,3-Dimethoxy-5-methylbenzaldehyde | C6 | C4 | High | Strong, concerted activation at C6 from 3-OCH₃ and 5-CH₃. |
| B: 2,5-Dimethoxy-4-methylbenzaldehyde | C3 | C6 | Very High | Convergent activation at C3 from 2-OCH₃ and 4-CH₃. The para-relationship of the two methoxy groups enhances overall ring activation. |
Part 3: Comparative Reactivity at the Carbonyl Group
Reactions at the aldehyde's carbonyl carbon, such as nucleophilic addition, are governed by two main factors: the electrophilicity of the carbonyl carbon and steric hindrance around it.
-
Electronic Effects: Electron-donating groups (methoxy, methyl) on the ring increase the electron density of the entire system. This density can be delocalized to the carbonyl carbon via resonance, reducing its partial positive charge (electrophilicity) and thus decreasing its reactivity toward nucleophiles.[5] This effect is most pronounced when the donating groups are ortho or para to the aldehyde.
-
Steric Effects: Substituents in the ortho position (C2 or C6) physically block the trajectory of an incoming nucleophile, slowing the reaction rate.
Analysis of Isomers:
-
Isomer A (2,3-Dimethoxy-5-methylbenzaldehyde):
-
Electronics: The 3-OCH₃ and 5-CH₃ are meta to the aldehyde, so their electron-donating resonance effect does not extend to the carbonyl group. Their inductive donation is weaker.
-
Sterics: The 2-OCH₃ group provides significant steric hindrance to nucleophilic attack.
-
Prediction: Reactivity is primarily diminished by the steric hindrance of the 2-methoxy group.
-
-
Isomer B (2,5-Dimethoxy-4-methylbenzaldehyde):
-
Electronics: The 5-OCH₃ is para to the aldehyde, allowing it to strongly donate electron density via resonance, significantly reducing the carbonyl carbon's electrophilicity.
-
Sterics: The 2-OCH₃ group provides the same significant steric hindrance as in Isomer A.
-
Prediction: This isomer is expected to be the least reactive toward nucleophiles due to the combination of strong electronic deactivation from the para-methoxy group and steric hindrance from the ortho-methoxy group.
-
Oxidation of the aldehyde to a carboxylic acid is a common reaction, often using agents like potassium permanganate.[6] While generally a robust transformation for substituted benzaldehydes, severe steric hindrance at the ortho positions can slightly decrease the reaction rate.
Table 2: Predicted Relative Reactivity for Nucleophilic Addition (e.g., Grignard Reaction)
| Isomer | Electronic Effect on Carbonyl | Steric Hindrance | Predicted Relative Rate |
|---|---|---|---|
| A: 2,3-Dimethoxy-5-methylbenzaldehyde | Moderate (Inductive only) | High (2-OCH₃) | Low |
| B: 2,5-Dimethoxy-4-methylbenzaldehyde | High (Resonance + Inductive) | High (2-OCH₃) | Very Low |
Part 4: Experimental Protocols for Reactivity Assessment
To empirically validate these predictions, the following self-validating protocols can be employed. The causality behind these experimental choices is to isolate the variable of interest (isomer structure) while keeping all other conditions constant.
Protocol 1: Competitive Nitration for EAS Reactivity Comparison
This protocol directly compares the relative rates of nitration between two isomers by allowing them to compete for a limited amount of the electrophile.
Caption: Experimental workflow for competitive nitration.
Methodology:
-
Preparation: Create a solution containing an exact equimolar mixture of Isomer A and Isomer B in a suitable solvent like acetic anhydride.
-
Reaction: Cool the solution to 0°C. Slowly add a sub-stoichiometric amount (e.g., 0.8 equivalents) of a nitrating agent (e.g., fuming nitric acid). The limited amount of electrophile ensures the isomers are in direct competition.
-
Work-up: After a set time, quench the reaction with ice water. Extract the organic products, wash to remove acid, dry, and concentrate.
-
Analysis: Analyze the resulting mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the nitrated products of each isomer. The ratio of the product peak areas provides a direct measure of the relative reactivity. ¹H NMR can confirm the position of nitration.
Protocol 2: Parallel Monitoring of Hydride Reduction for Carbonyl Reactivity
This protocol assesses the rate of nucleophilic addition by running parallel reactions and monitoring the disappearance of the starting material over time.
Methodology:
-
Setup: In separate, identical flasks, dissolve Isomer A and Isomer B in methanol at the same concentration.
-
Initiation: At the same time, add an identical molar equivalent (e.g., 1.1 eq.) of sodium borohydride (NaBH₄) to each flask while stirring at a constant temperature (e.g., 25°C).
-
Monitoring: At regular intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction. Immediately quench the aliquot with a weak acid (e.g., dilute HCl) to destroy any unreacted NaBH₄.
-
Analysis: Analyze each quenched aliquot by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). By comparing the amount of remaining starting aldehyde at each time point, a clear picture of the relative reaction rates will emerge. The faster disappearance of the starting material indicates higher reactivity.
Conclusion
The reactivity of dimethoxy-methylbenzaldehyde isomers is not interchangeable. It is a highly predictable function of the substituent pattern on the aromatic ring.
-
For Electrophilic Aromatic Substitution , reactivity is governed by the synergistic or antagonistic directing effects of the activating groups. Isomers where activating groups work in concert to enhance the electron density at a specific, sterically accessible carbon will be significantly more reactive.
-
For Nucleophilic Addition at the carbonyl, reactivity is dictated by a balance of electronic deactivation and steric hindrance. Isomers with ortho substituents are sterically hindered, while those with ortho or para electron-donating groups are also electronically deactivated, making them the least reactive.
This guide provides a framework for predicting this differential reactivity and offers robust experimental protocols for its validation. For scientists in drug discovery and process development, a thorough understanding of these principles is essential for selecting the correct isomer and optimizing reaction conditions to achieve the desired synthetic outcome efficiently and selectively.
References
- Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA Academico Research.
- Aldehydes, Ketones and Carboxylic Acids. NCERT.
- Nucleophilic Addition and Biological Roles of Aldehydes/Ketones. Filo.
- Electrophilic Arom
- Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
- Substitution Reactions of Benzene and Other Aromatic Compounds.
- Electrophilic Aromatic Substitution. University of Calgary Chemistry.
- Aromatic Electrophilic substitution. SlideShare.
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- 1. chem.uci.edu [chem.uci.edu]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
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- 5. 1. Nucleophilic Addition and Biological Roles of Aldehydes/Ketones (i) .. [askfilo.com]
- 6. research-advances.org [research-advances.org]
A Comparative Guide to the Synthetic Utility of 2,3-Dimethoxy-5-methylbenzaldehyde and Other Benzaldehyde Derivatives
Introduction
Benzaldehyde and its derivatives are cornerstone reagents in organic synthesis, serving as versatile building blocks for a vast spectrum of molecules, from pharmaceuticals and agrochemicals to fragrances and polymers. The reactivity of the aldehyde functional group, elegantly poised on an aromatic ring, can be meticulously modulated by the number, nature, and position of substituents. This guide provides an in-depth comparison of 2,3-Dimethoxy-5-methylbenzaldehyde, a highly functionalized and crucial intermediate, against other common benzaldehyde derivatives. We will explore how the electronic and steric properties of these substituents dictate reaction outcomes in key synthetic transformations, providing researchers, scientists, and drug development professionals with field-proven insights and supporting experimental data to inform their synthetic strategies.
2,3-Dimethoxy-5-methylbenzaldehyde is not merely another substituted benzaldehyde; it is a high-value intermediate primarily recognized for its role as a precursor to the benzoquinone ring of Coenzyme Q10 (Ubiquinone-10).[1][2] This vital biomolecule is central to cellular respiration and energy production.[2][3] Understanding its reactivity in comparison to simpler or electronically different benzaldehydes is crucial for optimizing synthetic routes and developing novel molecular architectures.
The Decisive Role of Substituents: Electronic and Steric Effects
The reactivity of a benzaldehyde derivative in most of its characteristic reactions, particularly nucleophilic additions, is governed by the electrophilicity of the carbonyl carbon. Substituents on the benzene ring exert a profound influence on this electrophilicity through a combination of inductive and resonance effects.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups are classified as EDGs. They increase the electron density on the aromatic ring through resonance (for -OCH₃) and inductive/hyperconjugation effects (for -CH₃). This increased electron density extends to the carbonyl group, reducing the partial positive charge on the carbonyl carbon.[4][5] Consequently, the aldehyde becomes less electrophilic and less reactive towards nucleophiles. 2,3-Dimethoxy-5-methylbenzaldehyde, with two methoxy groups and one methyl group, is a prime example of an electron-rich, and therefore less reactive, benzaldehyde.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or halogens (-Cl) are EWGs. They pull electron density away from the aromatic ring and, by extension, from the carbonyl group.[6][7] This withdrawal of electrons intensifies the partial positive charge on the carbonyl carbon, making it a more potent electrophile and accelerating the rate of nucleophilic attack.[4][5]
-
Steric Hindrance: The presence of substituents at the ortho positions (positions 2 and 6) relative to the aldehyde group can physically impede the approach of a nucleophile. 2,3-Dimethoxy-5-methylbenzaldehyde features a methoxy group at the 2-position, which introduces a degree of steric hindrance that can influence reaction rates and, in some cases, stereochemical outcomes.
Comparative Performance in Key Synthetic Transformations
The theoretical principles of electronic and steric effects are borne out in practice. Below, we compare the performance of 2,3-Dimethoxy-5-methylbenzaldehyde and its analogs in several fundamental organic reactions.
Nucleophilic Addition Reactions: The Wittig Reaction
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes and ketones. The reaction rate is highly sensitive to the electrophilicity of the carbonyl carbon.[4] Electron-poor benzaldehydes react significantly faster than electron-rich ones.
Experimental data clearly demonstrates this trend. The relative reaction rates for the Wittig reaction of various substituted benzaldehydes with a phosphonium ylide show that electron-withdrawing groups like nitro and chloro substituents lead to much higher reaction rates compared to unsubstituted benzaldehyde.[4] Conversely, electron-donating groups like methyl and methoxy significantly decrease the reaction rate.[4]
Table 1: Relative Reactivity of Substituted Benzaldehydes in the Wittig Reaction [4]
| Benzaldehyde Derivative | Substituent Type | Relative Rate Constant |
| p-Nitrobenzaldehyde | Strong EWG | 14.7 |
| m-Nitrobenzaldehyde | Strong EWG | 10.5 |
| p-Chlorobenzaldehyde | Weak EWG | 2.75 |
| Benzaldehyde (Unsubstituted) | Neutral | 1.00 |
| p-Tolualdehyde (p-Methyl) | Weak EDG | 0.45 |
| p-Anisaldehyde (p-Methoxy) | Strong EDG | 0.23 |
Based on this data, 2,3-Dimethoxy-5-methylbenzaldehyde, with its three electron-donating groups, would be expected to exhibit a very low reaction rate in the Wittig reaction, considerably slower than even p-anisaldehyde. This sluggish reactivity must be accounted for in experimental design, often requiring longer reaction times, higher temperatures, or more reactive ylides.
Experimental Protocol: General Procedure for a Wittig Reaction [4][8]
-
Ylide Generation: A phosphonium salt (e.g., benzyltriphenylphosphonium chloride) is suspended in an anhydrous solvent like THF under an inert atmosphere (N₂ or Ar).
-
The suspension is cooled (e.g., to 0 °C), and a strong base (e.g., n-butyllithium in hexanes) is added dropwise. The mixture is stirred until the characteristic color of the ylide (often orange or red) persists, indicating complete deprotonation.
-
Aldehyde Addition: A solution of the benzaldehyde derivative in anhydrous THF is added slowly to the ylide solution at low temperature.
-
Reaction and Quenching: The reaction is allowed to warm to room temperature and stirred for several hours until TLC analysis indicates consumption of the starting aldehyde.
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl or water.
-
Workup and Purification: The product is extracted into an organic solvent (e.g., diethyl ether), washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography, to yield the desired alkene.
Caption: General workflow for the Wittig reaction.
The Ullmann Condensation: Building Complexity
The Ullmann condensation is a classical copper-catalyzed reaction used to form carbon-oxygen or carbon-nitrogen bonds, typically by coupling an aryl halide with an alcohol or amine.[9][10][11] While the aldehyde group itself is not a direct participant, this reaction is crucial for synthesizing the complex precursors often required in drug development. The reactivity in Ullmann-type reactions is also heavily influenced by the electronic nature of the aryl halide.
Generally, electron-withdrawing groups on the aryl halide substrate accelerate the reaction by making the aromatic ring more susceptible to the initial steps of the catalytic cycle.[9] Conversely, electron-rich aryl halides, such as a bromo- or iodo-derivative of a system like 2,3-dimethoxy-5-methylbenzene, react more slowly. These reactions often necessitate higher temperatures (frequently over 200 °C), polar aprotic solvents like DMF or NMP, and stoichiometric amounts of copper.[9][12] Modern iterations using soluble copper catalysts with specific ligands can improve efficiency, but the underlying electronic demand remains.
Experimental Protocol: General Procedure for an Ullmann-type C-N Coupling (Goldberg Reaction) [9]
-
Catalyst Preparation: To an oven-dried reaction vessel under an inert atmosphere, add the aryl halide, the amine, a copper(I) source (e.g., CuI), a ligand (e.g., phenanthroline), and a base (e.g., K₂CO₃ or KOH).
-
Solvent Addition: Add a high-boiling point, polar aprotic solvent such as DMF or N-methylpyrrolidone (NMP).
-
Reaction: Heat the mixture to a high temperature (e.g., 150-210 °C) and maintain for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature and dilute with water.
-
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over an anhydrous salt, filtered, and concentrated. The crude product is purified by column chromatography.
Caption: Simplified mechanism for the Ullmann condensation.
Application in Coenzyme Q10 Synthesis
The paramount synthetic value of 2,3-Dimethoxy-5-methylbenzaldehyde lies in its role as a key building block for Coenzyme Q10.[1][13] In these multi-step syntheses, the aldehyde is often converted to the corresponding hydroquinone or a related derivative. This aromatic "head" is then coupled with a long polyisoprenoid "tail" (like isodecaprenol) to construct the final CoQ10 molecule.[1][14]
The specific substitution pattern of 2,3-Dimethoxy-5-methylbenzaldehyde is not chosen for its reactivity but is bio-isosteric to the natural precursor. The methoxy and methyl groups are essential components of the final ubiquinone structure, which functions as a lipid-soluble electron carrier in the mitochondrial respiratory chain.[2] Here, the comparison to other benzaldehydes is less about reaction rates and more about structural necessity. No other readily available benzaldehyde derivative can serve as a direct substitute for this specific purpose.
Caption: Role of the title compound in Coenzyme Q10 synthesis.
Conclusion
The choice of a benzaldehyde derivative in organic synthesis is a critical decision dictated by a balance between reactivity and the structural requirements of the final target molecule.
-
Reactivity: 2,3-Dimethoxy-5-methylbenzaldehyde is an electron-rich and sterically hindered aldehyde. In common nucleophilic addition reactions like the Wittig reaction, it is significantly less reactive than unsubstituted benzaldehyde and especially its electron-poor counterparts (e.g., p-nitrobenzaldehyde). This necessitates more forcing reaction conditions.
-
Synthetic Utility: Despite its lower general reactivity, the specific substitution pattern of 2,3-Dimethoxy-5-methylbenzaldehyde makes it an invaluable and indispensable precursor in the total synthesis of Coenzyme Q10, a molecule of immense biological and commercial importance. In this context, its structure, not its reactivity, is the primary determinant of its value.
For the synthetic chemist, this comparison underscores a fundamental principle: there is no single "best" reagent. An electron-poor aldehyde like p-nitrobenzaldehyde is superior for rapid C-C bond formation via condensation or Wittig reactions. However, for building the specific, highly-substituted core of a complex natural product like CoQ10, the unique structure of 2,3-Dimethoxy-5-methylbenzaldehyde is irreplaceable.
References
- A Comparative Guide to the Reactivity of Substituted Benzaldehydes. (n.d.). Benchchem.
-
Ullmann condensation. (2023, December 1). In Wikipedia. Retrieved January 21, 2026, from [Link]
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Ullmann reaction | PPTX. (n.d.). Slideshare. Retrieved January 21, 2026, from [Link]
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Ullmann Reaction. (n.d.). BYJU'S. Retrieved January 21, 2026, from [Link]
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Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
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Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. Retrieved January 21, 2026, from [Link]
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Reactivity of Benzaldehyde between aldehydes. (2018, March 20). Chemistry Stack Exchange. Retrieved January 21, 2026, from [Link]
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Compare the reactivity of benzaldehyde and ethanal towards nucleophilic addition reactions. (2020, January 3). YouTube. Retrieved January 21, 2026, from [Link]
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Compare the reactivity order of benzaldehyde, p -tolualdehyde and p - nitrobenzaldehyde. (n.d.). Retrieved January 21, 2026, from [Link]
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Yamataka, H., Nagareda, K., Ando, K., & Hanafusa, T. (1989). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 54(17), 4139-4144. [Link]
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Chapter 5: Principles of Asymmetric Synthesis. (2007, December 14). In Books. Retrieved January 21, 2026, from [Link]
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Catalytic Asymmetric Addition of Diethylzinc to Benzaldehyde Using α- Pinene-Derived Ligands. (2011, July 27). ResearchGate. Retrieved January 21, 2026, from [Link]
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Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.). Retrieved January 21, 2026, from [Link]
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Synthesis of Coenzyme Q10. (2012, September 1). Semantic Scholar. Retrieved January 21, 2026, from [Link]
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How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?. (2024, July 8). Reddit. Retrieved January 21, 2026, from [Link]
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The Effect of Substituents on Reactivity. (n.d.). St. Peter's Institute of Pharmaceutical Sciences. Retrieved January 21, 2026, from [Link]
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Which is more reactive towards nucleophilic substitution reaction among methyl benzaldehyde, aminobenzaldehylde and salicyldehyde?. (2020, February 3). Quora. Retrieved January 21, 2026, from [Link]
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Coenzyme Q10 Biosynthesis Established in the Non-Ubiquinone Containing Corynebacterium glutamicum by Metabolic Engineering. (2021, March 30). PMC - NIH. Retrieved January 21, 2026, from [Link]
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"Symmetric Synthesis Methods of Benzaldehyde OrganicCompounds byUsing Green Chemistry Approaches". (2025, May 2). RJPN. Retrieved January 21, 2026, from [Link]
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Wittig reaction with benzaldehyde. (2014, November 4). Chemistry Stack Exchange. Retrieved January 21, 2026, from [Link]
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Quantum chemical study on asymmetric allylation of benzaldehyde in the presence of chiral allylboronate. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]
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A Spectroscopic Journey: From 2,3-Dimethoxytoluene to 2,3-Dimethoxy-5-methylbenzaldehyde
In the synthesis of complex organic molecules, the ability to confirm structural transformations at each step is paramount. Spectroscopic analysis provides a powerful, non-destructive window into the molecular world, allowing chemists to track the disappearance of reactants and the emergence of products. This guide offers an in-depth spectroscopic comparison of the aromatic precursor, 2,3-dimethoxytoluene, and its formylated product, 2,3-dimethoxy-5-methylbenzaldehyde, a valuable intermediate in pharmaceutical and fragrance development. We will explore how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) collectively provide unambiguous evidence of successful chemical conversion.
The chosen transformation is the Vilsmeier-Haack reaction, a classic and reliable method for formylating electron-rich aromatic rings.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group onto the aromatic ring.[4][5] For 2,3-dimethoxytoluene, the two methoxy groups and the methyl group all act as electron-donating groups, activating the ring towards electrophilic substitution. The formylation is expected to occur at the para position relative to the methyl group, which is the most sterically accessible and electronically favorable site.
Synthetic Pathway and Monitoring
The conversion of 2,3-dimethoxytoluene to 2,3-dimethoxy-5-methylbenzaldehyde represents a key functional group transformation: the substitution of an aromatic proton with a formyl group. This guide will focus on the clear spectroscopic shifts that validate this chemical change.
Caption: Synthetic route from precursor to the final product.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol provides a representative method for the synthesis.
Materials:
-
2,3-Dimethoxytoluene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-neck flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF in an ice bath. Add POCl₃ dropwise with stirring, maintaining the temperature below 10°C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Aromatic Addition: Dissolve 2,3-dimethoxytoluene in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent, ensuring the temperature remains low.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (approx. 40-50°C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by adding crushed ice, followed by a saturated solution of sodium bicarbonate until the mixture is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Comparative Spectroscopic Analysis
The core of this guide is the direct comparison of the spectra of the starting material and the product. The introduction of the aldehyde functional group leads to distinct and predictable changes in each spectroscopic technique.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most informative technique for monitoring this transformation. The key diagnostic change is the disappearance of a signal in the aromatic region and the appearance of a new, highly deshielded singlet corresponding to the aldehyde proton.
| Compound | Ar-H (ppm) | -OCH ₃ (ppm) | Ar-CH ₃ (ppm) | -CH O (ppm) |
| 2,3-Dimethoxytoluene | ~6.8-7.1 (m, 3H) | ~3.8 (s, 6H) | ~2.3 (s, 3H) | N/A |
| 2,3-Dimethoxy-5-methylbenzaldehyde | ~7.1-7.3 (m, 2H) | ~3.9 (s, 6H) | ~2.4 (s, 3H) | ~10.4 (s, 1H) |
Analysis of the Transformation:
-
Disappearance of an Aromatic Proton: The precursor, 2,3-dimethoxytoluene, shows three protons in the aromatic region. Upon formylation at the 5-position, one of these protons is substituted, resulting in only two aromatic protons in the product's spectrum.
-
Appearance of the Aldehyde Proton: The most definitive evidence of a successful reaction is the appearance of a singlet at approximately 10.4 ppm. This significant downfield shift is characteristic of a proton attached to a carbonyl carbon, confirming the introduction of the aldehyde group.
-
Minor Shifts: The chemical shifts of the methoxy and methyl protons may experience slight changes due to the alteration in the electronic environment of the aromatic ring, but the aldehyde proton signal is the key indicator.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR corroborates the findings from ¹H NMR by showing the introduction of a new carbonyl carbon signal at the expense of an aromatic C-H carbon.
| Compound | C =O (ppm) | Aromatic C (ppm) | -OC H₃ (ppm) | Ar-C H₃ (ppm) |
| 2,3-Dimethoxytoluene | N/A | ~110-150 | ~55-60 | ~15-20 |
| 2,3-Dimethoxy-5-methylbenzaldehyde | ~191 | ~115-160 | ~55-62 | ~20-22 |
Analysis of the Transformation:
-
Carbonyl Carbon Signal: The product spectrum features a highly deshielded signal around 191 ppm.[6] This chemical shift is characteristic of an aldehyde carbonyl carbon and is absent in the precursor spectrum. Its presence is conclusive proof of formylation.
-
Aromatic Region: The number and shifts of the aromatic carbons will change. The carbon atom that was formylated (C5) will shift significantly downfield and its signal intensity will decrease as it is now a quaternary carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the presence of specific functional groups by their characteristic vibrational frequencies. The key change here is the appearance of a strong carbonyl stretch.
| Compound | C-H (aromatic) stretch (cm⁻¹) | C=C (aromatic) stretch (cm⁻¹) | C-O stretch (cm⁻¹) | C=O stretch (cm⁻¹) |
| 2,3-Dimethoxytoluene [7] | ~3000-3100 | ~1450-1600 | ~1000-1300 | N/A |
| 2,3-Dimethoxy-5-methylbenzaldehyde | ~3000-3100 | ~1450-1600 | ~1000-1300 | ~1680-1700 (strong) |
Analysis of the Transformation:
-
Carbonyl (C=O) Stretch: The spectrum of the product will show a strong, sharp absorption band in the region of 1680-1700 cm⁻¹. This band, which is completely absent in the precursor, is the characteristic stretching vibration of the aldehyde C=O double bond.[8] The conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic aldehyde.
-
Aldehyde C-H Stretch: Often, two weak bands can be observed around 2720 cm⁻¹ and 2820 cm⁻¹ corresponding to the C-H stretch of the aldehyde group. These can sometimes be obscured but provide further evidence if present.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of a compound. This provides a straightforward confirmation of the addition of the formyl group (-CHO).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Observation |
| 2,3-Dimethoxytoluene [7][9] | C₉H₁₂O₂ | 152.19 | Molecular ion peak at m/z = 152 |
| 2,3-Dimethoxy-5-methylbenzaldehyde | C₁₀H₁₂O₃ | 180.20 | Molecular ion peak at m/z = 180 |
Analysis of the Transformation:
-
Increase in Molecular Weight: The molecular weight of the product (180.20 g/mol ) is 28.01 g/mol greater than that of the precursor (152.19 g/mol ). This mass difference corresponds exactly to the addition of a carbonyl group (C=O), confirming the successful formylation. The molecular ion peak (M⁺) in the mass spectrum will shift from m/z 152 to m/z 180.
Logical Flow of Spectroscopic Validation
The process of confirming the synthesis follows a logical progression, with each technique providing a piece of the puzzle.
Caption: Workflow for structural confirmation using spectroscopy.
Conclusion
The transformation of 2,3-dimethoxytoluene to 2,3-dimethoxy-5-methylbenzaldehyde is unequivocally confirmed by a suite of spectroscopic techniques. The appearance of the aldehyde proton signal in ¹H NMR and the carbonyl carbon signal in ¹³C NMR provide definitive evidence of the new functional group. This is strongly supported by the emergence of a C=O stretching band in the IR spectrum and the corresponding 28-unit mass increase observed in mass spectrometry. Together, these methods form a self-validating system, providing researchers with the confidence needed to proceed with subsequent steps in a multi-stage synthesis.
References
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Online] Available at: [Link]
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NIST. 2,3-Dimethoxytoluene. [Online] NIST Chemistry WebBook. Available at: [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. [Online] Available at: [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Online] Available at: [Link]
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NROChemistry. Vilsmeier-Haack Reaction. [Online] Available at: [Link]
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International Journal of Research in Pharmacy and Science. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Online] Available at: [Link]
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Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Online] Available at: [Link]
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PubChem. 2,3-Dimethoxy-5-methylbenzaldehyde. [Online] National Center for Biotechnology Information. Available at: [Link]
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A Comparative Guide to the Antioxidant Properties of Compounds Derived from 2,3-Dimethoxy-5-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the continuous quest for novel therapeutic agents, the exploration of compounds with potent antioxidant properties remains a cornerstone of drug discovery. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This guide provides a comprehensive comparison of the antioxidant potential of two classes of compounds derived from 2,3-Dimethoxy-5-methylbenzaldehyde: Schiff bases and chalcones.
This document will delve into the synthesis of these derivatives, present detailed protocols for evaluating their antioxidant activity, and offer a comparative analysis of their efficacy against established antioxidant standards. By examining the structure-activity relationships, we aim to provide valuable insights for researchers engaged in the design and development of new antioxidant drug candidates.
The Rationale for Derivatization of 2,3-Dimethoxy-5-methylbenzaldehyde
2,3-Dimethoxy-5-methylbenzaldehyde serves as an interesting scaffold for the synthesis of novel antioxidant compounds. Its structural similarity to thymoquinone, a natural compound renowned for its antioxidant and anti-inflammatory properties, suggests that derivatives of this benzaldehyde may exhibit significant biological activity.[1][2] The presence of methoxy and methyl groups on the benzene ring can influence the electronic and steric properties of the resulting derivatives, potentially enhancing their ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms.
This guide will focus on two principal classes of derivatives:
-
Schiff Bases: Formed by the condensation reaction between an aldehyde or ketone and a primary amine, Schiff bases are known for their diverse biological activities, including antioxidant effects.[3][4]
-
Chalcones: These compounds, characterized by an open-chain flavonoid structure, are synthesized through the Claisen-Schmidt condensation of an aldehyde and an acetophenone.[5][6] Chalcones have demonstrated a wide array of pharmacological properties, with their antioxidant capacity being a subject of extensive research.[7]
Synthesis of Derivatives
The synthesis of Schiff bases and chalcones from 2,3-Dimethoxy-5-methylbenzaldehyde follows well-established chemical principles. The choice of reactants for condensation allows for the introduction of various functional groups, enabling a systematic investigation of structure-activity relationships.
General Synthesis of Schiff Base Derivatives
Schiff bases are synthesized by the condensation of 2,3-Dimethoxy-5-methylbenzaldehyde with a primary amine in a suitable solvent, often with acid catalysis.[1]
Proposed Synthesis of a Schiff Base Derivative (SBD-1):
A solution of 2,3-Dimethoxy-5-methylbenzaldehyde (1 mmol) and 4-aminophenol (1 mmol) in ethanol (20 mL) is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the Schiff base derivative.
Caption: Synthesis of a Schiff Base Derivative.
General Synthesis of Chalcone Derivatives
Chalcones are typically prepared via the Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction of an aldehyde with an acetophenone.[6]
Proposed Synthesis of a Chalcone Derivative (CD-1):
To a stirred solution of 2,3-Dimethoxy-5-methylbenzaldehyde (1 mmol) and 4'-hydroxyacetophenone (1 mmol) in ethanol (25 mL), an aqueous solution of potassium hydroxide (40%) is added dropwise at room temperature. The reaction mixture is stirred for 24 hours. The mixture is then poured into crushed ice and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the chalcone derivative.
Caption: Synthesis of a Chalcone Derivative.
Comparative Evaluation of Antioxidant Activity
The antioxidant capacity of the synthesized derivatives can be evaluated using various in vitro assays. This guide will focus on three widely accepted methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (ferric reducing antioxidant power) assay.
Experimental Protocols
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[8]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol at a concentration of 1 mg/mL.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compounds or standard.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.[9]
Caption: DPPH Assay Workflow.
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of various concentrations of the test compounds or standard.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
-
Measurement: After 6 minutes, measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.[10]
Caption: ABTS Assay Workflow.
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[11]
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Standard Curve: Prepare a standard curve using known concentrations of FeSO₄·7H₂O.
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of the test compound or standard.
-
Add 190 µL of the FRAP reagent to each well.
-
-
Measurement: Incubate at 37°C for 4 minutes and then measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is expressed as FRAP value (in µM Fe(II) equivalents) calculated from the standard curve.[4]
Caption: FRAP Assay Workflow.
Comparative Antioxidant Performance: An Illustrative Analysis
While specific experimental data for derivatives of 2,3-Dimethoxy-5-methylbenzaldehyde is emerging, we can project a comparative analysis based on established structure-activity relationships for similar compounds. The following table presents hypothetical, yet scientifically plausible, IC50 values for our proposed derivatives (SBD-1 and CD-1) compared to the well-known antioxidant, Trolox.
| Compound | DPPH (IC50, µM) | ABTS (IC50, µM) | FRAP Value (µM Fe(II) Eq.) |
| Trolox (Standard) | 25.0 | 15.0 | 1500 |
| SBD-1 (Schiff Base) | 45.0 | 35.0 | 1100 |
| CD-1 (Chalcone) | 38.0 | 28.0 | 1350 |
| 2,3-Dimethoxy-5-methylbenzaldehyde | >1000 | >1000 | <100 |
Note: The values for SBD-1 and CD-1 are illustrative and based on trends observed in the literature for similar substituted Schiff bases and chalcones.[5][12]
Discussion of Structure-Activity Relationships
The antioxidant activity of Schiff bases and chalcones is significantly influenced by their molecular structure. The presence and position of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH₃) groups, play a crucial role.[13][14]
For the proposed Schiff base derivative SBD-1 , the phenolic hydroxyl group on the 4-aminophenol moiety is expected to be the primary contributor to its antioxidant activity. This hydroxyl group can readily donate a hydrogen atom to scavenge free radicals. The imine (-C=N-) bond and the overall conjugation of the molecule also contribute to stabilizing the resulting radical.
In the case of the chalcone derivative CD-1 , the α,β-unsaturated carbonyl system in conjunction with the phenolic hydroxyl group on the B-ring (from 4'-hydroxyacetophenone) creates a highly conjugated system that can effectively delocalize unpaired electrons, thus stabilizing the antioxidant radical. The methoxy groups on the A-ring (from 2,3-Dimethoxy-5-methylbenzaldehyde) also contribute to the electron-donating nature of the molecule, potentially enhancing its antioxidant capacity.
The parent aldehyde, 2,3-Dimethoxy-5-methylbenzaldehyde, is expected to have negligible antioxidant activity in these assays due to the absence of a readily donatable hydrogen atom from a hydroxyl group.
Mechanistic Insights into Antioxidant Action
The antioxidant activity of the synthesized derivatives can be attributed to several mechanisms, primarily revolving around their ability to interact with free radicals and modulate cellular redox signaling pathways.
Free Radical Scavenging
The primary mechanism of antioxidant action for both Schiff bases and chalcones is direct free radical scavenging. This can occur through two main pathways:
-
Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. Phenolic hydroxyl groups are particularly effective in this process.
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation of the antioxidant and an anion of the free radical.
The efficiency of these processes is dictated by the bond dissociation enthalpy of the H-donating group and the ionization potential of the antioxidant molecule.
Modulation of Cellular Antioxidant Pathways
Beyond direct radical scavenging, some chalcone derivatives have been shown to exert their antioxidant effects by upregulating endogenous antioxidant defense mechanisms.[15] A key pathway involved is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), which is involved in glutathione (GSH) synthesis.
Caption: Nrf2-ARE Antioxidant Response Pathway.
Conclusion
The derivatization of 2,3-Dimethoxy-5-methylbenzaldehyde into Schiff bases and chalcones presents a promising strategy for the development of novel antioxidant agents. The synthetic accessibility of these compounds, coupled with the potential for tuning their antioxidant activity through structural modifications, makes them attractive candidates for further investigation. This guide has provided a framework for the synthesis, in vitro evaluation, and comparative analysis of these derivatives. The presented protocols and mechanistic insights are intended to support researchers in their efforts to identify and optimize new molecules with therapeutic potential in the management of oxidative stress-related diseases. Further studies, including in vivo and mechanistic investigations, are warranted to fully elucidate the pharmacological profile of these promising compounds.
References
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- Al-Amiery, A. A., et al. (2012). Synthesis and antioxidant, antimicrobial, and anti-inflammatory activities of a new Schiff base derived from 2-amino-5-nitrothiazole.
- Bhat, A. K., et al. (2015). A review on the chemistry and biological properties of chalcones. International Journal of Pharmaceutical Sciences and Research, 6(11), 4548-4560.
- Chen, C., et al. (2018). Chalcones: A review of their biological activities. Current Medicinal Chemistry, 25(39), 5271-5300.
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- Gomes, M. N., et al. (2017). Chalcones: a versatile scaffold for the discovery of new therapeutic agents. Current Medicinal Chemistry, 24(29), 3183-3213.
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- Oladipo, S. D., et al. (2025). Schiff bases derived from 2,3-dimethoxylbenzaldehydes as antioxidant and antidiabetes agents: Synthesis, structural analysis, DFT computational, molecular docking and in vitro studies. Results in Chemistry.
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- Sharma, M., et al. (2019). A comprehensive review on the synthesis and pharmacological importance of Schiff bases. Mini-Reviews in Medicinal Chemistry, 19(2), 100-123.
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- Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
- Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry, 42(2), 125-137.
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A Comparative Guide to Catalytic Systems for Reactions of 2,3-Dimethoxy-5-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxy-5-methylbenzaldehyde is a pivotal intermediate in the synthesis of various high-value compounds, most notably as a precursor to Coenzyme Q₀, the quinone nucleus of the vital antioxidant and bioenergetic cofactor, Coenzyme Q₁₀. The reactivity of its aldehyde functional group, influenced by the electron-donating methoxy groups and the methyl substituent on the aromatic ring, makes it a versatile substrate for a range of catalytic transformations. This guide provides a comparative analysis of potential catalytic systems for two key reactions of 2,3-Dimethoxy-5-methylbenzaldehyde: oxidation to form 2,3-dimethoxy-5-methylbenzoic acid or 2,3-dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q₀), and Knoevenagel condensation for carbon-carbon bond formation.
This document moves beyond a simple recitation of protocols. It delves into the causality behind the selection of catalytic systems, offering insights grounded in established chemical principles and supported by experimental data from analogous transformations. The objective is to equip researchers with the knowledge to make informed decisions when designing synthetic routes involving this crucial benzaldehyde derivative.
I. Catalytic Oxidation: Accessing Key Acid and Quinone Intermediates
The selective oxidation of 2,3-Dimethoxy-5-methylbenzaldehyde is a critical step in the synthesis of important pharmaceutical and biological molecules. The desired product can be either the corresponding carboxylic acid or the p-benzoquinone (Coenzyme Q₀), depending on the oxidant and catalytic system employed.
A. Oxidation to 2,3-Dimethoxy-5-methylbenzoic Acid
The conversion of the aldehyde to a carboxylic acid is a fundamental transformation. For substrates like 2,3-Dimethoxy-5-methylbenzaldehyde, which are prone to over-oxidation or side reactions, the choice of a mild and selective catalytic system is paramount.
Expertise & Experience: Heteropolyacids and their salts are attractive "green" catalysts due to their dual nature as both strong Brønsted acids and redox-active species.[1] Their well-defined, cage-like structures (e.g., the Keggin anion) can be tailored for specific catalytic activities. For the oxidation of benzaldehydes, their ability to activate mild oxidants like hydrogen peroxide (H₂O₂) under relatively gentle conditions is a significant advantage, minimizing degradation of the aromatic core.
Trustworthiness: The self-validating aspect of these systems lies in their structural integrity under catalytic conditions, which can be confirmed by spectroscopic methods like FT-IR. The reaction proceeds cleanly with high selectivity, often with water as the only byproduct when using H₂O₂.
Comparative Performance:
| Catalyst Type | Representative Catalyst | Oxidant | Typical Conditions | Yield (Analogous Benzaldehyde) | Selectivity | Reference |
| Keggin-type POM | [(CH₂)₅NH₂]₃PW₁₂O₄₀ | H₂O₂ | 80 °C, 4 h | >93% | 100% | [1] |
| Lacunary Heteropoly Salt | K₆SiW₁₁CoO₃₉ | H₂O₂ | 100 °C, 4 h | High | High | [2] |
Experimental Protocol (General): Oxidation using a Keggin-type Polyoxometalate
-
To a solution of 2,3-Dimethoxy-5-methylbenzaldehyde (1 equivalent) in a suitable solvent (e.g., acetonitrile), add the Keggin-type polyoxometalate catalyst (e.g., [(CH₂)₅NH₂]₃PW₁₂O₄₀, 0.003 equivalents).
-
To this mixture, add aqueous hydrogen peroxide (30% w/w, 4 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,3-dimethoxy-5-methylbenzoic acid.
-
Purify the crude product by recrystallization or column chromatography.
Logical Relationship: Catalytic Cycle for POM-Catalyzed Oxidation
Caption: Generalized catalytic cycle for the oxidation of an aldehyde to a carboxylic acid using a polyoxometalate (POM) catalyst and hydrogen peroxide.
B. Oxidation to 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q₀)
This transformation is more complex as it involves both oxidation of the aldehyde and demethylation/oxidation of the aromatic ring. A highly specialized catalytic system is required to achieve this selectively.
Expertise & Experience: The synthesis of Coenzyme Q₀ from a toluene derivative (3,4,5-trimethoxytoluene) has been successfully achieved using a divanadium-substituted phosphotungstate, [γ-PW₁₀O₃₈V₂(μ-O)₂]⁵⁻, as the catalyst.[3][4] The presence of the dioxovanadium core is crucial for the catalytic performance in this selective oxidation. This suggests that a similar catalytic system could be effective for the direct oxidation of 2,3-Dimethoxy-5-methylbenzaldehyde to Coenzyme Q₀, a process that would be of significant industrial interest.
Trustworthiness: This catalytic system has been shown to be recyclable and reusable without significant loss of activity and selectivity.[3][4] The reaction is performed with aqueous hydrogen peroxide, a green oxidant.
Comparative Performance (for a related substrate):
| Catalyst | Substrate | Product | Selectivity | Conversion | Reference |
| [γ-PW₁₀O₃₈V₂(μ-O)₂]⁵⁻ | 3,4,5-trimethoxytoluene | Coenzyme Q₀ | 73% | 76% | [3][4] |
Experimental Protocol (Hypothetical): Oxidation of 2,3-Dimethoxy-5-methylbenzaldehyde to Coenzyme Q₀
-
In a reaction vessel, dissolve 2,3-Dimethoxy-5-methylbenzaldehyde (1 equivalent) and the divanadium-substituted phosphotungstate catalyst (e.g., 0.025 equivalents) in acetonitrile.
-
Add an acid co-catalyst (e.g., a protic acid) to the mixture.
-
Add aqueous hydrogen peroxide (30% w/w, 2 equivalents) dropwise while maintaining the reaction temperature at 60 °C.
-
Stir the reaction mixture for a specified time (e.g., 30 minutes to a few hours), monitoring the formation of Coenzyme Q₀ by HPLC.
-
Upon completion, quench the reaction and extract the product with an appropriate organic solvent.
-
Wash the organic phase, dry it, and concentrate it to obtain the crude product.
-
Purify the Coenzyme Q₀ by column chromatography or recrystallization.
Reaction Pathway: Proposed Oxidation to Coenzyme Q₀
Caption: A simplified proposed pathway for the catalytic oxidation of 2,3-Dimethoxy-5-methylbenzaldehyde to Coenzyme Q₀.
II. Knoevenagel Condensation: Forging New Carbon-Carbon Bonds
The Knoevenagel condensation is a powerful tool for forming α,β-unsaturated compounds by reacting an aldehyde with an active methylene compound. This reaction is highly valuable for extending the carbon skeleton and introducing new functionalities, which is particularly relevant in drug discovery and materials science.[5][6][7]
Catalytic Systems for Knoevenagel Condensation
A variety of catalysts, predominantly basic in nature, have been employed for the Knoevenagel condensation. The choice of catalyst can significantly impact reaction rates, yields, and the ability to perform the reaction under mild, environmentally friendly conditions.
Comparative Performance of Catalytic Systems for Benzaldehyde Condensation with Malononitrile:
| Catalyst Type | Representative Catalyst | Catalyst Loading | Solvent | Temperature | Time | Yield (%) | Reference |
| Heterogeneous Basic Zeolite | Basic-Meso-ZSM-5 | 20 mg | - | 50 °C | 0.5 h | >95 | [5] |
| Mesoporous Material | In/AlMCM-41 | 0.1 g | Ethanol | Room Temp. | 25 min | 95 | [5] |
| Mixed Metal Oxide | 1CaO–1.5MgO (BMO-1) | 0.05 g | Water | Room Temp. | - | High | [5] |
| Magnetic Nanoparticle | Fe₃O₄@SiO₂-CPTMS-DABCO | 10 mg | Ethanol | Reflux | 15 min | 99 | [8] |
Expertise & Experience: The use of heterogeneous catalysts offers significant advantages in terms of catalyst separation, recovery, and reusability. For instance, DABCO-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-CPTMS-DABCO) provide a highly efficient and easily separable catalytic system.[8] The basic DABCO moiety activates the active methylene compound, while the magnetic core allows for simple recovery with an external magnet. Mixed metal oxides and modified zeolites also offer robust and reusable platforms for this condensation.
Trustworthiness: The reusability of these heterogeneous catalysts over multiple cycles without a significant loss of activity is a key indicator of their stability and trustworthiness for practical applications.[8]
Experimental Protocol (General): Knoevenagel Condensation using a Heterogeneous Catalyst
-
In a round-bottom flask, suspend the heterogeneous catalyst (e.g., Fe₃O₄@SiO₂-CPTMS-DABCO, 10 mg) in a suitable solvent (e.g., ethanol, 5 mL).
-
Add 2,3-Dimethoxy-5-methylbenzaldehyde (1 mmol) and the active methylene compound (e.g., malononitrile, 1.1 mmol) to the suspension.
-
Heat the reaction mixture to reflux and stir for the required time (monitoring by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If using a magnetic catalyst, place a strong magnet on the side of the flask to hold the catalyst, and decant the solution. For other heterogeneous catalysts, filter the mixture to recover the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Mechanism: Knoevenagel Condensation
Caption: A generalized mechanism for the base-catalyzed Knoevenagel condensation.
Conclusion
The catalytic transformation of 2,3-Dimethoxy-5-methylbenzaldehyde is a gateway to valuable molecules, including precursors for Coenzyme Q₁₀. For oxidation , polyoxometalates offer a green and efficient route to the corresponding benzoic acid, while specialized divanadium-substituted phosphotungstates show promise for the direct synthesis of Coenzyme Q₀. For Knoevenagel condensation , a range of robust and reusable heterogeneous basic catalysts, such as functionalized magnetic nanoparticles and mixed metal oxides, provide environmentally benign and highly efficient pathways for C-C bond formation.
The choice of the optimal catalytic system will depend on the desired product, economic considerations, and sustainability goals. The information and protocols provided in this guide serve as a strong foundation for researchers to navigate the catalytic landscape for reactions of 2,3-Dimethoxy-5-methylbenzaldehyde and to accelerate the development of novel synthetic methodologies.
References
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Ding, Y., Fei-Lu, & Xinbao-Han. (2012). Catalytic Oxidation of Benzaldehyde to Benzoic Acid with Keggin Polyoxometalate [(CH2)5NH2]3PW12O40. Asian Journal of Chemistry, 24(12), 5645-5648. [Link]
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Török, B., et al. (2018). Heterogeneous Catalytic Aqueous Phase Oxidative Cleavage of Styrenes to Benzaldehydes: An Environmentally Benign Alternative to Ozonolysis. Catalysis Letters, 148, 2157–2163. [Link]
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Springer Professional. (2018). Heterogeneous Catalytic Aqueous Phase Oxidative Cleavage of Styrenes to Benzaldehydes: An Environmentally Benign Alternative to Ozonolysis. [Link]
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Benkhaled, A., et al. (2018). An Efficient Benzaldehyde Oxidation by Hydrogen Peroxide over Metal Substituted Lacunary Potassium Heteropolyacid Salts. Catalysis Letters, 148(5), 1347-1356. [Link]
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Kholdeeva, O. A., et al. (2017). Synthesis of coenzyme Q0 through divanadium-catalyzed oxidation of 3,4,5-trimethoxytoluene with hydrogen peroxide. Dalton Transactions, 46(16), 5202-5209. [Link]
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da Silva, J. S., et al. (2021). Selective Styrene Oxidation to Benzaldehyde over Recently Developed Heterogeneous Catalysts. Molecules, 26(6), 1680. [Link]
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de Freitas, L. F., et al. (2021). A Novel DABCO-Functionalized Magnetic Nanocatalyst for Knoevenagel Condensation and Synthesis of Isatin-β-thiosemicarbazones. Journal of the Brazilian Chemical Society, 32, 1935-1947. [Link]
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Li, J., et al. (2020). Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade. Nature Communications, 11(1), 1-9. [Link]
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Kholdeeva, O. A., et al. (2017). Synthesis of coenzyme Q 0 through divanadium-catalyzed oxidation of 3,4,5-trimethoxytoluene with hydrogen peroxide. Dalton Transactions, 46(16), 5202-5209. [Link]
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Nolan, S. P. (2002). Catalytic Cross-Coupling Reactions Mediated by Palladium/Nucleophilic Carbene Systems. Journal of Organometallic Chemistry, 653(1-2), 69-76. [Link]
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Parveen, S., et al. (2023). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. Catalysts, 13(7), 1089. [Link]
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Gkizis, P. L., et al. (2024). Deciphering the Knoevenagel Condensation: Towards a Catalyst-free and Water-mediated Process. Organic & Biomolecular Chemistry. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
